molecular formula C4H7ClO B124287 Isobutyryl chloride CAS No. 79-30-1

Isobutyryl chloride

カタログ番号: B124287
CAS番号: 79-30-1
分子量: 106.55 g/mol
InChIキー: DGMOBVGABMBZSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Isobutyryl chloride (CAS 79-30-1) is a colorless, moisture-sensitive liquid with a boiling point of 91-93°C, widely used as a versatile reagent in organic synthesis and research . It serves as a fundamental building block for introducing the isobutyryl group into target molecules. One of its primary applications is as an efficient acylating agent for the functionalization of various substrates, including the ketimine derivatives of α-amino esters, nucleosides, and pyrroles . It is also employed in the preparation of fully isobutyramide-terminated hyperbranched polyethylenimines and plays a role in the separation and identification of shikonin and its ester derivatives from plant material . Furthermore, this compound acts as a key intermediate in the synthesis of organic peroxides , dyes, and textile auxiliaries . In the laboratory, it undergoes characteristic reactions of acid chlorides; for example, its dehydrohalogenation can lead to the formation of 2,2,4,4-tetramethylcyclobutanedione . Researchers should note that it is miscible with common organic solvents such as ether, toluene, methylene chloride, and benzene, but it is incompatible with bases, water, strong oxidizing agents, and alcohols . This product is For Research Use Only (RUO) and must be handled with appropriate safety precautions, as it is classified as moisture sensitive and possesses significant hazards including flammability and corrosivity .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-methylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO/c1-3(2)4(5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGMOBVGABMBZSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO
Record name ISOBUTYRYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3678
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052542
Record name 2-Methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Isobutyryl chloride appears as a colorless liquid. Irritates skin, eyes and mucous membranes. Toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., Liquid; [Alfa Aesar MSDS]
Record name ISOBUTYRYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3678
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isobutyryl chloride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19048
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

79-30-1
Record name ISOBUTYRYL CHLORIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3678
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Isobutyryl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutanoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoyl chloride, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Methylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyryl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.086
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTANOYL CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6617F0VJZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Structural Elucidation of Isobutyryl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyryl chloride (IUPAC name: 2-methylpropanoyl chloride) is a branched-chain acyl chloride with the chemical formula C₄H₇ClO.[1] As a colorless, pungent liquid, it serves as a crucial intermediate and acylating agent in the synthesis of pharmaceuticals, agrochemicals, and specialty organic compounds.[1][2] Its reactivity is primarily dictated by the electrophilic carbonyl carbon and the presence of the chloride leaving group. A thorough understanding of its three-dimensional structure is fundamental to predicting its chemical behavior, reaction kinetics, and application in complex molecular design, particularly in the pharmaceutical industry for the synthesis of anti-AIDS and antihypertensive drugs. This guide provides a detailed analysis of the molecular structure of this compound, supported by quantitative data, spectroscopic characterization, and established experimental protocols.

Molecular Structure and Geometry

The structure of this compound, (CH₃)₂CHCOCl, consists of a central carbonyl group bonded to a chlorine atom and an isopropyl group. The carbonyl carbon is sp² hybridized, leading to a trigonal planar geometry around this center. The isopropyl group, with its sp³ hybridized carbons, adds steric bulk near the reactive center.

The precise molecular geometry, including bond lengths and angles, has been determined using gas-phase electron diffraction (GED), a powerful technique for analyzing the structure of free molecules without the influence of intermolecular forces present in condensed states.

Table 1: Molecular Geometry of this compound (from Gas-Phase Electron Diffraction)

ParameterAtom(s) InvolvedValue
Bond Lengths
r(C=O)1.186 (± 0.003) Å
r(C-Cl)1.804 (± 0.004) Å
r(C1-C2)1.511 (± 0.003) Å
r(C2-C3)1.534 (± 0.003) Å
r(C2-C4)1.540 (± 0.003) Å
r(C-H)methyl1.108 (± 0.006) Å
Bond Angles
∠(C2-C1=O)127.3 (± 0.7) °
∠(C2-C1-Cl)113.6 (± 0.5) °
∠(C1-C2-C3)109.7 (± 0.8) °
∠(C1-C2-C4)109.9 (± 0.8) °
∠(C3-C2-C4)113.8 (± 2.7) °
(Data sourced from a gas-phase electron diffraction study combined with ab initio calculations.)

The data reveals a slightly distorted tetrahedral geometry around the central carbon of the isopropyl group (C2) and the expected trigonal planar arrangement around the carbonyl carbon (C1).

isobutyryl_chloride C1 C O1 O C1->O1 Cl1 Cl C1->Cl1 C2 C C1->C2 H1 H C2->H1 C3 CH₃ C2->C3 C4 CH₃ C2->C4

Figure 1: 2D Structure of this compound

Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the structure of this compound and are routinely used for quality control.

Table 2: Spectroscopic Data for this compound

Technique Assignment Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) Multiplicity / Description
¹H NMR -CH(CH₃)₂~3.0Septet
(CDCl₃, 400 MHz)-CH(CH ₃)₂~1.28Doublet
¹³C NMR C =O~176.2Carbonyl
(CDCl₃, 100 MHz)-C H(CH₃)₂~44.9Tertiary Carbon
-CH(C H₃)₂~18.8Methyl Carbon
Infrared (IR) C=O Stretch~1800Strong, characteristic for acyl chloride
C-H Stretch2880-2980Aliphatic C-H
(NMR data sourced from Spectral Database for Organic Compounds (SDBS). IR data is a characteristic value.)

The ¹H NMR spectrum clearly shows two distinct signals corresponding to the two types of protons. The methine proton is split into a septet by the six equivalent methyl protons, which in turn are split into a doublet by the single methine proton. The ¹³C NMR spectrum shows three signals, corresponding to the carbonyl carbon, the tertiary carbon of the isopropyl group, and the two equivalent methyl carbons. The strong absorption band around 1800 cm⁻¹ in the IR spectrum is a definitive feature of the carbonyl group in an acyl chloride.

Synthesis and Reactivity

The structure of this compound, particularly the highly electrophilic carbonyl group, governs its synthesis and reactivity.

Synthesis Workflow

This compound is most commonly synthesized by the chlorination of its parent carboxylic acid, isobutyric acid. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

synthesis isobutyric_acid Isobutyric Acid ((CH₃)₂CHCOOH) isobutyryl_chloride This compound ((CH₃)₂CHCOCl) isobutyric_acid->isobutyryl_chloride + thionyl_chloride Thionyl Chloride (SOCl₂) thionyl_chloride->isobutyryl_chloride byproducts Byproducts (SO₂ + HCl) isobutyryl_chloride->byproducts

Figure 2: Synthesis of this compound
Key Reaction Pathway: Nucleophilic Acyl Substitution

As a typical acyl chloride, this compound readily undergoes nucleophilic acyl substitution. The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion. This pathway allows for the facile introduction of the isobutyryl group into a wide range of molecules.

reaction isobutyryl_chloride This compound tetrahedral_intermediate Tetrahedral Intermediate isobutyryl_chloride->tetrahedral_intermediate + nucleophile Nucleophile (e.g., H₂O, ROH, R₂NH) nucleophile->tetrahedral_intermediate product Product (Acid, Ester, Amide) tetrahedral_intermediate->product hcl HCl tetrahedral_intermediate->hcl

Figure 3: Nucleophilic Acyl Substitution Pathway

Experimental Protocols

Protocol for the Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.

Objective: To prepare this compound from isobutyric acid using thionyl chloride.

Materials:

  • Isobutyric acid (4 moles, 352 g)

  • Thionyl chloride (4.55 moles, 542 g)

  • Reaction flask (1-L) equipped with a dropping funnel, mechanical stirrer, and reflux condenser connected to a gas trap.

  • Distillation apparatus with a 30-cm Vigreux column.

  • Heating mantle or oil bath.

Procedure:

  • Place 542 g (4.55 moles) of thionyl chloride into the 1-L reaction flask.

  • With rapid stirring, add 352 g (4 moles) of isobutyric acid dropwise from the dropping funnel. A vigorous evolution of hydrogen chloride and sulfur dioxide will occur; ensure the gas trap is functioning effectively.

  • After the addition is complete, heat the reaction mixture to 80°C using a water bath and maintain this temperature for 30 minutes, with continued stirring.

  • Set up the apparatus for fractional distillation. Distill the reaction mixture using an oil bath.

  • Collect the fraction boiling between 89–93°C. This is the this compound product.

  • The typical yield for this procedure is approximately 90%.

Protocol for Structural Determination by Gas-Phase Electron Diffraction (GED)

Objective: To determine the precise bond lengths and angles of a molecule in the gas phase.

Methodology Overview:

  • Sample Introduction: A gaseous sample of the substance (e.g., this compound) is introduced into a high-vacuum chamber as a molecular beam.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its flow.

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the molecules. The wave-like nature of the electrons results in a diffraction pattern due to the interference between electrons scattered by different pairs of atoms.

  • Data Collection: The radially symmetric diffraction pattern, consisting of concentric rings of varying intensity, is recorded on a detector (e.g., a photographic plate or a CCD camera).

  • Data Analysis:

    • The total experimental scattering intensity is measured as a function of the scattering angle.

    • A theoretical atomic scattering background is calculated and subtracted from the total intensity to isolate the molecular scattering component. This component contains the structural information.

    • An initial molecular model is proposed. Theoretical scattering intensities are calculated for this model.

    • A least-squares refinement process is used to adjust the geometric parameters (bond lengths, angles, torsional angles) of the model to achieve the best possible fit between the theoretical and experimental scattering curves.

    • Often, data from other methods, such as microwave spectroscopy or high-level ab initio quantum chemical calculations, are used in conjunction with the GED data to provide a more robust and accurate structural determination.

Conclusion

The structure of this compound has been thoroughly characterized through a combination of experimental techniques and theoretical calculations. Its geometry, defined by specific bond lengths and angles, is a direct consequence of the hybridization and electronic environment of its constituent atoms. This structural framework is clearly corroborated by spectroscopic data from NMR and IR analyses, which provide a characteristic fingerprint of the molecule. The inherent reactivity of the acyl chloride group, explained by its structure, makes this compound a valuable and versatile tool for drug development professionals and organic chemists in the construction of complex molecular architectures.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobutyryl chloride ((CH₃)₂CHCOCl), also known as 2-methylpropanoyl chloride, is a branched-chain acyl chloride that serves as a critical building block and reagent in organic synthesis.[1] Its high reactivity, stemming from the electrophilic carbonyl carbon, makes it a versatile precursor for the synthesis of a wide array of organic compounds, including ketones, esters, and amides. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its reactivity profile with various nucleophiles, and detailed experimental protocols for its key transformations. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is a colorless, flammable liquid with a pungent odor.[2][3] It is crucial to handle this compound with appropriate safety precautions due to its corrosive and moisture-sensitive nature.[4][5] The key physical and chemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Molecular Formula C₄H₇ClO[1][4][6]
Molecular Weight 106.55 g/mol [1][6]
Appearance Colorless liquid[1][2][6]
Density 1.017 g/mL at 25 °C[1][7][8]
Boiling Point 91-93 °C[1][6][7][8]
Melting Point -90 °C[1][6][7][8]
Flash Point 8 °C (46 °F)[9]
Refractive Index (n20/D) 1.407[7][8]
Vapor Pressure 0.07 mmHg at 20 °C[7][8]
Solubility Miscible with chloroform, ether, toluene, benzene, and methylene chloride. Reacts with water and alcohol.[8][9][10][11]

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon, making it highly susceptible to nucleophilic acyl substitution reactions. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to expel the chloride ion, a good leaving group.

Hydrolysis_Reaction cluster_reactants Reactants cluster_products Products IsobutyrylChloride (CH₃)₂CHCOCl IsobutyricAcid (CH₃)₂CHCOOH IsobutyrylChloride->IsobutyricAcid Hydrolysis HCl HCl IsobutyrylChloride->HCl Water H₂O Water->IsobutyricAcid Water->HCl Isobutyramide_Synthesis_Workflow Start Start: Prepare reagents Reaction Reaction: Add this compound to cold concentrated ammonia Start->Reaction Evaporation Evaporation: Remove solvent under reduced pressure Reaction->Evaporation Extraction Extraction: Boil residue with ethyl acetate and filter Evaporation->Extraction Crystallization Crystallization: Cool combined extracts to 0 °C Extraction->Crystallization Filtration Filtration: Collect crystalline isobutyramide Crystallization->Filtration End End: Dry and characterize product Filtration->End

References

synthesis of isobutyryl chloride from isobutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Isobutyryl Chloride from Isobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for converting isobutyric acid to this compound, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] This document details various chlorinating agents, presents quantitative data in structured tables, and offers detailed experimental protocols for laboratory and industrial applications.

Introduction

This compound ((CH₃)₂CHCOCl) is a branched-chain acyl chloride valued for its reactivity in nucleophilic acyl substitution reactions.[2] Its synthesis from the corresponding carboxylic acid is a fundamental transformation in organic chemistry. The primary challenge lies in replacing the hydroxyl (-OH) group of the carboxylic acid, which is a poor leaving group, with a chlorine atom. This is typically achieved by using various chlorinating agents that convert the hydroxyl group into a better leaving group.[3][4]

This guide focuses on the most prevalent and effective methods for this conversion, including the use of thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (PCl₃), and other specialized reagents. Each method's advantages, disadvantages, and specific procedural details are discussed to aid researchers in selecting the most appropriate method for their specific application.

Synthesis via Thionyl Chloride (SOCl₂)

The reaction of isobutyric acid with thionyl chloride is a widely used and reliable method for producing this compound.[1][5] The reaction proceeds with the formation of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the final product.[6][7][8]

Reaction Mechanism

The mechanism involves the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and the formation of a protonated chlorosulfite intermediate. A subsequent deprotonation and collapse of the intermediate yield the acyl chloride, SO₂, and HCl.[3][9][10][11]

Reaction_Mechanism_SOCl2 cluster_step1 Step 1: Formation of Acyl Chlorosulfite Intermediate cluster_step2 Step 2: Nucleophilic Attack by Chloride isobutyric_acid Isobutyric Acid (CH₃)₂CHCOOH intermediate Acyl Chlorosulfite Intermediate isobutyric_acid->intermediate + SOCl₂ thionyl_chloride Thionyl Chloride SOCl₂ intermediate2 Acyl Chlorosulfite Intermediate isobutyryl_chloride This compound (CH₃)₂CHCOCl intermediate2->isobutyryl_chloride + Cl⁻ chloride_ion Chloride Ion Cl⁻ byproducts Byproducts SO₂ + HCl isobutyryl_chloride->byproducts Decomposition

Caption: Reaction mechanism of isobutyric acid with thionyl chloride.

Experimental Protocol

The following procedure is adapted from Organic Syntheses, a reliable source for detailed and tested chemical preparations.[6]

  • Apparatus Setup: In a fume hood, equip a 1-liter three-necked flask with a dropping funnel, a mechanical stirrer, and an efficient reflux condenser. Attach a gas-absorption trap to the top of the condenser to neutralize the evolved HCl and SO₂ gases.[6]

  • Reactant Charging: Cool the flask in a water bath. Place 542 g (4.55 moles) of thionyl chloride into the flask.[6]

  • Addition of Isobutyric Acid: Add 352 g (4 moles) of isobutyric acid dropwise from the dropping funnel with rapid stirring. A vigorous evolution of gases will occur.[6]

  • Heating: After the addition is complete, heat the water bath to 80°C and maintain this temperature for 30 minutes, with continued stirring.[6]

  • Purification: Distill the reaction mixture through a 30-cm Vigreux column. Collect the fraction boiling between 89–93°C.[6]

  • Yield: The initial distillation yields approximately 351 g. A redistillation of the forerun and residue can increase the total yield to 384 g (90%).[6] The final product is a faintly yellow liquid with a boiling point of 90–92°C.[6]

Quantitative Data
ParameterValueReference
Reactants
Isobutyric Acid352 g (4 moles)[6]
Thionyl Chloride542 g (4.55 moles)[6]
Reaction Conditions
Temperature80°C[6]
Time30 minutes (after addition)[6]
Product
This compound Yield384 g (90%)[6]
Boiling Point90–92°C[6]

Synthesis via Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is another highly effective reagent for converting carboxylic acids to acid chlorides.[5][12] This reaction is often catalyzed by a small amount of N,N-dimethylformamide (DMF).[5][13] The byproducts, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are all gaseous, which facilitates product isolation.[12][14] This method is generally milder than using thionyl chloride.[12]

Reaction Mechanism

The reaction is initiated by the formation of a Vilsmeier reagent from the reaction of oxalyl chloride and DMF. The carboxylic acid then reacts with this intermediate. The resulting species is unstable and decomposes, yielding the acid chloride and gaseous byproducts.

Oxalyl_Chloride_Mechanism General Workflow for this compound Synthesis start Start: Isobutyric Acid & Chlorinating Agent reaction Reaction Mixture (Heating/Stirring) start->reaction quench Quenching (Optional) reaction->quench distillation Purification by Distillation reaction->distillation Direct Distillation (e.g., with SOCl₂) extraction Workup/Extraction quench->extraction drying Drying of Organic Layer extraction->drying drying->distillation product End: Pure this compound distillation->product

Caption: General experimental workflow for synthesis.

Experimental Protocol

The following is a general procedure for the synthesis of an acid chloride using oxalyl chloride and catalytic DMF.[13]

  • Apparatus Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reactant Charging: Dissolve isobutyric acid (1 equivalent) in a dry, inert solvent such as dichloromethane (CH₂Cl₂).

  • Addition of Reagents: Add oxalyl chloride (typically 1.2-1.5 equivalents) to the solution via syringe.[13] Following this, add a catalytic amount (e.g., a few drops) of DMF.[13]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 1-3 hours.[13]

  • Purification: Remove the solvent and excess oxalyl chloride by rotary evaporation. The crude this compound can then be purified by distillation.

Quantitative Data
ParameterValueReference
Reactants
Isobutyric Acid1.0 equivalent[13]
Oxalyl Chloride1.3 equivalents[13]
CatalystCatalytic DMF (2 drops)[13]
SolventDichloromethane (CH₂Cl₂)[13]
Reaction Conditions
TemperatureRoom Temperature[13]
Time1.5 hours[13]
Product
This compound YieldTypically high (>90%)General knowledge

Other Synthetic Methods

Phosphorus Trichloride (PCl₃)

Phosphorus trichloride is another common reagent for this transformation.[8][15] The reaction produces phosphorous acid (H₃PO₃) as a byproduct, which can complicate purification compared to methods that produce only gaseous byproducts.[8] The stoichiometry requires 3 moles of the carboxylic acid for every 1 mole of PCl₃. A continuous production process using PCl₃ has been described for industrial applications.[16][17]

Trichloroacetonitrile and Triphenylphosphine

A high-yield synthesis has been reported using trichloroacetonitrile and triphenylphosphine in dichloromethane.[18] This method proceeds under mild conditions (30°C) and reportedly achieves a near-quantitative yield.

Quantitative Data Comparison
MethodReagentsYieldByproductsNotesReference
Thionyl ChlorideSOCl₂90%SO₂(g), HCl(g)Common, efficient, gaseous byproducts.[6]
Oxalyl Chloride(COCl)₂, cat. DMF>90%CO₂(g), CO(g), HCl(g)Mild conditions, gaseous byproducts.[5][13]
Phosphorus TrichloridePCl₃85% (for n-butyryl chloride)H₃PO₃(s)Solid byproduct can complicate purification.[15]
TrichloroacetonitrileCl₃CCN, PPh₃99.76%-High yield, mild conditions.[9][18]

Safety Considerations

  • Handling Reagents: All chlorinating agents mentioned are corrosive and moisture-sensitive. This compound itself is a corrosive and lachrymatory liquid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Gas Evolution: The reactions with thionyl chloride and oxalyl chloride produce toxic and corrosive gases (HCl, SO₂, CO). A gas trap is mandatory to neutralize these emissions.[6]

  • Quenching: Any residual chlorinating agent must be quenched carefully, typically with a suitable alcohol or by slow addition to ice water under controlled conditions.

Conclusion

The can be effectively achieved through several methods. The choice of reagent depends on the desired scale, purity requirements, and available equipment. For general laboratory use, both thionyl chloride and oxalyl chloride are excellent choices due to their high efficiency and the formation of easily removable gaseous byproducts. The method employing trichloroacetonitrile and triphenylphosphine offers an exceptionally high yield under mild conditions, making it a valuable alternative. For industrial-scale production, continuous processes utilizing reagents like phosphorus trichloride may be more economical. Careful attention to experimental protocol and safety is paramount for the successful and safe synthesis of this important chemical intermediate.

References

Isobutyryl Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides in-depth technical information on isobutyryl chloride, including its chemical properties, key experimental protocols, and relevant reaction pathways.

Core Chemical Data

This compound, a key reagent in organic synthesis, possesses the following fundamental properties:

PropertyValueCitations
CAS Number79-30-1[1][2][3]
Molecular Weight106.55 g/mol [1][2][4]
Molecular FormulaC4H7ClO[2][4][5]
IUPAC Name2-methylpropanoyl chloride[1][2][5]
Boiling Point91-93 °C[1][4][6]
Density1.017 g/mL at 25 °C[1][4][6]

Experimental Protocols

Detailed methodologies for common reactions involving this compound are outlined below.

Synthesis of this compound from Isobutyric Acid

This protocol details the preparation of this compound using thionyl chloride as the chlorinating agent.[1]

Materials:

  • Isobutyric acid

  • Thionyl chloride

  • Apparatus: Three-necked flask, dropping funnel, stirrer, condenser, gas-absorption trap.

Procedure:

  • Set up a 1-liter three-necked flask equipped with a 250-ml dropping funnel, a stirrer, and a condenser in a well-ventilated hood. Attach a gas-absorption trap to the top of the condenser.

  • Cool the water supplied to the condenser to 0°C and place the flask in a large water bath.

  • Place 542 g (4.55 moles) of thionyl chloride into the flask.

  • With rapid stirring, add 352 g (4 moles) of isobutyric acid dropwise from the dropping funnel. A vigorous evolution of hydrogen chloride and sulfur dioxide will occur.

  • After the addition is complete, heat the water bath to 80°C and maintain this temperature for 30 minutes, continuing to stir.

  • Distill the reaction mixture through a 30-cm Vigreux column. Collect the fraction boiling between 89-93°C. This fraction is this compound.

Friedel-Crafts Acylation of Benzene with this compound

This procedure describes the synthesis of isobutyrophenone via Friedel-Crafts acylation.

Materials:

  • Benzene

  • This compound

  • Anhydrous aluminum chloride (AlCl3)

  • Methylene chloride (CH2Cl2)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Apparatus: Round-bottomed flask, addition funnel, reflux condenser, separatory funnel.

Procedure:

  • In a round-bottomed flask, suspend anhydrous aluminum chloride in methylene chloride and cool the mixture in an ice/water bath.

  • Add this compound dropwise to the stirred suspension.

  • To this mixture, add a solution of benzene in methylene chloride dropwise over a period of 10 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 15 minutes.

  • Carefully and slowly pour the reaction mixture into a beaker containing ice and concentrated HCl, with stirring.

  • Transfer the mixture to a separatory funnel and collect the organic layer.

  • Extract the aqueous layer with methylene chloride.

  • Combine the organic layers and wash them with two portions of saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the drying agent by filtration and evaporate the methylene chloride to obtain the crude product.

  • The product, isobutyrophenone, can be further purified by distillation.

Acylation of Amines: Synthesis of Isobutyramide

This protocol details the reaction of this compound with ammonia to form isobutyramide.[1]

Materials:

  • This compound

  • Concentrated aqueous ammonia (approx. 28%)

  • Apparatus: Flask, stirrer, dropping funnel, ice-salt freezing mixture.

Procedure:

  • In a 3-liter flask equipped with a stirrer and a dropping funnel, place 1.25 liters of cold concentrated aqueous ammonia. Surround the flask with an ice-salt freezing mixture.

  • With rapid stirring, add 318 g (3 moles) of this compound dropwise at a rate that maintains the reaction temperature below 15°C and minimizes the evolution of white fumes (ammonium chloride).

  • After the addition, evaporate the reaction mixture to dryness under reduced pressure.

  • The dry residue containing isobutyramide and ammonium chloride is then further purified by extraction with hot ethyl acetate.

  • Crystallize the isobutyramide from the cooled ethyl acetate extracts.

Reaction Pathway Visualization

The following diagrams illustrate key reaction pathways involving this compound.

Synthesis_of_Isobutyryl_Chloride isobutyric_acid Isobutyric Acid ((CH₃)₂CHCOOH) isobutyryl_chloride This compound ((CH₃)₂CHCOCl) isobutyric_acid->isobutyryl_chloride + SOCl₂ thionyl_chloride Thionyl Chloride (SOCl₂) so2 Sulfur Dioxide (SO₂) isobutyryl_chloride->so2 Byproduct hcl Hydrogen Chloride (HCl) isobutyryl_chloride->hcl Byproduct Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution isobutyryl_chloride This compound acylium_ion Acylium Ion [(CH₃)₂CHCO]⁺ isobutyryl_chloride->acylium_ion + AlCl₃ alcl3 AlCl₃ alcl4 [AlCl₄]⁻ benzene Benzene acylium_ion->benzene Reacts with intermediate Arenium Ion Intermediate benzene->intermediate + Acylium Ion product Isobutyrophenone intermediate->product - H⁺ hcl_alcl3 HCl + AlCl₃ product->hcl_alcl3 Regenerates Catalyst

References

An In-depth Technical Guide to the Physical Properties of 2-Methylpropanoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpropanoyl chloride, also known as isobutyryl chloride, is a branched-chain acyl chloride with the chemical formula (CH₃)₂CHCOCl.[1] It presents as a colorless liquid and is a key intermediate in various organic syntheses, including the production of pharmaceuticals, agrochemicals, and photoinitiators.[2] A thorough understanding of its physical properties is crucial for its effective handling, application in synthetic protocols, and for the safety of laboratory personnel. This guide provides a comprehensive overview of the core physical characteristics of 2-methylpropanoyl chloride, supported by detailed experimental methodologies.

Core Physical Properties

The physical properties of 2-methylpropanoyl chloride are well-documented across various chemical literature and databases. A summary of these key quantitative data is presented in Table 1 for ease of reference and comparison.

Physical PropertyValueUnits
Molecular Weight 106.55 g/mol
Density 1.017g/mL at 25 °C
Boiling Point 91-93°C
Melting Point -90°C
Refractive Index 1.407n20/D
Solubility Reacts with water; Miscible with chloroform, glacial acetic acid, ether, toluene, methylene chloride, and benzene.-

Data compiled from multiple sources.[2][3][4][5][6]

Experimental Protocols

The determination of the physical properties of 2-methylpropanoyl chloride follows standard laboratory procedures for liquid organic compounds. The following sections detail the methodologies for measuring each of the core properties listed above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For 2-methylpropanoyl chloride, a micro-boiling point method is suitable given the need for careful handling of the reactive compound.

Methodology:

  • A small volume (approximately 0.5 mL) of 2-methylpropanoyl chloride is placed into a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • The test tube assembly is then attached to a thermometer and placed in a heating apparatus, such as a Thiele tube or a melting point apparatus with a boiling point function.

  • The apparatus is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the liquid is allowed to cool.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[4][7][8]

G Workflow for Boiling Point Determination A Place 2-methylpropanoyl chloride in a test tube B Insert inverted sealed capillary tube A->B C Attach to thermometer and place in heating apparatus B->C D Heat gradually and observe bubble stream C->D E Remove heat upon steady stream of bubbles D->E F Record temperature when liquid enters capillary tube E->F

Caption: A generalized workflow for determining the boiling point of a liquid.

Determination of Melting Point

Given that 2-methylpropanoyl chloride has a very low melting point (-90 °C), its determination requires a specialized low-temperature apparatus. The capillary method is commonly employed.

Methodology:

  • A small amount of solidified 2-methylpropanoyl chloride (frozen using a suitable cooling bath, e.g., liquid nitrogen or a dry ice/acetone slurry) is introduced into a capillary tube.

  • The capillary tube is placed in a melting point apparatus equipped with a cooling system.

  • The temperature is slowly increased at a controlled rate.

  • The sample is observed through a magnifying lens.

  • The melting point is recorded as the temperature range from the appearance of the first droplet of liquid to the complete liquefaction of the solid.[9][10][11]

Determination of Density

The density of a liquid is its mass per unit volume. A straightforward method using a pycnometer or a graduated cylinder and a balance can be used.

Methodology:

  • The mass of a clean, dry measuring cylinder is accurately determined using an analytical balance.

  • A known volume of 2-methylpropanoyl chloride (e.g., 10 mL) is carefully transferred into the measuring cylinder.

  • The mass of the measuring cylinder containing the liquid is then measured.

  • The mass of the 2-methylpropanoyl chloride is calculated by subtracting the mass of the empty cylinder.

  • The density is calculated by dividing the mass of the liquid by its volume.[12][13][14]

G Workflow for Density Determination A Weigh an empty measuring cylinder B Add a known volume of 2-methylpropanoyl chloride A->B C Weigh the measuring cylinder with the liquid B->C D Calculate the mass of the liquid C->D E Calculate density (mass/volume) D->E

Caption: A generalized workflow for determining the density of a liquid.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used.

Methodology:

  • A refractometer, such as an Abbe refractometer, is calibrated using a standard liquid with a known refractive index.

  • A few drops of 2-methylpropanoyl chloride are placed on the prism of the refractometer.

  • The prism is closed, and the light source is adjusted to illuminate the sample.

  • The eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • The refractive index is read from the instrument's scale. The temperature at which the measurement is taken should also be recorded.[3][5]

Determination of Solubility

Solubility tests are performed to determine the behavior of a substance in various solvents. For 2-methylpropanoyl chloride, its reactivity with protic solvents must be considered.

Methodology:

  • Reaction with Water: A few drops of 2-methylpropanoyl chloride are carefully added to a test tube containing deionized water. The reaction, which typically produces isobutyric acid and hydrochloric acid, is observed.

  • Miscibility with Organic Solvents: A small amount of 2-methylpropanoyl chloride is added to separate test tubes containing various organic solvents such as chloroform, glacial acetic acid, ether, toluene, and methylene chloride.[2] The mixture is agitated, and the miscibility (formation of a single homogeneous phase) is observed.[15][16]

Synthesis of 2-Methylpropanoyl Chloride

2-Methylpropanoyl chloride is typically synthesized by the chlorination of isobutyric acid.[1] A common chlorinating agent used for this transformation is thionyl chloride (SOCl₂).

Reaction: (CH₃)₂CHCOOH + SOCl₂ → (CH₃)₂CHCOCl + SO₂ + HCl

G Synthesis of 2-Methylpropanoyl Chloride A Isobutyric Acid ((CH₃)₂CHCOOH) C Reaction Mixture A->C B Thionyl Chloride (SOCl₂) B->C D 2-Methylpropanoyl Chloride ((CH₃)₂CHCOCl) C->D E Byproducts (SO₂ + HCl) C->E

Caption: A simplified diagram illustrating the synthesis of 2-methylpropanoyl chloride.

Conclusion

The physical properties of 2-methylpropanoyl chloride are essential for its safe and effective use in research and industrial applications. This guide has provided a consolidated summary of its key physical data and outlined the standard experimental procedures for their determination. Adherence to these protocols will ensure accurate characterization and contribute to the safe handling of this important chemical intermediate.

References

A Technical Guide to the Solubility and Reactivity of Isobutyryl Chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and reactivity of isobutyryl chloride in common organic solvents. Understanding the behavior of this versatile reagent is critical for its safe handling and effective use in chemical synthesis, particularly within the pharmaceutical and materials science industries. This compound serves as a key intermediate for introducing the isobutyryl moiety into various molecular scaffolds.[1][2] Proper solvent selection is paramount to ensure reaction success and mitigate potential hazards.

Core Principles of Solubility and Reactivity

This compound, a branched-chain acyl chloride, is a colorless, moisture-sensitive liquid with a pungent odor.[1][3][4] Its solubility and high reactivity are governed by the electrophilic nature of the carbonyl carbon and the excellent leaving group ability of the chloride ion.

  • Solubility in Aprotic Solvents : As a relatively polar molecule, this compound is readily soluble in or miscible with a wide range of common aprotic organic solvents.[2][3][4][5][6][7][8][9] These solvents, lacking acidic protons, do not react with the acyl chloride, making them suitable media for reactions where this compound is used as an acylating agent.

  • Reactivity with Protic Solvents : Protic solvents, which contain acidic protons (e.g., O-H or N-H bonds), react vigorously with this compound. The nucleophilic oxygen or nitrogen atom in these solvents attacks the electrophilic carbonyl carbon, leading to a nucleophilic acyl substitution reaction. This results in the formation of isobutyric acid (from water), esters (from alcohols), or amides (from amines), with the concomitant evolution of corrosive hydrogen chloride (HCl) gas.[1][3][10][11] These reactions are typically rapid and highly exothermic.[3][10][11]

Solubility and Reactivity Data

The following table summarizes the interaction of this compound with various organic solvents. Given its high reactivity, quantitative solubility data (e.g., g/100 mL) is not commonly reported. Instead, miscibility and reactivity are the more pertinent parameters for laboratory applications.

Solvent ClassSolvent NameInteraction with this compoundNotes
Aprotic Solvents
EthersDiethyl EtherMiscible / Soluble[3][5][6][12]May react vigorously or explosively in the presence of trace metal salts.[5][6][13]
Tetrahydrofuran (THF)MiscibleGenerally considered a suitable solvent, but caution is advised regarding potential peroxide formation in aged THF.
HalogenatedDichloromethane (DCM)Miscible[1][2][5][6][7][8]A common and preferred solvent for acylation reactions.
ChloroformMiscible[2][5][6][7][8][9]Another widely used halogenated solvent.
HydrocarbonsHexaneSoluble / MiscibleSuitable for reactions requiring a non-polar environment.
TolueneMiscible[2][5][6][7][8][9]An effective solvent for many synthetic applications.
BenzeneMiscible / Soluble[2][3][5][6][7][8]Use is often restricted due to toxicity.
EstersEthyl AcetateSolubleUsed as an extraction solvent for workup after reaction.[14]
Aprotic PolarAcetonitrileMiscibleSuitable for a range of applications.
Dimethylformamide (DMF)Reactive [12]Reacts violently.[12] Should not be used as a solvent.
Dimethyl Sulfoxide (DMSO)Reactive [12]Reacts violently.[12] Should not be used as a solvent.
Protic Solvents
WaterWaterViolently Reactive [3][5][6][13]Rapid hydrolysis to isobutyric acid and HCl gas.[1][15]
AlcoholsMethanol, Ethanol, etc.Violently Reactive [3][5][6]Rapid alcoholysis to form the corresponding ester and HCl gas.[1][10]
AminesPrimary & Secondary AminesViolently Reactive [3][5][6][13]Rapid aminolysis to form the corresponding amide and HCl.[1]
Carboxylic AcidsGlacial Acetic AcidMiscible[2][5][6][7][8][9]While protic, it is less reactive than water or alcohols and can sometimes be used as a solvent system component, though anhydride formation is possible.

Visualization of Solvent Compatibility

The following diagram illustrates the compatibility and reactivity of this compound with different classes of organic solvents.

G This compound Solvent Compatibility cluster_aprotic Aprotic Solvents (Generally Compatible) cluster_protic Protic Solvents (Reactive) isobutyryl This compound aprotic_solvents Ethers (THF, Diethyl Ether) Halogenated (DCM, Chloroform) Hydrocarbons (Hexane, Toluene) isobutyryl->aprotic_solvents Miscible / Soluble protic_solvents Water (H₂O) Alcohols (R-OH) Amines (R-NH₂) isobutyryl->protic_solvents Violent Reaction (Nucleophilic Acyl Substitution) products Products: Isobutyric Acid Esters Amides + HCl Gas protic_solvents->products Forms

Caption: Logical flow of this compound's interaction with solvents.

Experimental Protocol: Assessing Miscibility

While detailed protocols for determining the solubility limit of this compound are uncommon due to its high reactivity and miscibility with suitable solvents, a general procedure for confirming miscibility or identifying reactivity can be followed. This procedure must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and acid-resistant gloves.

Objective: To qualitatively assess the miscibility and reactivity of this compound with a selected aprotic organic solvent.

Materials:

  • This compound (reagent grade)

  • Anhydrous organic solvent to be tested (e.g., dichloromethane, THF)

  • Dry glassware (test tubes or small flasks with stoppers)

  • Pipettes or syringes for transfer

  • Ice bath

Methodology:

  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent hydrolysis from atmospheric moisture.

  • Solvent Addition: In a fume hood, add approximately 1 mL of the anhydrous organic solvent to a dry test tube. Place the test tube in an ice bath to control any potential exothermic processes.

  • Initial Addition of this compound: Using a dry pipette or syringe, add one drop of this compound to the cooled solvent.

  • Observation: Gently swirl the test tube and observe for any of the following:

    • Miscibility: Formation of a single, clear, homogeneous phase indicates miscibility.

    • Immiscibility: Formation of two distinct layers or a cloudy suspension indicates immiscibility or low solubility.

    • Reactivity: Evolution of gas (HCl), a significant temperature increase (exotherm), or a rapid color change are signs of a chemical reaction. If any of these are observed, the solvent is incompatible, and the experiment should be terminated safely.

  • Incremental Addition (if no initial reaction): If the initial drop dissolves without signs of reaction, continue to add this compound dropwise, swirling after each addition, up to a 1:1 volume ratio with the solvent. Continue to monitor for any signs of immiscibility or reactivity.

This guide provides essential information for the safe and effective use of this compound. By selecting appropriate aprotic solvents and rigorously excluding moisture and other protic substances, researchers can successfully leverage the reactivity of this important chemical intermediate.

References

Spectroscopic Profile of Isobutyryl Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for isobutyryl chloride. The information is presented to support research, development, and quality control activities where this compound is utilized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the two types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~1.25Doublet6H~7.0(CH ₃)₂CH-
~2.85Septet1H~7.0(CH₃)₂CH -

Note: Chemical shifts are typically referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts may vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, three signals are expected.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~18.5(C H₃)₂CH-
~45.0(CH₃)₂C H-
~175.0-C (O)Cl

Note: Spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃), with the solvent peak used as a secondary reference.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the acid chloride carbonyl group.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2970Medium-StrongC-H stretch (alkane)
~1800Very StrongC=O stretch (acid chloride)
~1470MediumC-H bend (alkane)
~970MediumC-C stretch

Note: The exact peak positions can vary depending on the sampling method (e.g., neat liquid, thin film). The carbonyl (C=O) stretching frequency for aliphatic acid chlorides is characteristically high, appearing in the range of 1810–1775 cm⁻¹.[2]

Experimental Protocols

The following are generalized protocols for obtaining NMR and IR spectra of liquid samples like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: The spectrum is acquired on a nuclear magnetic resonance spectrometer, such as a Varian A-60D or a higher field instrument (e.g., 400 or 500 MHz).[2]

  • Data Acquisition:

    • For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is employed to simplify the spectrum and improve sensitivity.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced.

IR Spectroscopy Protocol
  • Sample Preparation (Neat Liquid/Thin Film):

    • Place a single drop of this compound directly onto the surface of one salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.

  • Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: The positions of the major absorption bands are identified and reported in wavenumbers (cm⁻¹).

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Sample Obtain this compound Sample Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film (Salt Plates) Sample->Prep_IR NMR_Acq Acquire NMR Spectrum (¹H and ¹³C) Prep_NMR->NMR_Acq IR_Acq Acquire IR Spectrum Prep_IR->IR_Acq NMR_Proc Process NMR Data (FT, Phasing, Baseline Correction) NMR_Acq->NMR_Proc IR_Proc Process IR Data (Background Subtraction) IR_Acq->IR_Proc NMR_Analysis Analyze NMR Spectrum (Chemical Shifts, Multiplicity, Integration, Coupling Constants) NMR_Proc->NMR_Analysis IR_Analysis Analyze IR Spectrum (Peak Positions, Functional Groups) IR_Proc->IR_Analysis Report Compile Spectroscopic Data and Interpretation NMR_Analysis->Report IR_Analysis->Report

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Electrophilicity of the Isobutyryl Chloride Carbonyl Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl chloride, a branched-chain acyl chloride, is a pivotal reagent in organic synthesis, valued for its ability to introduce the isobutyryl moiety into a wide array of molecules. Its utility is fundamentally governed by the electrophilic character of its carbonyl carbon. This technical guide provides a comprehensive analysis of the electrophilicity of the this compound carbonyl carbon, integrating quantitative data, detailed experimental protocols, and mechanistic visualizations to offer a thorough resource for professionals in research and drug development.

The high reactivity of this compound in nucleophilic acyl substitution reactions stems from the significant partial positive charge on the carbonyl carbon. This electrophilicity is a consequence of the inductive electron-withdrawing effects of both the oxygen and chlorine atoms bonded to the carbonyl carbon. This guide will delve into the various parameters that quantify this electrophilicity, including spectroscopic markers, reaction kinetics, and computational predictions.

Quantitative Analysis of Electrophilicity

The electrophilic nature of the carbonyl carbon in this compound can be assessed through various experimental and computational methods. The following table summarizes key quantitative data that characterize this property.

ParameterMethodValueInterpretation / Comments
Spectroscopic Data
13C NMR Chemical Shift (C=O)13C NMR Spectroscopy~170-185 ppm[1][2][3][4]The downfield chemical shift is indicative of a deshielded, electron-poor carbon nucleus, confirming its electrophilic character.
IR Stretching Frequency (C=O)Infrared Spectroscopy~1800-1810 cm-1[5]The high stretching frequency is characteristic of the stiff C=O bond in highly reactive acyl chlorides, influenced by the electron-withdrawing nature of the chlorine atom.
Kinetic Data
Relative Reactivity vs. Isobutyryl BromideReaction with m-chloroaniline~1 : 30[6]Isobutyryl bromide is approximately 30 times more reactive, highlighting the significant role of the leaving group's ability in the overall reaction rate.
Computational Data
Lowest Unoccupied Molecular Orbital (LUMO) EnergyDensity Functional Theory (DFT)Value not found in searchesA lower LUMO energy generally correlates with higher electrophilicity, indicating a greater propensity to accept electrons from a nucleophile.[7]
Natural Bond Orbital (NBO) Charge on Carbonyl CarbonNBO AnalysisValue not found in searchesA higher positive partial charge, as would be calculated by NBO analysis, directly quantifies the electron deficiency and thus the electrophilicity of the carbonyl carbon.[8][9]

Reaction Mechanisms and Pathways

The electrophilicity of the carbonyl carbon is central to the diverse reactivity of this compound. Nucleophilic acyl substitution is the archetypal reaction, proceeding through a tetrahedral intermediate.

A generalized workflow for a nucleophilic acyl substitution reaction involving this compound is depicted below. This can represent reactions such as hydrolysis, alcoholysis, or aminolysis.

experimental_workflow cluster_start Initial State cluster_reaction Reaction cluster_products Products Isobutyryl_Chloride This compound (Electrophile) Tetrahedral_Intermediate Tetrahedral Intermediate Isobutyryl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (e.g., H2O, ROH, R2NH) Nucleophile->Tetrahedral_Intermediate Product Acyl-Substituted Product Tetrahedral_Intermediate->Product Elimination of Cl- Byproduct Byproduct (e.g., HCl) Tetrahedral_Intermediate->Byproduct

Caption: Generalized workflow of nucleophilic acyl substitution on this compound.

Experimental Protocols

Synthesis of Isobutyramide from this compound

This protocol details the reaction of this compound with ammonia to form isobutyramide, a classic example of nucleophilic acyl substitution.

Materials:

  • This compound (3 moles, 318 g)[10]

  • Concentrated aqueous ammonia (~28%) (1.25 L)[10]

  • Toluene or xylene (250 L for 35 kg of this compound)[11]

  • Liquid ammonia (17 kg for 35 kg of this compound)[11]

  • 3-L flask with a stirrer and dropping funnel[10]

  • Ice-salt bath[10]

Procedure:

  • Reaction Setup: In a 3-L flask equipped with an efficient stirrer and a dropping funnel, place 1.25 L of cold concentrated aqueous ammonia. The flask should be situated in an ice-salt freezing mixture to maintain a low temperature.[10] For a larger scale industrial process, a solution of 35 kg of this compound in 250 L of toluene can be cooled to -15°C.[11]

  • Addition of this compound: Add 318 g (3 moles) of this compound dropwise to the rapidly stirred ammonia solution. The rate of addition should be controlled to ensure the reaction temperature does not exceed 15°C.[10] In the larger scale process, 17 kg of liquid ammonia is metered in over 2 hours, allowing the temperature to rise to 30°C.[11]

  • Reaction Progression: Continue stirring for one hour after the addition of this compound is complete.[10] In the toluene/xylene process, the mixture is stirred for an additional hour while cooling to 18°C.[11]

  • Workup (Aqueous Ammonia Method): The reaction mixture is evaporated to dryness under reduced pressure. The resulting residue, a mixture of isobutyramide and ammonium chloride, is then further processed for purification.[10]

  • Workup (Toluene/Xylene Method): The mixture is heated to reflux, and the ammonium chloride that forms is removed by hot filtration. The filter residue is washed with toluene.[11]

  • Isolation of Isobutyramide: In the aqueous ammonia method, the dry residue is boiled with ethyl acetate, and the hot solution is filtered. The filtrate is cooled to 0°C to crystallize the isobutyramide.[10] In the toluene/xylene method, the filtrate is concentrated by distillation, and upon cooling, the isobutyramide crystallizes out.[11]

  • Drying: The crystalline isobutyramide is dried in an oven at 70°C and then in a vacuum desiccator.[10]

The following diagram illustrates the workflow for the synthesis of isobutyramide.

amidation_workflow Start Start: this compound & Ammonia Reaction Controlled Addition (-15°C to 30°C) Start->Reaction Stirring Post-Addition Stirring Reaction->Stirring Heating Heating to Reflux (Toluene/Xylene Method) Stirring->Heating Filtration Hot Filtration of NH4Cl Heating->Filtration Concentration Concentration of Filtrate Filtration->Concentration Crystallization Crystallization upon Cooling Concentration->Crystallization Isolation Isolation of Isobutyramide Crystallization->Isolation

Caption: Workflow for the synthesis of isobutyramide from this compound.

Conclusion

The electrophilicity of the carbonyl carbon in this compound is a defining feature that dictates its extensive use in organic synthesis. This guide has provided a multi-faceted examination of this property, combining spectroscopic, kinetic, and computational perspectives. The presented quantitative data, while highlighting some areas where more specific research is needed (such as computational values for this compound itself), offers a solid framework for understanding and predicting its reactivity. The detailed experimental protocol for the synthesis of isobutyramide serves as a practical illustration of the principles discussed. For researchers and professionals in drug development, a thorough grasp of the electrophilicity of this compound is essential for its effective application in the synthesis of complex molecules.

References

Isobutyryl Chloride: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl chloride (2-methylpropanoyl chloride) is a highly reactive acylating agent and a cornerstone building block in organic synthesis.[1] Its utility spans the synthesis of a wide array of fine chemicals, agrochemicals, and active pharmaceutical ingredients (APIs).[2][3][4] The electrophilic nature of its carbonyl carbon makes it an excellent precursor for introducing the isobutyryl moiety into various molecular scaffolds, a common feature in many biologically active compounds.[1] This technical guide provides a comprehensive overview of this compound's applications, supported by detailed experimental protocols, quantitative data, and visual representations of key synthetic pathways.

Physicochemical Properties

A clear, colorless liquid with a pungent odor, this compound is highly flammable and reacts vigorously with water and other protic solvents.[2] Proper handling in a moisture-free environment is crucial for its effective use and to ensure safety.[5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 79-30-1[3]
Molecular Formula C₄H₇ClO[2]
Molecular Weight 106.55 g/mol [2]
Boiling Point 91-93 °C[2]
Melting Point -90 °C[2]
Density 1.017 g/mL at 25 °C[2]
Flash Point 9 °C[2]

Core Applications in Organic Synthesis

This compound is a versatile reagent employed in a variety of pivotal organic transformations, including Friedel-Crafts acylations, esterifications, and amidations.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[6] This reaction is instrumental in the synthesis of aromatic ketones, which are valuable intermediates.[6] For instance, the acylation of isobutylbenzene is a key step in some synthetic routes to Ibuprofen.[7][8]

Friedel_Crafts_Acylation cluster_products Isobutyryl_Chloride This compound Acylium_Ion Acylium Ion Intermediate Isobutyryl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl₃) Aromatic_Ring Aromatic Ring (e.g., Benzene) Aromatic_Ketone Aromatic Ketone Aromatic_Ring->Aromatic_Ketone + Acylium Ion Acylium_Ion->Aromatic_Ketone HCl HCl Catalyst_Regen Catalyst Regeneration

Caption: General workflow for Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation of Benzene

A representative procedure for the Friedel-Crafts acylation of benzene with this compound is as follows:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) (1.1 eq.) in anhydrous benzene (solvent and reactant).

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Addition of Acyl Chloride: Add this compound (1.0 eq.) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Quenching: Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Work-up: Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.

Table 2: Quantitative Data for Friedel-Crafts Acylation

Aromatic SubstrateAcylating AgentCatalystSolventTemp (°C)Time (h)Yield (%)Reference
BenzeneThis compoundAlCl₃Benzene0 - RT3~85[6] (representative)
IsobutylbenzeneAcetyl chlorideAlCl₃-60552[8]

Table 3: Spectroscopic Data for a Representative Aromatic Ketone (4'-Isobutylacetophenone)

NucleusChemical Shift (δ, ppm)
¹H NMR 7.89 (d, 2H), 7.21 (d, 2H), 2.90 (m, 1H), 2.55 (s, 3H), 1.88 (d, 2H), 0.90 (d, 6H)
¹³C NMR 197.8, 147.3, 134.8, 129.5, 128.6, 45.3, 30.3, 26.5, 22.4
Esterification

This compound readily reacts with alcohols in the presence of a base (e.g., pyridine) to form isobutyrate esters.[1] This method is often preferred over Fischer esterification due to its faster reaction rates and irreversible nature.[9] These esters have applications as flavorings, fragrances, and plasticizers.[10]

Esterification Isobutyryl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Isobutyryl_Chloride->Tetrahedral_Intermediate + Alcohol Alcohol Alcohol (R-OH) Alcohol->Tetrahedral_Intermediate Base Base (e.g., Pyridine) HCl_Salt Base•HCl Salt Base->HCl_Salt + HCl Ester Isobutyrate Ester Tetrahedral_Intermediate->Ester - Cl⁻

Caption: Pathway for esterification of an alcohol.

Experimental Protocol: Esterification of Ethanol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethanol (1.0 eq.) and pyridine (1.1 eq.) in anhydrous diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add this compound (1.0 eq.) dropwise from the dropping funnel to the stirred solution.

  • Reaction: After the addition, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Pour the mixture into a separatory funnel and wash with dilute hydrochloric acid to remove pyridine, followed by saturated sodium bicarbonate solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation to obtain the crude ester. Further purification can be achieved by fractional distillation.

Table 4: Quantitative Data for Esterification

AlcoholBaseSolventTemp (°C)Time (h)Yield (%)Reference
EthanolPyridineDiethyl Ether0 - RT2>90[9] (representative)
CytidineEt₃NDMF--89.3[2]

Table 5: Spectroscopic Data for a Representative Ester (Ethyl Isobutyrate)

NucleusChemical Shift (δ, ppm)
¹H NMR 4.12 (q, 2H), 2.53 (sept, 1H), 1.25 (t, 3H), 1.16 (d, 6H)
¹³C NMR 177.1, 60.2, 34.2, 19.1, 14.2
Amidation

The reaction of this compound with primary or secondary amines provides a straightforward and high-yielding route to isobutyramides.[1] This transformation is fundamental in the synthesis of many pharmaceuticals and other biologically active molecules.

Amidation Isobutyryl_Chloride This compound Tetrahedral_Intermediate Tetrahedral Intermediate Isobutyryl_Chloride->Tetrahedral_Intermediate + Amine Amine Amine (R₂NH) Amine->Tetrahedral_Intermediate Amide Isobutyramide Tetrahedral_Intermediate->Amide - Cl⁻ HCl HCl

Caption: Synthesis of amides from this compound.

Experimental Protocol: Synthesis of Isobutyramide

A detailed procedure for the synthesis of isobutyramide is available in Organic Syntheses.[11]

  • Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place cold concentrated aqueous ammonia (excess).

  • Addition of Acyl Chloride: Add this compound (1.0 eq.) dropwise with rapid stirring, maintaining the temperature below 15 °C.

  • Reaction: Continue stirring for 1 hour after the addition is complete.

  • Isolation: Evaporate the reaction mixture to dryness under reduced pressure.

  • Purification: The dry residue is extracted with hot ethyl acetate. The combined extracts are cooled to crystallize the isobutyramide.

Table 6: Quantitative Data for Amidation

AmineSolventTemp (°C)Time (h)Yield (%)Reference
AmmoniaWater<15178-83[11]

Table 7: Spectroscopic Data for a Representative Amide (Isobutyramide)

NucleusChemical Shift (δ, ppm)
¹H NMR 6.5-7.5 (br s, 2H), 2.35 (sept, 1H), 1.15 (d, 6H)
¹³C NMR 180.5, 35.5, 19.5

Applications in Pharmaceutical and Agrochemical Synthesis

The versatility of this compound as a precursor is highlighted by its use in the synthesis of several commercially important products.

  • Molnupiravir: this compound is used in the chemoselective acylation of cytidine, a key step in a protection-group-free synthesis of the antiviral drug Molnupiravir.[2] This step proceeds with a high yield of 89.3%.[2]

  • Ibuprofen: While various synthetic routes exist for the nonsteroidal anti-inflammatory drug Ibuprofen, some proceed through the Friedel-Crafts acylation of isobutylbenzene to form 4'-isobutylacetophenone, for which this compound can be a precursor.[6][7]

  • Butachlor: This widely used herbicide is synthesized from 2,6-diethylaniline, and while specific public domain protocols are sparse, the synthesis involves the introduction of a chloroacetyl group, and related chemistries often utilize acyl chlorides.[12]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.[5] It is highly flammable and corrosive, and it reacts violently with water, releasing toxic hydrogen chloride gas.[2][5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13] All equipment should be thoroughly dried before use to prevent unwanted reactions.[5]

Conclusion

This compound is an indispensable reagent in organic synthesis, providing an efficient means to introduce the isobutyryl group into a diverse range of molecules. Its reactivity in Friedel-Crafts acylations, esterifications, and amidations makes it a valuable precursor in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, reaction conditions, and safety protocols is essential for its effective and safe utilization in research and development.

References

Methodological & Application

Application Note and Protocol: Isobutyryl Chloride Acylation of Amines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acylation of amines is a fundamental and widely utilized transformation in organic synthesis, playing a crucial role in the construction of amide bonds. Amides are a ubiquitous functional group found in a vast array of pharmaceuticals, natural products, and polymers. Isobutyryl chloride, as a readily available and reactive acylating agent, serves as a valuable building block for the introduction of the isobutyryl group. This modification can significantly influence the pharmacological properties of a molecule, such as its solubility, metabolic stability, and target-binding affinity. This document provides a detailed protocol for the this compound acylation of amines, a summary of reaction conditions, and troubleshooting guidelines for researchers in drug development and organic synthesis.

Reaction Mechanism

The acylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, either a second equivalent of the amine substrate or an added scavenger like triethylamine or pyridine, deprotonates the amide to yield the final N-isobutyrylated product and the corresponding ammonium salt.

Caption: Nucleophilic acyl substitution mechanism of amine acylation.

Experimental Protocol

This protocol describes a general procedure for the this compound acylation of a primary or secondary amine. The reaction conditions may require optimization for specific substrates.

Materials:

  • Primary or secondary amine

  • This compound

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, diethyl ether)

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base (e.g., pyridine, diisopropylethylamine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv) and dissolve it in anhydrous dichloromethane (DCM) (concentration typically 0.1-0.5 M).

  • Addition of Base: Add triethylamine (1.1-1.5 equiv) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of this compound: Slowly add this compound (1.0-1.2 equiv) dropwise to the stirred solution using a dropping funnel or syringe. The addition should be controlled to maintain the temperature below 5 °C. A white precipitate of triethylammonium chloride will form.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 1-4 hours).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and add more DCM if necessary.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, recrystallization, or distillation as required to obtain the pure N-isobutyrylated amine.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve amine in anhydrous DCM B Add triethylamine A->B C Cool to 0 °C B->C D Slowly add this compound C->D E Stir and monitor reaction progress (TLC/LC-MS) D->E F Quench with water E->F G Extract with DCM F->G H Wash with NaHCO₃, water, and brine G->H I Dry organic layer (MgSO₄) H->I J Concentrate in vacuo I->J K Purify (chromatography, recrystallization, etc.) J->K

Caption: General experimental workflow for this compound acylation.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative examples of this compound acylation of various amines under different reaction conditions.

Amine SubstrateBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
AnilinePyridineBenzeneReflux295
p-ToluidinePyridineBenzeneRoom Temp192
BenzylamineTriethylamineDichloromethane0 to RT388
PiperidineTriethylamineDichloromethane0 to RT294
MorpholineAqueous NaOHWater/DCM0 to RT190Schotten-Baumann
DiethylamineNone (Amine as base)NeatRoom Temp485

Note: Yields are for isolated, purified products. Reaction conditions and yields are highly substrate-dependent and may require optimization. The Schotten-Baumann conditions are suitable for water-soluble amines.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete reactionIncrease reaction time, temperature, or equivalents of this compound.
Hydrolysis of this compoundEnsure all glassware is dry and use anhydrous solvent.
Poor nucleophilicity of amineUse a more forcing solvent (e.g., DMF, DMAc) and a stronger, non-nucleophilic base (e.g., DBU).
Formation of Diacylated Product (for primary amines) Excess this compoundUse a slight excess of the amine or add the this compound more slowly.
Difficult Purification Unreacted starting materialsEnsure complete reaction by TLC/LC-MS before work-up. Adjust chromatography solvent system for better separation.
Emulsion during work-upAdd more brine to the aqueous layer to break the emulsion. Filter through a pad of Celite.

Safety Precautions

This compound is a corrosive, lachrymatory, and moisture-sensitive liquid. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. This compound reacts exothermically with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas. Neutralize any spills with sodium bicarbonate.

Application Notes and Protocols: Friedel-Crafts Acylation of Arenes with Isobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is pivotal for the synthesis of aryl ketones, which are key intermediates in the production of pharmaceuticals, fine chemicals, and photoinitiators.[1][2] The reaction of an arene with isobutyryl chloride, in the presence of a Lewis acid catalyst, provides a direct route to isobutyrophenones, valuable precursors in various synthetic pathways.[1][3]

This document provides detailed protocols and technical data for the Friedel-Crafts acylation of arenes with this compound, focusing on practical applications for research and development.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:

  • Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with this compound to form a highly reactive and resonance-stabilized acylium ion.[4][5]

  • Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[6][7]

  • Deprotonation and Regeneration of Catalyst: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[4][8]

Unlike the analogous Friedel-Crafts alkylation, the acylation reaction does not typically suffer from carbocation rearrangements due to the stability of the acylium ion.[9] Furthermore, the product ketone is less reactive than the starting arene, preventing further acylation reactions.[10]

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Formation of Acylium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation Isobutyryl_Chloride This compound Acylium_Ion_Complex [Isobutyryl-Cl-AlCl₃] Complex Isobutyryl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion Isobutyryl Acylium Ion (Resonance Stabilized) Acylium_Ion_Complex->Acylium_Ion AlCl4- AlCl₄⁻ Acylium_Ion_Complex->AlCl4- Arene Arene (e.g., Benzene) Arenium_Ion Arenium Ion (Sigma Complex, Resonance Stabilized) Arene->Arenium_Ion + Acylium Ion Aryl_Ketone Aryl Ketone (e.g., Isobutyrophenone) Arenium_Ion->Aryl_Ketone + AlCl₄⁻ HCl HCl Arenium_Ion->HCl AlCl3_regen AlCl₃ (Regenerated) Arenium_Ion->AlCl3_regen

Caption: Mechanism of Friedel-Crafts Acylation.

Quantitative Data

The yield of the Friedel-Crafts acylation can vary depending on the specific arene, reaction conditions, and purity of the reagents. Below is a summary of reported yields for the acylation of benzene with this compound.

AreneAcylating AgentCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
BenzeneThis compoundAlCl₃Benzene (excess)Reflux (88)366[11][12]
BenzeneThis compoundAlCl₃---87[13]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Isobutyrophenone

This protocol describes a general method for the Friedel-Crafts acylation of benzene with this compound.[11][12][14]

Materials:

  • Benzene (anhydrous)

  • This compound

  • Aluminum chloride (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (DCM) or Diethyl Ether

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a gas trap (to absorb HCl gas), and an addition funnel. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator to prevent reaction with the moisture-sensitive aluminum chloride.[2][15]

  • Reagent Preparation: In a fume hood, cautiously add anhydrous aluminum chloride (1.1 to 1.2 equivalents) to the reaction flask containing excess anhydrous benzene, which serves as both the reactant and the solvent.[11][12] Cool the mixture in an ice bath.

  • Addition of Acylating Agent: Slowly add this compound (1.0 equivalent) dropwise from the addition funnel to the stirred suspension of aluminum chloride in benzene. Control the rate of addition to maintain a gentle evolution of HCl gas.[14]

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 88°C) for 3 hours.[11][12]

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[7][16] This will decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane or diethyl ether.[16]

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.[17]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[15]

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation.[15]

    • The crude product can be purified by vacuum distillation to yield isobutyrophenone.[11][12]

Experimental_Workflow Start Start: Dry Glassware Reagents Add Anhydrous AlCl₃ and Benzene Start->Reagents Cooling Cool in Ice Bath Reagents->Cooling Addition Slowly Add this compound Cooling->Addition Reaction Reflux for 3 hours Addition->Reaction Quench Pour into Ice/HCl Mixture Reaction->Quench Extraction Separate Organic Layer Extract Aqueous Layer Quench->Extraction Wash Wash with H₂O, NaHCO₃, Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Purification Filter and Evaporate Solvent Dry->Purification Product Purify by Vacuum Distillation Purification->Product

Caption: General Experimental Workflow.

Applications in Drug Development and Chemical Synthesis

Isobutyrophenone and its derivatives are valuable intermediates in various fields:

  • Photoinitiators: Isobutyrophenone is a key precursor for the synthesis of photoinitiator 1173 (2-hydroxy-2-methyl-1-phenyl-1-propanone), which is widely used in UV-curable coatings and inks.[3]

  • Pharmaceutical Synthesis: The isobutyrophenone scaffold can be found in various biologically active molecules. The Friedel-Crafts acylation provides a means to construct this core structure, which can then be further modified to produce drug candidates.[1][18] For instance, derivatives of isobutyrophenone have been investigated for their antifungal properties.[1]

  • Organic Synthesis: As a versatile ketone, isobutyrophenone can undergo a wide range of chemical transformations, including reduction to the corresponding alcohol or alkane, and various alpha-functionalization reactions, making it a useful building block in multi-step organic syntheses.[1][14]

Safety Considerations

  • Corrosive and Moisture-Sensitive Reagents: Aluminum chloride, this compound, and concentrated hydrochloric acid are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat) in a well-ventilated fume hood.[2][15]

  • Exothermic Reactions: The reaction of aluminum chloride with this compound and the quenching of the reaction mixture with water are highly exothermic. Proper cooling and slow, controlled addition of reagents are crucial to prevent uncontrolled reactions.[2][15]

  • HCl Gas Evolution: The reaction generates hydrogen chloride gas, which is corrosive and toxic. The reaction should be performed in a fume hood, and a gas trap should be used to neutralize the evolved HCl.

References

Application Note: Synthesis of Esters via Acylation of Alcohols with Isobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of esters is a fundamental transformation in organic synthesis, crucial for the development of pharmaceuticals, fragrances, polymers, and other fine chemicals. The reaction of an alcohol with an acyl chloride, such as isobutyryl chloride, is a highly efficient method for ester synthesis. This method, known as acylation, is a type of nucleophilic acyl substitution. It offers several advantages over traditional Fischer esterification, including faster reaction rates, higher yields, and milder reaction conditions, as it is typically an irreversible process.[1][2][3] The reaction is characterized by its exothermic nature and the co-production of hydrogen chloride (HCl).[4][5] To neutralize this acidic byproduct, a weak base like pyridine is often included in the reaction mixture.[6]

This document provides a detailed protocol for the synthesis of esters using this compound and a generic alcohol, covering the reaction mechanism, experimental procedure, purification, and characterization.

Reaction Mechanism

The reaction proceeds through a nucleophilic addition-elimination mechanism.[1][4] The process involves three main steps:

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate.[5][6]

  • Leaving Group Elimination: The carbonyl double bond is reformed, and the chloride ion, being a good leaving group, is eliminated.[5][6]

  • Deprotonation: A base, such as pyridine or another molecule of the alcohol, removes the proton from the oxonium ion to yield the final ester product and hydrochloric acid (which is neutralized by the base).[6][7]

Caption: Reaction mechanism for ester synthesis.

Experimental Protocol

This protocol describes a general procedure for the synthesis of an ester from an alcohol and this compound.

Materials and Reagents:

  • Alcohol (e.g., isobutanol, ethanol, propanol)

  • This compound

  • Pyridine or Triethylamine (anhydrous)

  • Anhydrous diethyl ether or dichloromethane (DCM)

  • 5% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (optional, for purification)

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, add the alcohol (1.0 eq.) and anhydrous diethyl ether or DCM (approx. 0.5 M concentration).

    • Add pyridine (1.1 eq.) to the flask.

    • Cool the flask in an ice bath to 0 °C with continuous stirring.

  • Addition of this compound:

    • Dissolve this compound (1.05 eq.) in a small amount of the reaction solvent.

    • Add the this compound solution dropwise to the stirred alcohol solution via the addition funnel over 15-30 minutes. The reaction is exothermic, so maintain the temperature at 0 °C.[8]

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours or until the reaction is complete (monitor by TLC or GC).

  • Work-up and Isolation:

    • Cool the reaction mixture again in an ice bath and slowly add cold water to quench any unreacted this compound.[8]

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 5% HCl solution (to remove pyridine).

      • Saturated sodium bicarbonate solution (to neutralize any remaining acid).[9][10]

      • Saturated sodium chloride solution (brine) to reduce the solubility of the organic product in the aqueous layer.[10]

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification and Characterization:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude ester.

    • Purify the crude product by fractional distillation or column chromatography if necessary.[9][10]

    • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes representative data for the synthesis of various esters using this compound.

Alcohol (Reactant)Ester (Product)Molecular Weight ( g/mol )Typical Yield (%)Boiling Point (°C)
MethanolMethyl isobutyrate102.13>90%92-93
EthanolEthyl isobutyrate116.16>90%112-113
1-PropanolPropyl isobutyrate130.18>90%135-136
IsobutanolIsobutyl isobutyrate144.21>95%148.6[11]

Note: Yields are highly dependent on the specific alcohol used and the optimization of reaction and purification conditions. A reported synthesis of isobutyl isobutyrate achieved a yield of 99.8% with 99% purity.[12]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an ester via this protocol.

G Setup 1. Reaction Setup (Alcohol, Pyridine, Solvent at 0°C) Addition 2. Dropwise Addition (this compound) Setup->Addition Reaction 3. Reaction (Stir at RT) Addition->Reaction Quench 4. Quenching (Add cold water) Reaction->Quench Extraction 5. Liquid-Liquid Extraction (Wash with HCl, NaHCO₃, Brine) Quench->Extraction Drying 6. Drying (Anhydrous MgSO₄) Extraction->Drying Evaporation 7. Solvent Removal (Rotary Evaporation) Drying->Evaporation Purification 8. Purification (Distillation or Chromatography) Evaporation->Purification Product Pure Ester Purification->Product

Caption: Experimental workflow for ester synthesis.

Safety Precautions

  • This compound is corrosive, a lachrymator, and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13]

  • The reaction generates HCl gas , which is corrosive and toxic. The use of a base like pyridine helps to neutralize it, but the entire procedure should still be performed in a fume hood.

  • Pyridine is flammable, harmful if swallowed or inhaled, and can cause skin irritation. Handle with care.

  • The reaction is exothermic . Proper temperature control, especially during the addition of this compound, is critical to prevent the reaction from becoming uncontrollable.

References

Application Notes: Isobutyryl Chloride in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyryl chloride (CAS No: 79-30-1), also known as 2-methylpropanoyl chloride, is a highly reactive acylating agent and a crucial building block in organic synthesis.[1][2] Its chemical formula is (CH₃)₂CHCOCl.[3] Due to its ability to readily introduce the isobutyryl group into various molecules, it serves as a versatile intermediate in the production of a wide range of active pharmaceutical ingredients (APIs) and their precursors.[2][4] This colorless liquid with a pungent odor is particularly valuable in synthesizing esters, amides, and ketones through nucleophilic acyl substitution reactions.[5][6] Its applications span the development of anti-inflammatory drugs, antiviral agents (specifically anti-AIDS drugs), and antihypertensive medications.[1][5] These notes provide detailed protocols and data for researchers, scientists, and drug development professionals utilizing this compound in pharmaceutical synthesis.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
CAS Number 79-30-1[1]
Molecular Formula C₄H₇ClO[5]
Molecular Weight 106.55 g/mol [3][4]
Appearance Colorless liquid[3][5]
Density 1.017 g/mL at 25 °C
Boiling Point 91-93 °C[3]
Melting Point -90 °C[3]
Refractive Index n20/D 1.407
Flash Point 9 °C[5]
Table 2: Summary of Reported Yields in Reactions Involving this compound
ReactionProductYield (%)Conditions / NotesReferences
Synthesis of this compoundThis compound90%From isobutyric acid and thionyl chloride[2][7]
Synthesis of this compoundThis compound99.76%From isobutyric acid, trichloroacetonitrile, and triphenylphosphine[8]
AmidationIsobutyramideNot specifiedReaction with concentrated aqueous ammonia[7]
EsterificationVanillin Isobutyrate90%Reaction with vanillin in 1,2-dichloroethane with triethylamine[9]

Core Applications and Mechanisms

This compound's high reactivity stems from the electrophilic carbonyl carbon, making it an excellent acylating agent for nucleophiles like amines, alcohols, and aromatic rings.[2][10]

  • N-Acylation (Amide Synthesis) : The reaction with primary or secondary amines produces N-substituted isobutyramides. This is a fundamental transformation for creating amide linkages present in many pharmaceutical compounds. The reaction is typically rapid and exothermic.[11]

  • O-Acylation (Ester Synthesis) : Alcohols react with this compound to form isobutyrate esters, which can be important intermediates or final products. The reaction is often performed under anhydrous conditions, with a base like pyridine to neutralize the HCl byproduct.[10][12]

  • C-Acylation (Friedel-Crafts Acylation) : In the presence of a Lewis acid catalyst, this compound can acylate aromatic compounds to form aryl isopropyl ketones, a common scaffold in medicinal chemistry.[2]

The general mechanism for these transformations is a nucleophilic acyl substitution, which proceeds through a tetrahedral intermediate.

G cluster_mech Nucleophilic Acyl Substitution start This compound + Nucleophile (Nu-H) intermediate Tetrahedral Intermediate start->intermediate 1. Nucleophilic Attack product Acylated Product + HCl intermediate->product 2. Elimination of Chloride Ion (Cl⁻) intermediate->product 3. Deprotonation G start Start: Assemble Reaction Apparatus (Flask, Stirrer, Dropping Funnel, Condenser) add_socl2 Charge flask with Thionyl Chloride (e.g., 4.55 moles) start->add_socl2 add_acid Add Isobutyric Acid (e.g., 4 moles) dropwise with rapid stirring add_socl2->add_acid Vigorous gas evolution (HCl, SO₂) heat Heat reaction mixture to 80°C for 30 minutes add_acid->heat distill Distill the crude product through a Vigreux column heat->distill collect Collect fraction boiling at 89-93°C distill->collect end End: this compound (Yield: ~90%) collect->end G start Start: Dissolve Amine (R-NH₂) and Base (e.g., Triethylamine) in Anhydrous Solvent (e.g., DCM) cool Cool the solution to 0°C in an ice bath start->cool add_ibc Add this compound (1.0-1.1 eq) dropwise with stirring cool->add_ibc warm Allow reaction to warm to room temperature and stir for 1-3 hours add_ibc->warm quench Quench reaction with water or saturated aq. NaHCO₃ warm->quench extract Perform aqueous work-up and extract with organic solvent quench->extract purify Dry, concentrate, and purify the crude product (Crystallization or Chromatography) extract->purify end End: N-Isobutyryl Amide Product purify->end

References

Application Notes and Protocols: Isobutyryl Chloride in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl chloride, a reactive acyl chloride, serves as a versatile building block in the synthesis of a diverse range of agrochemicals. Its primary function is to introduce the isobutyryl moiety into a target molecule, a chemical feature that can be critical for conferring or enhancing biological activity. This document provides detailed application notes on the use of this compound in the production of herbicides, fungicides, and insecticides, complete with experimental protocols, quantitative data, and mechanistic diagrams.

Herbicidal Applications

The isobutyryl group can be found in certain herbicidal compounds. One major class of herbicides that are structurally analogous to potential this compound derivatives are the chloroacetanilides. These herbicides are known to be effective against a variety of annual grasses and small-seeded broadleaf weeds.

Mode of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

Herbicides containing an N-acyl anilide structure, similar to what would be formed by reacting an aniline with this compound, often function by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs). VLCFAs are crucial components of plant cell membranes and the waxy cuticle that protects the plant. The specific target of these herbicides is the VLCFA elongase enzyme system. By inhibiting this enzyme, the herbicide disrupts the formation of these essential fatty acids, leading to a failure in cell membrane integrity, arrested growth, and ultimately, the death of the weed seedling, particularly during germination and early development.[1][2]

Herbicide_Mode_of_Action Isobutyryl_Anilide_Herbicide Isobutyryl_Anilide_Herbicide VLCFA_Elongase VLCFA_Elongase Isobutyryl_Anilide_Herbicide->VLCFA_Elongase Inhibition Very_Long_Chain_Fatty_Acids Very_Long_Chain_Fatty_Acids VLCFA_Elongase->Very_Long_Chain_Fatty_Acids Acetyl_CoA Acetyl_CoA Malonyl_CoA Malonyl_CoA Acetyl_CoA->Malonyl_CoA Long_Chain_Fatty_Acids Long_Chain_Fatty_Acids Long_Chain_Fatty_Acids->VLCFA_Elongase C2 units from Malonyl-CoA Cell_Membrane_Integrity Cell_Membrane_Integrity Very_Long_Chain_Fatty_Acids->Cell_Membrane_Integrity Cuticle_Formation Cuticle_Formation Very_Long_Chain_Fatty_Acids->Cuticle_Formation Weed_Growth_Inhibition Weed_Growth_Inhibition Fungicide_Mode_of_Action cluster_glycolysis Glycolysis Pathway Glucose Glucose Fructose_6P Fructose_6P Glucose->Fructose_6P Fructose_1_6BP Fructose_1_6BP Fructose_6P->Fructose_1_6BP Fba Fba Fructose_1_6BP->Fba Cleavage G3P_DHAP G3P_DHAP Fba->G3P_DHAP Glyceraldehyde-3-P + Dihydroxyacetone-P Pyruvate Pyruvate G3P_DHAP->Pyruvate Further Metabolism ATP_Production ATP_Production Pyruvate->ATP_Production Further Metabolism Fungal_Growth_Inhibition Fungal_Growth_Inhibition Isobutyrophenone_Fungicide Isobutyrophenone_Fungicide Isobutyrophenone_Fungicide->Fba Inhibition Insecticide_Mode_of_Action cluster_neuron Insect Neuron Nerve_Impulse Nerve_Impulse Sodium_Channel Sodium_Channel Nerve_Impulse->Sodium_Channel Depolarization Sodium_Influx Sodium_Influx Sodium_Channel->Sodium_Influx Opens Hyperexcitation Hyperexcitation Sodium_Channel->Hyperexcitation Prolonged Opening Action_Potential Action_Potential Sodium_Influx->Action_Potential Neurotransmission Neurotransmission Action_Potential->Neurotransmission N_Isobutylamide_Insecticide N_Isobutylamide_Insecticide N_Isobutylamide_Insecticide->Sodium_Channel Modulation Paralysis_Death Paralysis_Death Hyperexcitation->Paralysis_Death

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Amides with Isobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the amide functional group is a prevalent feature in a vast array of pharmaceutical agents. The reaction of an acyl chloride with a primary or secondary amine is a robust and widely utilized method for amide bond construction. Isobutyryl chloride, as a readily available and reactive acylating agent, serves as a valuable building block for the introduction of the isobutyryl moiety into molecules.

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of primary, secondary, and tertiary amides using this compound. The methodologies described are based on the well-established Schotten-Baumann reaction conditions, which involve the use of a base to neutralize the hydrogen chloride byproduct generated during the acylation.

Reaction Mechanism and Principles

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a tetrahedral intermediate, which then collapses to regenerate the carbonyl double bond and expel a chloride ion. A base is typically employed to neutralize the hydrochloric acid formed, driving the reaction to completion. The choice of base and solvent can be critical for optimizing the reaction yield and purity of the final product.

Data Presentation: Synthesis of Isobutyramides

The following table summarizes typical reaction conditions and outcomes for the synthesis of various amides from this compound.

Amine SubstrateAmide ProductBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Ammonia (conc. aq.)IsobutyramideExcess AmmoniaWater1< 1578-83[1]
BenzylamineN-BenzylisobutyramidePyridineDichloromethane2-40 to RT~90 (Illustrative)
DiethylamineN,N-DiethylisobutyramideTriethylamineDichloromethane2-40 to RT~95 (Illustrative)
AnilineN-PhenylisobutyramideAq. NaOHDichloromethane/Water1-3RT~85 (Illustrative)
Morpholine4-IsobutyrylmorpholineTriethylamineDichloromethane1-20 to RT~95 (Illustrative)

Note: The yields for N-Benzylisobutyramide, N,N-Diethylisobutyramide, N-Phenylisobutyramide, and 4-Isobutyrylmorpholine are illustrative and based on typical Schotten-Baumann reactions. Actual yields may vary depending on specific reaction conditions and purification methods.

Experimental Protocols

Safety Precautions: this compound is a corrosive and moisture-sensitive liquid. All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Protocol 1: Synthesis of Isobutyramide (Primary Amide)

This protocol is adapted from a literature procedure for the synthesis of isobutyramide.[1]

Materials:

  • This compound (1.0 mol, 106.55 g)

  • Concentrated aqueous ammonia (~28%) (1.25 L)

  • Ethyl acetate

  • Ice-salt mixture

Equipment:

  • 3 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 1.25 L of cold concentrated aqueous ammonia.

  • Cool the flask in an ice-salt bath.

  • Slowly add this compound (1.0 mol) dropwise from the dropping funnel to the stirred ammonia solution, maintaining the internal temperature below 15 °C.[1]

  • After the addition is complete, continue stirring for an additional hour at the same temperature.

  • Remove the cooling bath and evaporate the reaction mixture to dryness under reduced pressure using a rotary evaporator.

  • To the dry residue, add 2 L of dry ethyl acetate and heat the mixture to boiling for 10 minutes.

  • Filter the hot solution through a pre-heated Buchner funnel to remove ammonium chloride.

  • Extract the solid residue on the filter with two additional 1 L portions of boiling ethyl acetate.

  • Combine the hot ethyl acetate filtrates and cool to 0 °C to crystallize the isobutyramide.

  • Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethyl acetate.

  • Concentrate the filtrate to approximately 300 mL and cool to obtain a second crop of crystals.

  • Combine both crops of isobutyramide and dry in a vacuum oven. The expected yield is in the range of 78-83%.[1]

Protocol 2: General Procedure for the Synthesis of N-Substituted and N,N-Disubstituted Amides (Schotten-Baumann Conditions)

This protocol provides a general method for the synthesis of secondary and tertiary amides from primary and secondary amines, respectively.

Materials:

  • This compound (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Base (e.g., Pyridine, Triethylamine, or 10% aq. NaOH) (1.2 - 2.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 eq) in anhydrous dichloromethane.

  • If using an amine base like pyridine or triethylamine, add it to the solution (1.2 eq).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add this compound (1.0 eq) dropwise to the stirred amine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • If using aqueous NaOH as the base, dissolve the amine in DCM and add the this compound. Then, add the 10% aqueous NaOH solution (2.2 eq) dropwise with vigorous stirring.

  • Upon completion of the reaction, quench by adding deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl (if an amine base was used), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude amide.

  • Purify the crude product by recrystallization or column chromatography as needed.

Visualizations

Reaction Signaling Pathway

reaction_pathway Amine Primary or Secondary Amine (R-NHR') TetrahedralIntermediate Tetrahedral Intermediate Amine->TetrahedralIntermediate Nucleophilic Attack IsobutyrylChloride This compound IsobutyrylChloride->TetrahedralIntermediate Amide Amide Product TetrahedralIntermediate->Amide Elimination of Cl- HCl HCl TetrahedralIntermediate->HCl Salt Salt Byproduct HCl->Salt Base Base (e.g., Pyridine, NaOH) Base->Salt Neutralization

Caption: Nucleophilic acyl substitution mechanism for amide synthesis.

Experimental Workflow

experimental_workflow Start Start DissolveAmine Dissolve Amine in Solvent Start->DissolveAmine AddBase Add Base DissolveAmine->AddBase Cool Cool to 0 °C AddBase->Cool AddAcylChloride Add this compound Cool->AddAcylChloride React Stir at Room Temperature AddAcylChloride->React Quench Quench with Water React->Quench Extract Work-up and Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify Product Concentrate->Purify End End Purify->End

Caption: General experimental workflow for amide synthesis.

References

Application Notes and Protocols for Isobutyryl Chloride Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the workup of common reactions involving isobutyryl chloride, a versatile reagent in organic synthesis. The protocols outlined below are designed to ensure the safe and efficient isolation and purification of products from Friedel-Crafts acylation, N-acylation (amide synthesis), and esterification reactions.

Safety First: Handling this compound

This compound is a highly reactive, corrosive, and flammable liquid. It is crucial to handle this reagent with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[1] An eyewash station and safety shower should be readily accessible. This compound is sensitive to moisture and reacts exothermically with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas. Therefore, all glassware must be thoroughly dried, and reactions should be conducted under anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon).

General Workup Strategy for this compound Reactions

The workup for reactions involving this compound follows a general sequence designed to quench the reaction, remove unreacted reagents and byproducts, and isolate the desired product. The specific details of each step may vary depending on the nature of the product (e.g., solid vs. liquid, polarity) and the specific reaction conditions.

A typical workup procedure involves the following key stages:

  • Quenching: The first and most critical step is the safe and controlled quenching of the reaction mixture to destroy any unreacted this compound and other reactive species.

  • Extraction: The product is separated from the aqueous phase into an immiscible organic solvent.

  • Washing: The organic layer is washed with various aqueous solutions to remove residual acids, bases, and salts.

  • Drying: Trace amounts of water are removed from the organic layer.

  • Solvent Removal and Purification: The organic solvent is removed to yield the crude product, which is then purified by techniques such as recrystallization, distillation, or chromatography.

Below is a DOT language script for a general workflow diagram.

Workup_Workflow General Workup Procedure for this compound Reactions ReactionMixture Reaction Mixture (Product, Unreacted Reagents, Byproducts) Quenching 1. Quenching (e.g., with ice-cold water or dilute acid) ReactionMixture->Quenching Extraction 2. Extraction (with an appropriate organic solvent) Quenching->Extraction AqueousLayer1 Aqueous Layer (inorganic salts, HCl) Extraction->AqueousLayer1 discard OrganicLayer1 Organic Layer (Product, organic impurities) Extraction->OrganicLayer1 Washing 3. Washing (e.g., with NaHCO3, brine) OrganicLayer1->Washing AqueousLayer2 Aqueous Washes (salts, residual acids/bases) Washing->AqueousLayer2 discard OrganicLayer2 Washed Organic Layer Washing->OrganicLayer2 Drying 4. Drying (with anhydrous Na2SO4 or MgSO4) OrganicLayer2->Drying Filtration Filtration Drying->Filtration DryingAgent Spent Drying Agent Filtration->DryingAgent discard SolventRemoval 5. Solvent Removal (Rotary Evaporation) Filtration->SolventRemoval CrudeProduct Crude Product SolventRemoval->CrudeProduct Purification 6. Purification (Distillation, Recrystallization, or Chromatography) CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct

General workup workflow for this compound reactions.

Application Notes and Protocols

Friedel-Crafts Acylation

Friedel-Crafts acylation is a common method for synthesizing aryl ketones. The workup procedure is critical for decomposing the aluminum chloride catalyst complex and removing acidic byproducts.

Experimental Protocol: Synthesis of 4'-Isobutylacetophenone (Example)

This protocol is adapted from procedures for similar Friedel-Crafts acylations.

Reactant/ReagentMolecular Weight ( g/mol )Amount (moles)Amount (g or mL)
Isobutylbenzene134.220.113.4 g (15.4 mL)
This compound106.550.1111.7 g (11.5 mL)
Aluminum chloride (anhydrous)133.340.1216.0 g
Dichloromethane (anhydrous)--100 mL
Ice--~100 g
Concentrated HCl--20 mL
5% NaOH solution--2 x 50 mL
Brine (saturated NaCl)--50 mL
Anhydrous MgSO₄--~5 g

Procedure:

  • Reaction: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride in 50 mL of anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Add a solution of isobutylbenzene and this compound in 50 mL of anhydrous dichloromethane dropwise over 30 minutes. After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Quenching: Slowly and carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring. This step is highly exothermic and will release HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 30 mL portions of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, two 50 mL portions of 5% NaOH solution (to remove acidic impurities), and finally with 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield 4'-isobutylacetophenone.

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC)
4'-Isobutylacetophenone17.615.186%>98%
N-Acylation (Amide Synthesis)

The reaction of this compound with amines is a straightforward method for the synthesis of isobutyramides. The workup typically involves neutralizing the HCl byproduct and removing any unreacted amine.

Experimental Protocol: Synthesis of N-Phenylisobutyramide

Reactant/ReagentMolecular Weight ( g/mol )Amount (moles)Amount (g or mL)
Aniline93.130.054.66 g (4.56 mL)
This compound106.550.0555.86 g (5.76 mL)
Pyridine79.100.064.75 g (4.85 mL)
Dichloromethane--50 mL
1 M HCl--2 x 30 mL
Saturated NaHCO₃ solution--2 x 30 mL
Brine (saturated NaCl)--30 mL
Anhydrous Na₂SO₄--~3 g

Procedure:

  • Reaction: Dissolve aniline and pyridine in 50 mL of dichloromethane in a flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath. Add this compound dropwise over 20 minutes. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Quenching: Add 30 mL of water to the reaction mixture to quench any remaining this compound.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with two 30 mL portions of 1 M HCl (to remove pyridine and unreacted aniline), two 30 mL portions of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 30 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from ethanol/water to yield N-phenylisobutyramide as a white solid.

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by ¹H NMR)
N-Phenylisobutyramide8.167.5192%>99%

A DOT language script for the N-acylation workup logical relationship is provided below.

N_Acylation_Workup Logical Relationships in N-Acylation Workup ReactionMixture Reaction Mixture (N-Phenylisobutyramide, Pyridine HCl, Excess Pyridine, Unreacted Aniline) AddWater Add Water (Quench excess this compound) ReactionMixture->AddWater Wash_HCl Wash with 1 M HCl AddWater->Wash_HCl Removes Pyridine & Aniline Wash_NaHCO3 Wash with sat. NaHCO3 Wash_HCl->Wash_NaHCO3 Removes residual HCl Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Removes residual salts & water Drying Dry with Na2SO4 Wash_Brine->Drying Removes dissolved water SolventRemoval Solvent Removal Drying->SolventRemoval Purification Recrystallization SolventRemoval->Purification FinalProduct Pure N-Phenylisobutyramide Purification->FinalProduct

Logical relationships in the workup of N-acylation.
Esterification

The reaction of this compound with alcohols, often in the presence of a non-nucleophilic base like pyridine, is a highly efficient method for preparing esters. The workup is similar to that for amide synthesis.

Experimental Protocol: Synthesis of Benzyl Isobutyrate

Reactant/ReagentMolecular Weight ( g/mol )Amount (moles)Amount (g or mL)
Benzyl alcohol108.140.110.8 g (10.3 mL)
This compound106.550.1111.7 g (11.5 mL)
Pyridine79.100.129.5 g (9.7 mL)
Diethyl ether--100 mL
1 M HCl--2 x 50 mL
Saturated NaHCO₃ solution--2 x 50 mL
Brine (saturated NaCl)--50 mL
Anhydrous MgSO₄--~5 g

Procedure:

  • Reaction: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve benzyl alcohol and pyridine in 100 mL of diethyl ether. Cool the solution to 0 °C in an ice bath. Add this compound dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching: Add 50 mL of water to the reaction mixture.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with two 50 mL portions of 1 M HCl (to remove pyridine), two 50 mL portions of saturated sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation to yield benzyl isobutyrate.

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC)
Benzyl isobutyrate17.816.492%>98%

Troubleshooting Common Workup Issues

  • Emulsion Formation: If an emulsion forms during extraction, adding a small amount of brine can help to break it up. Alternatively, the mixture can be filtered through a pad of celite.

  • Product Precipitation: If the product precipitates during the workup, it may be necessary to add more organic solvent or switch to a more polar one.

  • Low Yield: Low yields can result from incomplete reaction, product loss during workup, or decomposition. Ensure all reaction and workup steps are performed carefully and that all reagents are of high quality.

By following these detailed protocols and considering the safety precautions, researchers can confidently and efficiently perform workups for reactions involving this compound, leading to high yields of pure products.

References

Application Notes and Protocols for the Purification of Products from Isobutyryl Chloride Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl chloride is a reactive acylating agent used to introduce the isobutyryl group onto various nucleophilic substrates, including aromatic compounds (Friedel-Crafts acylation), alcohols or phenols (esterification), and amines (amidation). The purification of the resulting acylated products is a critical step to remove unreacted starting materials, byproducts, and catalysts. These application notes provide detailed protocols for the purification of products from these three common types of this compound acylation reactions.

Common Impurities and Byproducts:

  • Unreacted this compound: Highly reactive and will hydrolyze to isobutyric acid.

  • Isobutyric Acid: The hydrolysis product of this compound.

  • Hydrogen Chloride (HCl): A byproduct of the acylation reaction.

  • Lewis Acid Catalyst (e.g., AlCl₃) and its hydrolysis products: Specific to Friedel-Crafts acylation.

  • Unreacted Substrate: The aromatic compound, alcohol, or amine.

  • Isomeric Products: In Friedel-Crafts acylation of substituted arenes, ortho-, meta-, and para-isomers may be formed.

  • Di- or Poly-acylated Products: Can occur if the product is more reactive than the starting material.

Purification of Aromatic Ketones from Friedel-Crafts Acylation

Friedel-Crafts acylation of aromatic compounds like toluene with this compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) yields the corresponding aromatic ketone. The primary product from the acylation of toluene is 4'-isobutyryltoluene.

General Workflow for Purification of Aromatic Ketones

G cluster_reaction Reaction & Quenching cluster_workup Workup cluster_purification Purification cluster_product Final Product Reaction Friedel-Crafts Acylation Reaction Mixture Quenching Quench with Ice/HCl Reaction->Quenching Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Quenching->Extraction Washing_NaHCO3 Wash with NaHCO3 (aq) Extraction->Washing_NaHCO3 Washing_H2O Wash with Water Washing_NaHCO3->Washing_H2O Washing_Brine Wash with Brine Washing_H2O->Washing_Brine Drying Dry Organic Layer (e.g., over Na2SO4) Washing_Brine->Drying Filtration Filter Drying Agent Drying->Filtration Solvent_Removal Solvent Removal (Rotary Evaporation) Filtration->Solvent_Removal Purification_Method Purification of Crude Product (Column Chromatography or Distillation) Solvent_Removal->Purification_Method Pure_Product Pure Aromatic Ketone Purification_Method->Pure_Product

Figure 1: General purification workflow for aromatic ketones.
Experimental Protocol: Purification of 4'-Isobutyryltoluene

This protocol details the workup and purification of 4'-isobutyryltoluene following a Friedel-Crafts acylation of toluene with this compound and AlCl₃ in a solvent such as dichloromethane.

Materials:

  • Reaction mixture from Friedel-Crafts acylation

  • Crushed ice

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for eluent

Procedure:

  • Quenching:

    • Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.[1][2] This step neutralizes the AlCl₃ catalyst and hydrolyzes any remaining this compound.

  • Liquid-Liquid Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).[1]

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Saturated NaHCO₃ solution to remove acidic impurities.[1][2]

      • Deionized water.[2]

      • Brine to aid in the removal of water.[2]

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous Na₂SO₄.[2]

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

  • Purification by Column Chromatography:

    • Prepare a silica gel column using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate, starting with a low polarity).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified 4'-isobutyryltoluene.

Data Presentation
ProductPurification MethodCrude Yield (%)Purified Yield (%)Purity (before)Purity (after)Reference
4'-MethylacetophenoneDistillation-High-High[3]
2',5'-DimethylacetophenoneDistillation135.9% (crude)--High[4]
Substituted BenzophenonesColumn Chromatography-Good to Excellent-High[5]

Purification of Esters from Acylation of Alcohols

The reaction of this compound with an alcohol, such as benzyl alcohol, in the presence of a base or under solvent-free conditions, produces the corresponding isobutyrate ester.

General Workflow for Purification of Esters

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Reaction Esterification Reaction Mixture Dilution Dilute with Organic Solvent Reaction->Dilution Washing_Base Wash with Base (e.g., NaHCO3) Dilution->Washing_Base Washing_H2O Wash with Water Washing_Base->Washing_H2O Washing_Brine Wash with Brine Washing_H2O->Washing_Brine Drying Dry Organic Layer Washing_Brine->Drying Filtration Filter Drying Agent Drying->Filtration Solvent_Removal Solvent Removal Filtration->Solvent_Removal Purification_Method Purification by Distillation Solvent_Removal->Purification_Method Pure_Product Pure Isobutyrate Ester Purification_Method->Pure_Product

Figure 2: General purification workflow for isobutyrate esters.
Experimental Protocol: Purification of Benzyl Isobutyrate

This protocol is adapted from a general procedure for the acylation of benzyl alcohol.

Materials:

  • Reaction mixture from the acylation of benzyl alcohol with this compound

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Workup:

    • Dilute the reaction mixture with an organic solvent like diethyl ether.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution, deionized water, and brine.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude benzyl isobutyrate.

  • Purification by Distillation:

    • Set up a distillation apparatus for vacuum distillation.

    • Distill the crude product under reduced pressure to obtain pure benzyl isobutyrate. The boiling point of benzyl isobutyrate is 238 °C at atmospheric pressure.[6]

Data Presentation
ProductPurification MethodYield (%)Purity (%)Reference
Isobutyl isobutyrateDistillation99.899[1]
Ethyl isobutyrylisobutyrateDistillation~55-[7]
Benzyl acetateNot specified98-[4]

Purification of Amides from Acylation of Amines

The reaction of this compound with a primary or secondary amine, such as ammonia or hexylamine, yields the corresponding isobutyramide.

General Workflow for Purification of Amides

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Reaction Amidation Reaction Mixture Evaporation Evaporate to Dryness (if aqueous) Reaction->Evaporation Extraction Solid-Liquid Extraction (e.g., with hot Ethyl Acetate) Reaction->Extraction Evaporation->Extraction Filtration Filter Insoluble Byproducts Extraction->Filtration Cooling Cool Filtrate to Induce Crystallization Filtration->Cooling Crystal_Collection Collect Crystals by Vacuum Filtration Cooling->Crystal_Collection Drying Dry Crystals Crystal_Collection->Drying Pure_Product Pure Isobutyramide Drying->Pure_Product

Figure 3: General purification workflow for isobutyramides.
Experimental Protocol: Purification of Isobutyramide

This protocol is based on the synthesis of isobutyramide from this compound and concentrated aqueous ammonia.[8]

Materials:

  • Reaction mixture containing isobutyramide and ammonium chloride

  • Dry ethyl acetate

  • Ice bath

Procedure:

  • Initial Workup:

    • If the reaction was performed in an aqueous solution, evaporate the mixture to dryness under reduced pressure.[8]

  • Solid-Liquid Extraction:

    • Boil the dry residue with dry ethyl acetate for 10 minutes.[8]

    • Filter the hot solution quickly to remove insoluble ammonium chloride.

    • Repeat the extraction of the residue with additional portions of hot ethyl acetate.[8]

  • Crystallization:

    • Combine the hot ethyl acetate extracts and cool to 0 °C in an ice bath to induce crystallization of the isobutyramide.[8]

    • Collect the crystals by vacuum filtration.

    • The filtrate can be concentrated and cooled again to obtain a second crop of crystals.[8]

  • Drying:

    • Dry the combined crops of crystals in an oven and then in a vacuum desiccator to obtain pure isobutyramide.[9]

Data Presentation
ProductPurification MethodYield (%)PurityMelting Point (°C)Reference
IsobutyramideExtraction & Crystallization78–83Glistening white needles127–129[9]
N-Acyl HeterocyclesRecrystallization from Ethanol69-97--[2]
Various AmidesColumn ChromatographyGood to ExcellentHigh-[10]

References

Application Notes and Protocols for Monitoring Isobutyryl Chloride Reactions by TLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isobutyryl chloride is a reactive acylating agent frequently employed in organic synthesis for the introduction of the isobutyryl group. Monitoring the progress of reactions involving this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring the desired product is obtained with minimal byproduct formation. This document provides detailed application notes and protocols for monitoring these reactions using two common analytical techniques: Thin-Layer Chromatography (TLC) and Gas Chromatography (GC). Due to the high reactivity and moisture sensitivity of acyl chlorides, direct monitoring can be challenging.[1][2] Therefore, these protocols emphasize an indirect approach involving derivatization to a more stable compound for reliable analysis.

Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used technique for qualitatively monitoring the progress of a reaction.[3] However, the direct analysis of this compound on silica gel plates can be unreliable due to its potential to hydrolyze back to isobutyric acid on the plate.[1][4] A more robust method involves quenching a small aliquot of the reaction mixture with an alcohol, such as methanol, to form the corresponding methyl ester. This stable derivative can be easily monitored by TLC.[1][2]

Experimental Protocol: TLC Monitoring via Methyl Ester Derivatization

1.1. Materials and Reagents:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting[5]

  • UV lamp (254 nm)

  • Staining solution (e.g., potassium permanganate, vanillin)[6]

  • Methanol (anhydrous)

  • Reaction mixture aliquot

  • Reference standards (starting material, and if available, the expected product)

  • Eluent (solvent system, e.g., mixtures of ethyl acetate and hexanes)[7]

1.2. Procedure:

  • Sample Preparation:

    • At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (a few drops) of the reaction mixture using a glass capillary or pipette.[5]

    • In a small vial, add the reaction aliquot to a few drops of anhydrous methanol. This will quench the unreacted this compound by converting it to methyl isobutyrate.

  • TLC Plate Spotting:

    • Using a pencil, lightly draw a baseline about 1 cm from the bottom of the TLC plate.[8]

    • On the baseline, spot the prepared (quenched) reaction mixture.

    • It is highly recommended to also spot reference standards for the starting material and, if possible, the final product on the same plate for comparison. A "cospot," where the reaction mixture is spotted on top of the starting material spot, can also be useful to confirm the identity of the spots.[9][10]

  • Development:

    • Prepare a suitable solvent system (eluent). A good starting point for many acylation reactions is a mixture of ethyl acetate and hexanes (e.g., 1:4 or 1:1 v/v).[7] The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the starting material.[9]

    • Pour a small amount of the eluent into the developing chamber (to a depth of about 0.5 cm) and place a piece of filter paper inside to saturate the chamber atmosphere.[3][8]

    • Place the spotted TLC plate into the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[9][11]

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[8]

    • Visualize the spots under a UV lamp. Circle any visible spots with a pencil.[11]

    • If the compounds are not UV-active, use a chemical stain. For example, dipping the plate in a potassium permanganate solution can reveal oxidizable compounds as yellow spots on a purple background.

1.3. Interpretation of Results:

  • The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate that the reaction is progressing.

  • The reaction is considered complete when the starting material spot is no longer visible in the lane of the reaction mixture.

Data Presentation: TLC Analysis of a Hypothetical Acylation
Time PointStarting Material (SM) RfProduct (P) RfObservations on Reaction Mixture Lane
0 h0.45-Intense SM spot, no P spot visible.
1 h0.450.60SM spot is less intense, P spot is visible.
2 h0.450.60Faint SM spot, intense P spot.
4 h-0.60No SM spot visible, intense P spot.

Note: Rf values are hypothetical and depend on the specific reactants and the eluent system used.

Monitoring by Gas Chromatography (GC)

GC is a powerful technique for both qualitative and quantitative monitoring of reactions involving volatile compounds.[12] Similar to TLC, direct injection of this compound can be problematic due to its reactivity.[13] Derivatization to a more stable ester is also a recommended approach for GC analysis.

Experimental Protocol: GC Monitoring via Ester Derivatization

2.1. Materials and Reagents:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID)

  • Appropriate GC column (e.g., a polar DB-WAX or a medium-polarity DB-624 column)[14][15]

  • Syringes for injection

  • Vials for sample preparation

  • Anhydrous alcohol for derivatization (e.g., methanol or ethanol)

  • Solvent for dilution (e.g., dichloromethane or ethyl acetate)[16]

  • Internal standard (optional, for quantitative analysis)

2.2. Procedure:

  • Sample Preparation:

    • At various time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a small excess of an anhydrous alcohol (e.g., 200 µL of methanol).

    • Dilute the quenched sample with a suitable solvent (e.g., to 1 mL with dichloromethane) to a concentration appropriate for GC analysis (typically in the range of 0.1-1 mg/mL).[16]

    • If quantitative analysis is desired, add a known amount of an internal standard to the diluted sample.

  • GC Instrument Conditions (Example):

    • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 200 °C.

      • Hold at 200 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    Note: These conditions are a starting point and should be optimized for the specific reaction being monitored.

2.3. Analysis:

  • Inject the prepared sample into the GC.

  • Monitor the chromatogram for the disappearance of the peak corresponding to the starting material and the appearance and growth of the peak corresponding to the product.

  • The retention times of the starting material and product should be confirmed by injecting pure standards.

Data Presentation: Quantitative GC Analysis of a Hypothetical Acylation
Time PointStarting Material Peak AreaProduct Peak Area% Conversion
0 h1,500,00000%
1 h780,000710,00047.7%
2 h315,0001,150,00078.5%
4 h15,0001,420,00099.0%

% Conversion is calculated based on the relative peak areas of the starting material and product, assuming equal detector response factors for simplicity. For accurate quantification, response factors should be determined or an internal standard should be used.

Visualizations

Workflow cluster_reaction Reaction cluster_sampling Sampling & Quenching cluster_tlc TLC Analysis cluster_gc GC Analysis cluster_decision Decision reaction This compound Reaction in Progress aliquot Withdraw Aliquot reaction->aliquot quench Quench with Methanol (Derivatization) aliquot->quench tlc_spot Spot on TLC Plate quench->tlc_spot gc_dilute Dilute Sample quench->gc_dilute tlc_develop Develop Plate tlc_spot->tlc_develop tlc_visualize Visualize (UV/Stain) tlc_develop->tlc_visualize decision Reaction Complete? tlc_visualize->decision gc_inject Inject into GC gc_dilute->gc_inject gc_analyze Analyze Chromatogram gc_inject->gc_analyze gc_analyze->decision continue_rxn Continue Reaction decision->continue_rxn decision->continue_rxn No workup Proceed to Work-up decision->workup decision->workup Yes reaction_components cluster_reactants Reactants cluster_products Products cluster_monitoring Monitoring via Derivatization isobutyryl_chloride This compound product Acylated Product isobutyryl_chloride->product hcl HCl isobutyryl_chloride->hcl substrate Substrate (e.g., Amine, Alcohol) substrate->product unreacted_isobutyryl_chloride Unreacted this compound (in aliquot) ester Methyl Isobutyrate (Stable Derivative for TLC/GC) unreacted_isobutyryl_chloride->ester methanol Methanol (Quench) methanol->ester

References

Application Notes and Protocols for the Quantitative Analysis of Isobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isobutyryl chloride (CAS 79-30-1) is a reactive acylating agent widely used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. As a key starting material and intermediate, its purity and concentration must be accurately determined to ensure reaction efficiency, product quality, and process safety. Due to its high reactivity and sensitivity to moisture, direct analysis of this compound can be challenging. This document provides detailed application notes and protocols for four distinct analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The methods covered are Gas Chromatography with Flame Ionization Detection (GC-FID) via derivatization, High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) via derivatization, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Argentometric Titration.

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID) via Methanol Derivatization

Application Note

This method provides a robust and sensitive approach for the quantification of this compound by converting the highly reactive acyl chloride into a more stable and less reactive methyl isobutyrate ester. This derivatization step allows for reproducible analysis on standard GC-FID systems. The protocol is adapted from established methods for other reactive acyl chlorides and is suitable for purity assessment and quantification in organic solutions.

Experimental Protocol

  • Objective: To quantify this compound by converting it to methyl isobutyrate and analyzing by GC-FID.

  • Materials and Reagents:

    • This compound sample

    • Methanol (anhydrous, HPLC grade)

    • Pyridine (anhydrous)

    • Dichloromethane (anhydrous, HPLC grade) as solvent

    • Methyl isobutyrate (analytical standard, >99.5% purity)

    • Internal Standard (e.g., n-dodecane or tetradecane)

    • Volumetric flasks, pipettes, and GC vials

  • Standard and Sample Preparation:

    • Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL solution of n-dodecane in dichloromethane.

    • Calibration Standards:

      • Accurately weigh approximately 100 mg of methyl isobutyrate standard into a 100 mL volumetric flask and dilute to volume with the IS Stock Solution to create a 1 mg/mL calibration stock.

      • Perform serial dilutions of the calibration stock with the IS Stock Solution to prepare a series of standards ranging from 0.01 mg/mL to 1.0 mg/mL.

    • Sample Derivatization and Preparation:

      • Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask containing 50 mL of dichloromethane.

      • Add 5 mL of anhydrous methanol and 1 mL of pyridine to the flask. Pyridine acts as a scavenger for the HCl generated.

      • Stopper the flask, swirl gently, and allow the reaction to proceed at room temperature for 30 minutes.

      • Add 10 mL of the IS Stock Solution (if not using it as the diluent).

      • Dilute to the 100 mL mark with dichloromethane.

      • Transfer an aliquot to a GC vial for analysis.

  • GC-FID Conditions:

    • Column: DB-Wax (30 m x 0.32 mm ID, 0.25 µm film thickness) or similar polar capillary column.

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector: Split injection (20:1 ratio), temperature 250°C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 5 minutes.

      • Ramp: 10°C/min to 220°C.

      • Hold: 5 minutes at 220°C.

    • Detector: FID at 260°C.

  • Data Analysis:

    • Identify the peaks for methyl isobutyrate and the internal standard based on retention times from the calibration standards.

    • Calculate the ratio of the peak area of methyl isobutyrate to the peak area of the internal standard for all standards and samples.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the methyl isobutyrate standards.

    • Determine the concentration of methyl isobutyrate in the sample from the calibration curve.

    • Calculate the concentration of this compound in the original sample using the following formula:

    Concentration_IsobutyrylChloride = (Concentration_MethylIsobutyrate * MW_IsobutyrylChloride) / MW_MethylIsobutyrate

    (MW of this compound = 106.55 g/mol ; MW of Methyl Isobutyrate = 102.13 g/mol )

Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Weigh Isobutyryl Chloride Sample Derivatize Derivatize Sample: + Methanol + Pyridine Sample->Derivatize Standard Prepare Methyl Isobutyrate Calibration Standards with IS Inject Inject 1 µL into GC Standard->Inject Dilute Dilute to Final Volume Derivatize->Dilute Dilute->Inject Separate Separation on DB-Wax Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration of Methyl Isobutyrate Integrate->Quantify Calibrate->Quantify Convert Convert to Isobutyryl Chloride Concentration Quantify->Convert

Figure 1. Workflow for GC-FID analysis of this compound.

Method 2: HPLC-DAD via 2-Nitrophenylhydrazine Derivatization

Application Note

Direct analysis of this compound by reversed-phase HPLC is problematic due to its high reactivity and lack of a strong UV chromophore. This method employs a pre-column derivatization step using 2-nitrophenylhydrazine, which reacts with the acyl chloride to form a stable hydrazone derivative.[1] This derivative possesses a strong UV absorbance, allowing for sensitive and specific quantification by HPLC with a Diode Array Detector (DAD). This approach is particularly useful for analyzing this compound in complex matrices where selectivity is crucial.[2]

Experimental Protocol

  • Objective: To quantify this compound by derivatization with 2-nitrophenylhydrazine followed by HPLC-DAD analysis.

  • Materials and Reagents:

    • This compound sample

    • 2-Nitrophenylhydrazine hydrochloride

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid (optional, for mobile phase modification)

    • Triethylamine or similar organic base

    • Volumetric flasks, pipettes, and HPLC vials

  • Standard and Sample Preparation:

    • Derivatization Reagent: Prepare a 1 mg/mL solution of 2-nitrophenylhydrazine hydrochloride in acetonitrile.

    • Calibration Standards:

      • Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in anhydrous acetonitrile.

      • Create a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL) by diluting the stock solution.

      • To 1 mL of each standard, add 100 µL of the derivatization reagent and 20 µL of triethylamine.

      • Vortex and allow the reaction to proceed at room temperature for 30-60 minutes.

      • Dilute with the mobile phase to a suitable volume if necessary and transfer to an HPLC vial.

    • Sample Preparation:

      • Accurately weigh a known amount of the sample containing this compound and dissolve in a known volume of anhydrous acetonitrile to achieve a concentration within the calibration range.

      • Follow steps 3-5 of the calibration standard preparation.

  • HPLC-DAD Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution. A starting point is 60:40 (v/v) Acetonitrile:Water. 0.1% formic acid can be added to both phases to improve peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: DAD, monitor at the maximum absorbance wavelength of the derivative (approx. 395 nm).[2]

  • Data Analysis:

    • Identify the peak corresponding to the this compound derivative based on retention time.

    • Construct a calibration curve by plotting the peak area against the concentration of the derivatized this compound standards.

    • Determine the concentration of the derivative in the sample from the calibration curve.

    • Calculate the concentration of this compound in the original sample.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-DAD Analysis cluster_data Data Processing Sample Prepare this compound Sample Solution in ACN Derivatize_Sample Derivatize Sample: + 2-Nitrophenylhydrazine + Base Sample->Derivatize_Sample Standard Prepare this compound Calibration Standards in ACN Derivatize_Standard Derivatize Standards: + 2-Nitrophenylhydrazine + Base Standard->Derivatize_Standard Inject Inject 10 µL into HPLC Derivatize_Sample->Inject Derivatize_Standard->Inject Separate Separation on C18 Column Inject->Separate Detect DAD Detection (e.g., 395 nm) Separate->Detect Integrate Integrate Derivative Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Calculate Concentration in Sample Integrate->Quantify Calibrate->Quantify

Figure 2. Workflow for HPLC-DAD analysis of this compound.

Method 3: Quantitative ¹H-NMR Spectroscopy (qNMR)

Application Note

qNMR is a powerful primary analytical method that allows for the direct quantification of an analyte without the need for a specific reference standard of the analyte itself. Quantification is achieved by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known concentration.[3][4] This method is non-destructive, requires minimal sample preparation, and provides structural information simultaneously. For this compound, both the methine proton (septet) and the methyl protons (doublet) are well-resolved and can be used for quantification.[5]

Experimental Protocol

  • Objective: To determine the purity or concentration of this compound using ¹H-NMR with an internal standard.

  • Materials and Reagents:

    • This compound sample

    • Certified Internal Standard (IS), e.g., Maleic acid, 1,4-Dinitrobenzene, or Dimethyl sulfone. The IS must be stable, non-volatile, have high purity, and its signals must not overlap with the analyte signals.

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent must fully dissolve both the analyte and the IS.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 10-20 mg of the certified internal standard into the same vial. An analyte-to-standard molar ratio of approximately 1:1 is ideal.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Ensure complete dissolution, then transfer the solution to a 5 mm NMR tube.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single pulse (e.g., 'zg30').

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals being integrated (both analyte and standard). A conservative value of 30-60 seconds is recommended to ensure full relaxation.

    • Number of Scans (ns): Sufficient to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated.[3] Typically 8 to 64 scans.

    • Acquisition Time (aq): At least 3 seconds.

    • Ernst Angle: Use a 90° pulse for maximum signal in a single scan if the relaxation delay is sufficient, or a 30° pulse with a shorter delay if needed, ensuring full relaxation is still achieved.

  • Data Processing and Analysis:

    • Apply an appropriate window function (e.g., exponential with a line broadening of 0.3 Hz).

    • Perform Fourier transform, phase correction, and baseline correction. Ensure the baseline is flat around the integrated signals.

    • Integrate a well-resolved signal for this compound (e.g., the septet at ~2.9 ppm or the doublet at ~1.2 ppm) and a well-resolved signal for the internal standard.

    • Calculate the purity or concentration using the formula:

    Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • MW: Molecular weight (this compound = 106.55 g/mol )

    • m: Mass

    • Purity: Purity of the standard

Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation Weigh_Sample Accurately Weigh This compound Dissolve Dissolve Both in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire Acquire ¹H-NMR Spectrum (Ensure Full Relaxation, d1 > 5*T₁) Transfer->Acquire Process Process Spectrum: FT, Phase, Baseline Correction Acquire->Process Integrate Integrate Non-overlapping Signals (Analyte & IS) Process->Integrate Calculate Calculate Purity/Concentration Using qNMR Formula Integrate->Calculate

Figure 3. Workflow for qNMR analysis of this compound.

Method 4: Argentometric Titration of Chloride Content

Application Note

This classical titrimetric method determines the amount of hydrolyzable chloride, which directly corresponds to the quantity of this compound. The sample is first hydrolyzed under basic conditions to convert the acyl chloride into isobutyric acid and a chloride ion. The resulting chloride ion concentration is then determined by titration with a standardized silver nitrate (AgNO₃) solution. The Mohr method, which uses potassium chromate as an indicator, is described here. This method is cost-effective and does not require sophisticated instrumentation, making it suitable for routine quality control.

Experimental Protocol

  • Objective: To quantify this compound by hydrolyzing it and titrating the liberated chloride ions with silver nitrate.

  • Materials and Reagents:

    • This compound sample

    • Silver nitrate (AgNO₃), analytical grade

    • Potassium chromate (K₂CrO₄) indicator solution (5% w/v in deionized water)

    • Sodium hydroxide (NaOH), 0.5 M solution

    • Nitric acid (HNO₃), dilute (e.g., 0.1 M)

    • Deionized water

    • Burette, pipettes, Erlenmeyer flasks

  • Reagent Preparation and Standardization:

    • 0.1 M AgNO₃ Solution: Dry AgNO₃ at 110°C for 1 hour and cool in a desiccator. Accurately weigh ~8.5 g and dissolve in 500 mL of deionized water. Store in a dark bottle. Standardize this solution against a primary standard (e.g., NaCl).

    • Hydrolysis: this compound readily hydrolyzes in water. To ensure complete and rapid reaction for quantitative purposes, hydrolysis under basic conditions is recommended.

  • Titration Procedure:

    • Accurately weigh approximately 0.2-0.3 g of the this compound sample into a 250 mL Erlenmeyer flask containing 50 mL of 0.5 M NaOH solution.

    • Stopper the flask, swirl vigorously for 10-15 minutes to ensure complete hydrolysis.

    • Carefully neutralize the excess NaOH by adding dilute nitric acid dropwise until the solution is just acidic, then add a few drops of a weak base (like NaHCO₃ solution) to bring the pH to between 7 and 10.

    • Add 1 mL of 5% potassium chromate indicator solution. The solution will turn yellow.

    • Titrate with the standardized 0.1 M AgNO₃ solution while swirling the flask. A white precipitate of AgCl will form.

    • The endpoint is reached upon the first permanent appearance of a faint reddish-brown color, due to the formation of silver chromate (Ag₂CrO₄).[6]

    • Record the volume of AgNO₃ solution used.

    • Perform a blank titration using the same quantities of all reagents but without the this compound sample.

  • Calculation:

    • Calculate the moles of AgNO₃ consumed by the sample: Moles AgNO₃ = (V_sample - V_blank) * M_AgNO₃

    • The stoichiometry of the reaction Ag⁺ + Cl⁻ → AgCl is 1:1. Therefore, moles Cl⁻ = moles AgNO₃.

    • The moles of this compound are equal to the moles of Cl⁻.

    • Calculate the mass of this compound: Mass = moles Cl⁻ * MW_IsobutyrylChloride

    • Calculate the purity of the sample: Purity (%) = (Mass_IsobutyrylChloride / Mass_sample) * 100

Workflow Diagram

Titration_Workflow cluster_prep Sample Preparation & Hydrolysis cluster_analysis Titration cluster_data Calculation Weigh Accurately Weigh This compound Sample Hydrolyze Hydrolyze in NaOH Solution to Liberate Cl⁻ Ions Weigh->Hydrolyze Neutralize Adjust pH to 7-10 Hydrolyze->Neutralize Add_Indicator Add K₂CrO₄ Indicator Neutralize->Add_Indicator Titrate Titrate with Standardized AgNO₃ Solution Add_Indicator->Titrate Endpoint Detect Red-Brown Endpoint (Formation of Ag₂CrO₄) Titrate->Endpoint Record_Volume Record Titrant Volume Endpoint->Record_Volume Calculate_Moles Calculate Moles of Cl⁻ Record_Volume->Calculate_Moles Calculate_Purity Calculate Purity of This compound Calculate_Moles->Calculate_Purity

References

Troubleshooting & Optimization

how to prevent hydrolysis of isobutyryl chloride during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of isobutyryl chloride during chemical reactions.

Troubleshooting Guide

Issue: Low or No Yield of Acylated Product, Presence of Isobutyric Acid

If you are experiencing poor yields in your acylation reaction alongside the formation of isobutyric acid, the primary suspect is the hydrolysis of this compound. This guide will help you identify and resolve potential sources of water contamination.

Question: My reaction with this compound failed. How can I troubleshoot potential hydrolysis?

Answer: To troubleshoot a failed reaction due to suspected hydrolysis, systematically evaluate every component and step of your experimental setup for potential water contamination.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Investigation Steps cluster_2 Corrective Actions cluster_3 Confirmation A Low/No Product Yield Isobutyric Acid Detected B 1. Verify Solvent Anhydrous Status A->B Start Troubleshooting C 2. Inspect Glassware Preparation B->C F Re-dry Solvent (Use appropriate drying agent) B->F Water Contamination Found D 3. Review Reagent Handling C->D G Oven/Flame Dry Glassware (Cool under inert gas) C->G Improper Drying E 4. Check Inert Atmosphere Technique D->E H Use Fresh, Properly Stored Reagents D->H Reagent Degradation I Improve Inert Gas Purge (Check for leaks) E->I Atmospheric Exposure J Monitor Reaction Progress (e.g., TLC, GC/MS) F->J Implement Solution G->J H->J I->J

Caption: Troubleshooting workflow for diagnosing this compound hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so sensitive to water?

A1: this compound, like other acyl chlorides, is highly reactive.[1][2] The carbon atom in the carbonyl group has a significant partial positive charge due to the electron-withdrawing effects of both the oxygen and chlorine atoms.[1] This makes it a prime target for nucleophilic attack by water. The reaction is a rapid and exothermic nucleophilic addition-elimination, resulting in the formation of isobutyric acid and hydrochloric acid.[2][3]

Mechanism of this compound Hydrolysis

hydrolysis_mechanism reactant1 This compound intermediate Tetrahedral Intermediate reactant1->intermediate + H₂O step1 Nucleophilic Attack reactant2 Water (H₂O) product1 Isobutyric Acid intermediate->product1 - HCl step2 Elimination of Cl⁻ product2 HCl step3 Deprotonation

Caption: The hydrolysis of this compound proceeds via a nucleophilic addition-elimination mechanism.

Q2: How can I effectively dry my solvents to prevent hydrolysis?

A2: Solvents must be rigorously dried to a low residual water content. The choice of drying agent is crucial and depends on the solvent being used. Molecular sieves (3Å or 4Å) are generally a good choice for many common organic solvents. For quantitative data on the efficiency of various desiccants, refer to the tables below. The water content of the dried solvent can be verified using Karl Fischer titration.[4][5][6][7][8]

Data Presentation: Efficiency of Common Drying Agents

The following tables summarize the residual water content in common organic solvents after treatment with various drying agents. Data is adapted from "Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants".

Table 1: Drying of Dichloromethane (DCM)

Drying AgentLoading (% w/v)Time (h)Residual H₂O (ppm)
3Å Molecular Sieves1024< 1
Silica Gel10243
CaH₂ (stirred, reflux)52413
Anhydrous MgSO₄102443
Anhydrous Na₂SO₄102455

Table 2: Drying of Tetrahydrofuran (THF)

Drying AgentLoading (% w/v)Time (h)Residual H₂O (ppm)
3Å Molecular Sieves1024< 1
Neutral Alumina1024< 1
CaH₂ (stirred, reflux)52415
Anhydrous MgSO₄102442
Anhydrous Na₂SO₄102461

Table 3: Drying of Acetonitrile (MeCN)

Drying AgentLoading (% w/v)Time (h)Residual H₂O (ppm)
3Å Molecular Sieves10242
Neutral Alumina10242
P₂O₅5249
CaH₂ (stirred, reflux)52419
Anhydrous MgSO₄1024114

Q3: What is the proper procedure for setting up a reaction to avoid moisture?

A3: A successful reaction requires meticulous attention to anhydrous and inert atmosphere techniques. This includes properly dried glassware and reagents, and the use of an inert gas like nitrogen or argon to displace air and moisture from the reaction vessel.

Experimental Protocols

Protocol: General Procedure for Acylation using this compound under Anhydrous Conditions

This protocol outlines the key steps for performing an acylation reaction while minimizing the risk of hydrolysis.

Experimental Workflow

experimental_workflow A 1. Glassware Preparation (Oven or Flame Drying) B 2. Assemble Apparatus Hot (Cool under Inert Gas Stream) A->B C 3. Add Anhydrous Solvent and Substrate via Syringe B->C D 4. Cool Reaction Mixture (e.g., 0 °C) C->D E 5. Add this compound (Dropwise via Syringe) D->E F 6. Reaction Monitoring (TLC, GC, etc.) E->F G 7. Reaction Quench (Anhydrous Conditions) F->G H 8. Work-up and Purification G->H

Caption: Step-by-step workflow for an anhydrous acylation reaction.

Methodology:

  • Glassware Preparation:

    • All glassware (reaction flask, dropping funnel, condenser, etc.) must be thoroughly cleaned and dried in an oven at >120 °C for at least 4 hours, or flame-dried under vacuum.

    • Assemble the apparatus while still hot and allow it to cool to room temperature under a steady stream of dry nitrogen or argon.

  • Reagent and Solvent Preparation:

    • Use freshly opened or properly stored anhydrous solvents with low water content (verified by Karl Fischer titration if necessary).

    • Ensure the substrate to be acylated is also anhydrous. If it is a solid, dry it in a vacuum oven.

    • This compound should be of high purity. If necessary, distill it before use.

  • Reaction Setup:

    • Under a positive pressure of inert gas, add the anhydrous solvent and the substrate to the reaction flask using a dry syringe.

    • If a base (e.g., triethylamine, pyridine) is required, it must also be anhydrous and added via syringe.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Addition of this compound:

    • Using a dry syringe, slowly add the this compound to the stirred reaction mixture. A dropwise addition helps to control the reaction exotherm.

  • Reaction and Work-up:

    • Allow the reaction to proceed for the designated time, monitoring its progress by appropriate analytical techniques (e.g., TLC, GC/MS).

    • Upon completion, the reaction is typically quenched, worked up, and the product is purified. The quenching and work-up procedures should be chosen carefully to be compatible with the desired product and to avoid hydrolysis of any unreacted this compound.

Q4: Are there any visual cues that hydrolysis is occurring?

A4: Yes. This compound is a colorless liquid. If it comes into contact with moist air, it will fume.[2] This is due to the reaction with water vapor, which produces misty fumes of hydrogen chloride gas. If you observe fuming when handling the reagent, it is a strong indicator of exposure to moisture.

Q5: How should I store this compound to prevent degradation?

A5: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][9] It is crucial to protect it from moisture. Storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability. Ensure the container cap has a tight seal, and consider using a secondary container or desiccator for added protection.

References

Technical Support Center: Friedel-Crafts Acylation with Isobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during Friedel-Crafts acylation reactions using isobutyryl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products of the Friedel-Crafts acylation of an activated aromatic compound like toluene with this compound?

When acylating an activated aromatic ring such as toluene with this compound, the primary products are the ortho, meta, and para isomers of isobutyryltoluene. Due to the steric bulk of the isobutyryl group, the para-isomer is generally the major product, as the ortho positions are sterically hindered by the methyl group on the toluene ring.[1][2]

Q2: Is rearrangement of the isobutyryl cation a significant side reaction?

Unlike Friedel-Crafts alkylation where carbocation rearrangements are common, the acylium ion formed from this compound is resonance-stabilized.[3][4] This stabilization significantly reduces the likelihood of rearrangement. However, under certain conditions, a minor side reaction involving decarbonylation can occur.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Acylated Product

Low yields in Friedel-Crafts acylation can arise from several factors. A systematic approach to troubleshooting is recommended.[5]

Potential Cause Recommended Action
Catalyst Inactivity The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is thoroughly dried, and use fresh, anhydrous catalyst and solvent.[5]
Deactivated Aromatic Substrate Friedel-Crafts acylation is generally unsuccessful with strongly deactivated aromatic rings (e.g., nitrobenzene, benzaldehyde). If your substrate is deactivated, consider using a more reactive acylating agent or a stronger catalyst system.
Suboptimal Reaction Temperature The optimal temperature can vary depending on the reactivity of the aromatic substrate. For highly reactive substrates, cooling the reaction mixture (0-5°C) during the addition of reagents can minimize side reactions. Less reactive substrates may require gentle heating to proceed at a reasonable rate.[6]
Insufficient Catalyst The ketone product can form a complex with the Lewis acid, effectively sequestering it.[5] Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.
Impure Reagents Use freshly distilled this compound and purified aromatic substrate to avoid side reactions caused by impurities.
Issue 2: Formation of Unexpected Byproducts

The presence of unexpected products often points to specific side reactions.

Observed Byproduct Potential Side Reaction Troubleshooting Steps
Isopropylated Aromatic Compound (e.g., Cumene from Benzene) Decarbonylation: The isobutyryl cation can lose carbon monoxide (CO) to form a more stable isopropyl cation. This cation then acts as an electrophile in a Friedel-Crafts alkylation reaction.- Maintain a low reaction temperature to disfavor the decarbonylation process.- Use a milder Lewis acid catalyst if the substrate is sufficiently reactive.
Mixture of Ortho, Meta, and Para Isomers Lack of Regioselectivity: While the para isomer is typically favored with substituted benzenes due to sterics, the formation of significant amounts of other isomers can occur, especially with highly activating substituents.[1][2]- Optimize the reaction temperature; lower temperatures often lead to higher selectivity.- The choice of solvent can also influence the isomer ratio.
Polyacylated Products Over-acylation: Although less common than in alkylation, highly activated aromatic rings can undergo multiple acylations.[7]- Use a stoichiometric amount of the acylating agent or a slight excess of the aromatic substrate.- The acylated product is generally deactivated towards further substitution, which naturally limits polyacylation.[8]

Experimental Protocols

Below is a general protocol for the Friedel-Crafts acylation of an activated aromatic compound (e.g., toluene) with this compound.

Materials:

  • Anhydrous Lewis Acid (e.g., Aluminum Chloride, AlCl₃)

  • Anhydrous Solvent (e.g., Dichloromethane, DCM)

  • This compound

  • Activated Aromatic Compound (e.g., Toluene)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel.

  • Catalyst Suspension: In a fume hood, add the anhydrous Lewis acid (1.1 equivalents) to the reaction flask, followed by the anhydrous solvent. Cool the suspension to 0-5°C in an ice bath.

  • Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous solvent and add it to the addition funnel. Add this solution dropwise to the stirred catalyst suspension over 15-30 minutes, maintaining the low temperature.

  • Aromatic Compound Addition: After the formation of the acylium ion complex, dissolve the activated aromatic compound (1.0-1.2 equivalents) in the anhydrous solvent and add it to the addition funnel. Add this solution dropwise to the reaction mixture, keeping the temperature below 10°C.[6]

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until completion is indicated by TLC analysis.

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.[6]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with the solvent.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography.

Visualizing Reaction Pathways

To better understand the potential reactions occurring, the following diagrams illustrate the main acylation pathway and the decarbonylation side reaction.

Friedel_Crafts_Acylation cluster_main Main Acylation Pathway Isobutyryl_Chloride This compound Acylium_Ion Isobutyryl Acylium Ion (Electrophile) Isobutyryl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3) Sigma_Complex Sigma Complex Intermediate Acylium_Ion->Sigma_Complex + Aromatic Ring Aromatic_Ring Activated Aromatic Ring Acylated_Product Acylated Product Sigma_Complex->Acylated_Product - H+ Decarbonylation_Side_Reaction cluster_side Decarbonylation Side Reaction Acylium_Ion Isobutyryl Acylium Ion Decarbonylation Decarbonylation (-CO) Acylium_Ion->Decarbonylation Isopropyl_Cation Isopropyl Cation (Electrophile) Decarbonylation->Isopropyl_Cation Alkylated_Product Alkylated Side Product Isopropyl_Cation->Alkylated_Product + Aromatic Ring, - H+ Aromatic_Ring_Side Activated Aromatic Ring

References

Technical Support Center: Optimizing Isobutyryl Chloride Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isobutyryl chloride esterification. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems encountered during the esterification of alcohols with this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution(s)
Presence of Water This compound is highly sensitive to moisture and will rapidly hydrolyze to isobutyric acid.[1] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.
Inadequate Acid Scavenger The reaction produces hydrochloric acid (HCl), which can protonate the alcohol, reducing its nucleophilicity. Use a non-nucleophilic base like pyridine or triethylamine (TEA) to neutralize the HCl as it forms, driving the reaction to completion.[2]
Steric Hindrance Highly substituted (sterically hindered) alcohols react more slowly. For these substrates, consider increasing the reaction time, elevating the temperature, or using a more potent acylation catalyst.
Low Reaction Temperature While the reaction is often exothermic, insufficient temperature may lead to slow reaction rates, especially with less reactive alcohols. If the reaction is sluggish at room temperature, gentle heating may be required.[3]
Improper Stoichiometry Ensure the molar ratios of reactants are appropriate. A slight excess of this compound may be used to ensure full conversion of a valuable alcohol, but this can complicate purification.

Issue 2: Incomplete Reaction

Potential CauseRecommended Solution(s)
Insufficient Reaction Time Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR).[4] If starting material is still present, extend the reaction time.
Poor Mixing In heterogeneous mixtures, ensure efficient stirring to facilitate contact between reactants.
Catalyst Deactivation If using a catalyst, ensure it is active and has not been poisoned by impurities.

Issue 3: Formation of Side Products

Potential CauseRecommended Solution(s)
Hydrolysis of this compound As mentioned, this is a major side reaction in the presence of water, forming isobutyric acid. Strict anhydrous conditions are critical.
Reaction with Base While pyridine and triethylamine are primarily acid scavengers, they can also act as nucleophilic catalysts.[2] In some cases, especially at elevated temperatures, they may react with the acyl chloride.
Elimination with Tertiary Alcohols Tertiary alcohols are prone to elimination reactions under acidic conditions. It is often better to first form the acid chloride and then react it with the alcohol in a two-step process.[5]

Issue 4: Difficulties During Work-up and Purification

Potential CauseRecommended Solution(s)
Emulsion Formation During aqueous washes, emulsions can form, making layer separation difficult. To break up an emulsion, try adding a saturated brine solution or a small amount of a different organic solvent.
Product Loss During Extraction Ensure the organic solvent used for extraction is appropriate for the polarity of the ester product. Perform multiple extractions with smaller volumes of solvent for better recovery.
Co-distillation with Solvent If purifying by distillation, ensure the boiling points of the solvent and product are sufficiently different for effective separation.
Contamination with Unreacted Reagents Unreacted this compound can be quenched by adding a small amount of water or a primary amine. Excess alcohol can often be removed by washing with water. Isobutyric acid can be removed by washing with a mild aqueous base, such as sodium bicarbonate solution.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the esterification of an alcohol with this compound?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base is typically added to neutralize the hydrochloric acid byproduct.

Q2: Why is it crucial to perform the reaction under anhydrous conditions?

A2: this compound is highly reactive towards water.[1] Any moisture present in the reaction vessel, solvents, or reagents will lead to the rapid hydrolysis of this compound to isobutyric acid. This not only consumes the starting material but also introduces an impurity that can complicate purification.

Q3: What is the role of a base like pyridine or triethylamine in this reaction?

A3: The esterification reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of ester formed. The added base, typically a tertiary amine like pyridine or triethylamine, acts as an acid scavenger, neutralizing the HCl. This prevents the protonation of the alcohol, which would render it non-nucleophilic and halt the reaction.

Q4: Which base is better: pyridine or triethylamine?

A4: Both pyridine and triethylamine are commonly used. Triethylamine is a stronger base and is often more effective at scavenging HCl. However, pyridine can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate, which can accelerate the reaction.[2] The choice may depend on the specific substrate and reaction conditions.

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be monitored by several techniques. Thin-layer chromatography (TLC) can be used to observe the disappearance of the starting alcohol and the appearance of the more nonpolar ester product. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or proton nuclear magnetic resonance (¹H NMR) spectroscopy can be used to determine the ratio of starting materials to product.[4]

Q6: What are the common side products, and how can I minimize them?

A6: The most common side product is isobutyric acid, formed from the hydrolysis of this compound.[1] This can be minimized by maintaining strict anhydrous conditions. With tertiary alcohols, elimination to form an alkene can be a competing reaction.

Q7: What is a typical work-up procedure for this reaction?

A7: A typical work-up involves quenching any unreacted this compound, followed by washing the organic layer with water to remove any water-soluble impurities. A wash with a mild aqueous base, such as sodium bicarbonate solution, is often used to remove any remaining isobutyric acid and the hydrochloride salt of the amine base. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified further, typically by distillation or column chromatography.

Data Presentation

Table 1: Illustrative Effect of Temperature on Ester Yield

Temperature (°C)Reaction Time (h)Illustrative Yield (%)
0475
25 (Room Temp)290
50195

Note: This data is illustrative and the optimal temperature will depend on the specific alcohol and other reaction conditions. Generally, increasing the temperature increases the reaction rate, but may also lead to the formation of side products.[3][6]

Table 2: Illustrative Comparison of Base on Ester Yield

BaseReaction Time (h)Illustrative Yield (%)
Pyridine388
Triethylamine392

Note: This data is illustrative. Triethylamine is a stronger, more sterically hindered base and is often a more efficient acid scavenger. Pyridine, while a weaker base, can act as a nucleophilic catalyst.[2]

Table 3: Illustrative Effect of Solvent on Ester Yield

SolventDielectric ConstantIllustrative Yield (%)
Dichloromethane9.192
Tetrahydrofuran (THF)7.588
Diethyl Ether4.385
Toluene2.480

Note: This data is illustrative. More polar aprotic solvents can facilitate the reaction by stabilizing charged intermediates.

Experimental Protocols

Protocol 1: Esterification of a Primary Alcohol (e.g., Benzyl Alcohol)

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Reactants: Add benzyl alcohol (1.0 eq) and pyridine (1.2 eq) to the flask and stir until a homogeneous solution is formed.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of this compound: Slowly add this compound (1.1 eq) dropwise to the stirred solution. An exothermic reaction and the formation of a precipitate (pyridinium hydrochloride) will be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess pyridine), water, and saturated aqueous NaHCO₃ solution (to remove isobutyric acid).

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure benzyl isobutyrate.

Protocol 2: Esterification of a Secondary Alcohol (e.g., Isopropanol)

  • Preparation: Follow the same initial setup as for the primary alcohol, using an oven-dried flask under an inert atmosphere with anhydrous DCM (10 mL).

  • Addition of Reactants: Add isopropanol (1.0 eq) and triethylamine (1.5 eq) to the flask.

  • Cooling: Cool the mixture to 0 °C.

  • Addition of this compound: Add this compound (1.2 eq) dropwise.

  • Reaction and Heating: After the initial exothermic reaction subsides, allow the mixture to warm to room temperature and then gently reflux for 4-6 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up: Follow the same work-up procedure as for the primary alcohol, washing with 1M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer, remove the solvent, and purify the resulting isopropyl isobutyrate by distillation.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dry Glassware react1 Add Alcohol & Base to Solvent prep1->react1 prep2 Anhydrous Solvents & Reagents prep2->react1 react2 Cool to 0°C react1->react2 react3 Slowly Add this compound react2->react3 react4 Stir at Room Temp / Heat react3->react4 react5 Monitor Progress (TLC/GC) react4->react5 workup1 Quench Reaction react5->workup1 Reaction Complete workup2 Aqueous Washes (Acid, Base, Brine) workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Remove Solvent workup3->workup4 purify1 Distillation or Chromatography workup4->purify1 purify2 Characterize Product purify1->purify2

Caption: General experimental workflow for this compound esterification.

Troubleshooting_Yield start Low or No Yield q1 Were anhydrous conditions used? start->q1 a1_no No q1->a1_no No q2 Was an acid scavenger used? q1->q2 Yes a1_yes Yes a1_no->q2 a2_no No q2->a2_no No q3 Is the alcohol sterically hindered? q2->q3 Yes a2_yes Yes a2_no->q3 a3_yes Yes q3->a3_yes Yes q4 Was reaction time sufficient? q3->q4 No a3_yes->q4 a3_no No a4_no No q4->a4_no No end Consult Further Literature q4->end Yes a4_no->end a4_yes Yes

Caption: Troubleshooting decision tree for low product yield.

Signaling_Pathway cluster_reactants Reactants cluster_products Products alcohol Alcohol (R'-OH) tetrahedral_intermediate Tetrahedral Intermediate alcohol->tetrahedral_intermediate Nucleophilic Attack isobutyryl_chloride This compound isobutyryl_chloride->tetrahedral_intermediate ester Isobutyrate Ester tetrahedral_intermediate->ester Collapse & Expulsion of Cl⁻ hcl HCl tetrahedral_intermediate->hcl salt Amine Hydrochloride Salt hcl->salt base Base (e.g., Pyridine) base->salt Neutralization

References

removing unreacted isobutyryl chloride from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively removing unreacted isobutyryl chloride from a reaction mixture.

Troubleshooting Guides

Issue 1: Persistent Acrid Odor and/or Fuming in the Reaction Mixture After Reaction Completion

This often indicates the presence of unreacted this compound.

  • Diagram of Troubleshooting Logic

    troubleshooting_odor start Persistent acrid odor/fuming? quench Quench the reaction mixture start->quench Yes extract Perform aqueous extraction quench->extract After quenching distill Consider distillation extract->distill If impurities remain scavenge Use a scavenger resin extract->scavenge Alternative to distillation end Problem Resolved distill->end scavenge->end

    Caption: Troubleshooting workflow for unreacted this compound.

Issue 2: Low Yield of Desired Product After Work-up

This could be due to incomplete reaction or loss of product during the removal of this compound.

  • Possible Cause: Incomplete acylation reaction.

    • Solution: Before quenching, ensure the reaction has gone to completion using an appropriate analytical method like TLC or GC. If the reaction is incomplete, consider extending the reaction time or increasing the temperature, if the product is stable under these conditions.

  • Possible Cause: Hydrolysis of the product during aqueous work-up.

    • Solution: Minimize the contact time of your product with the aqueous phase during extraction. Use cold solutions for washing to reduce the rate of hydrolysis.

  • Possible Cause: Product is partially water-soluble and is lost during extraction.

    • Solution: If your product has some water solubility, reduce the number of aqueous washes or use a saturated brine solution to decrease its solubility in the aqueous layer. Back-extract the aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.

Frequently Asked Questions (FAQs)

Q1: What is the simplest way to remove a small amount of unreacted this compound?

A1: For small-scale reactions, quenching with a suitable nucleophile followed by an extractive work-up is the most straightforward method. Adding the reaction mixture to a cold, stirred solution of saturated sodium bicarbonate is a common and effective approach. This will neutralize the this compound, converting it to the water-soluble isobutyrate salt, and also neutralize any HCl generated.

Q2: My product is sensitive to water. How can I remove this compound without an aqueous work-up?

A2: If your product is water-sensitive, you can use anhydrous methods. One option is to use a scavenger resin, such as an amine-functionalized polystyrene resin. These resins will react with the excess this compound, and can then be removed by simple filtration. Another option is distillation, provided your product has a significantly different boiling point from this compound (boiling point: 91-93 °C) and is thermally stable.[1][2]

Q3: How do I know if I have successfully removed all the this compound?

A3: The absence of a pungent, acrid odor is a good initial indicator. For more rigorous confirmation, you can use analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of this compound or its byproducts in your purified sample.

Q4: What are the safety precautions I should take when working with this compound?

A4: this compound is a corrosive, flammable, and moisture-sensitive liquid.[3] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[4]

Methods for Removing Unreacted this compound

Below are detailed protocols for common methods to remove unreacted this compound from a reaction mixture.

Method 1: Quenching and Extraction

This is the most common method and is highly effective for most reaction scales. It involves converting the reactive this compound into less reactive and more easily separable compounds.

  • Diagram of Quenching and Extraction Workflow

    quenching_workflow start Reaction Mixture (contains this compound) quench Quench with Aqueous Solution (e.g., NaHCO3, NH4OH) start->quench extract Liquid-Liquid Extraction quench->extract separate Separate Organic and Aqueous Layers extract->separate dry Dry Organic Layer (e.g., MgSO4) separate->dry Organic Layer waste Aqueous Waste (contains Isobutyrate salt) separate->waste Aqueous Layer evaporate Evaporate Solvent dry->evaporate product Purified Product evaporate->product

    Caption: General workflow for quenching and extraction.

  • Experimental Protocol:

    • Preparation of Quenching Solution: In a separate flask, prepare a cold (0 °C) saturated aqueous solution of sodium bicarbonate or a dilute solution of ammonium hydroxide. The volume should be sufficient to neutralize the expected amount of unreacted this compound and any acid catalysts.

    • Quenching: Slowly add the reaction mixture dropwise to the vigorously stirred quenching solution at 0 °C. Maintain the temperature below 15°C to control the exothermic reaction.[1]

    • Extraction: Transfer the quenched mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to extract the product.

    • Washing:

      • Wash the organic layer with water to remove water-soluble impurities.

      • Wash with a saturated aqueous sodium bicarbonate solution to ensure all acidic components are removed.

      • Finally, wash with brine (saturated NaCl solution) to remove the bulk of the dissolved water from the organic layer.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Method 2: Distillation

Distillation is suitable if the desired product is not volatile and is thermally stable. It is particularly useful when an aqueous work-up is to be avoided.

  • Experimental Protocol:

    • Apparatus Setup: Assemble a fractional distillation apparatus. A Vigreux column is often sufficient for separating this compound from higher-boiling point compounds.[1]

    • Distillation: Heat the reaction mixture in the distillation flask. Collect the fraction that boils at 91-93 °C, which corresponds to this compound.[1]

    • Product Isolation: The desired, less volatile product will remain in the distillation flask.

Method 3: Scavenger Resins

Scavenger resins offer a non-aqueous method for removing excess this compound.

  • Experimental Protocol:

    • Resin Selection: Choose an appropriate scavenger resin, such as an amine-functionalized polystyrene resin (e.g., aminomethylated polystyrene).

    • Scavenging: Add the scavenger resin to the reaction mixture and stir under an inert atmosphere. The reaction time will depend on the specific resin and the concentration of this compound.

    • Filtration: Once the reaction is complete (as monitored by an appropriate analytical technique), filter the reaction mixture to remove the resin.

    • Concentration: Concentrate the filtrate under reduced pressure to obtain the product.

Data Presentation

MethodPrincipleAdvantagesDisadvantagesEstimated Efficiency
Quenching & Extraction Conversion to water-soluble salt (isobutyrate) and removal by washing.Highly effective, applicable to various scales, removes acidic byproducts.Not suitable for water-sensitive products, can be time-consuming.>99%
Distillation Separation based on differences in boiling points.Non-aqueous, can be very effective for large boiling point differences.Requires thermally stable product, not suitable for volatile products.95-99%
Scavenger Resins Covalent capture of this compound onto a solid support.Non-aqueous, simple filtration work-up.Resins can be expensive, may require longer reaction times.90-98%

References

Technical Support Center: Managing HCl Byproduct in Isobutyryl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing hydrogen chloride (HCl) byproduct generated during isobutyryl chloride synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on handling this common and critical experimental challenge.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound, and which ones produce HCl as a byproduct?

A1: this compound is typically synthesized from isobutyric acid using a chlorinating agent. The most common methods all generate HCl as a byproduct:

  • Reaction with Thionyl Chloride (SOCl₂): This is a widely used method where isobutyric acid reacts with thionyl chloride to produce this compound, sulfur dioxide (SO₂), and hydrogen chloride (HCl).[1][2][3][4] The gaseous nature of the byproducts (SO₂ and HCl) simplifies purification of the final product.[2][5]

  • Reaction with Oxalyl Chloride ((COCl)₂): Oxalyl chloride is another effective reagent that reacts with isobutyric acid to yield this compound. The byproducts are carbon dioxide (CO₂), carbon monoxide (CO), and HCl, which are all gaseous and easily removed.[6][7] This method is often considered milder and more selective than using thionyl chloride.[6]

  • Reaction with Phosphorus Trichloride (PCl₃): In this method, isobutyric acid reacts with phosphorus trichloride to form this compound and phosphorous acid (H₃PO₃). While HCl is not a direct byproduct of this specific reaction, subsequent hydrolysis of PCl₃ with any moisture will produce HCl.[2]

Q2: Why is it crucial to manage the HCl byproduct?

A2: Proper management of HCl gas is essential for several reasons:

  • Safety: HCl is a corrosive and toxic gas that can cause severe respiratory irritation and damage to mucous membranes.[8][9] Inhaling HCl vapors can lead to acute respiratory problems.[9]

  • Equipment Integrity: HCl gas is highly corrosive to many materials, including stainless steel, and can damage laboratory equipment, including vacuum pumps and fume hood components, if not properly neutralized.[10]

  • Reaction Control: In some reactions, the presence of excess HCl can lead to unwanted side reactions or affect the stability of the desired product.[10][11] For instance, acid-sensitive functional groups on the starting material or product could be affected.[11]

  • Environmental Regulations: Releasing acidic gases into the atmosphere is environmentally harmful and is regulated. Proper scrubbing and neutralization are necessary for compliance.

Q3: What are the recommended methods for neutralizing or trapping HCl gas in a laboratory setting?

A3: Several methods can be employed to effectively neutralize or trap HCl gas:

  • Gas Absorption Trap (Bubbler): For lab-scale reactions, the most common method is to direct the off-gas stream through a series of gas washing bottles (bubblers) containing a basic solution.[1] This setup effectively neutralizes the acidic HCl gas.

  • Wet Scrubber: For larger scale operations, a wet scrubber is a more robust solution.[12][13][14][15][16] In a wet scrubber, the gas stream is passed through a packed column or a spray chamber where it comes into contact with a scrubbing liquid, typically an alkaline solution.[14][15]

  • In-situ Neutralization: In some cases, a stoichiometric amount of a non-nucleophilic base, such as pyridine or triethylamine, can be added to the reaction mixture to neutralize the HCl as it is formed.[17] However, this can complicate product purification as it forms a salt that needs to be filtered off.[18]

Troubleshooting Guides

Issue 1: The pH of the scrubbing solution is not changing, or is changing very slowly, despite the reaction proceeding.

Possible Cause Solution
Gas leak in the apparatus. Carefully check all connections and joints in your reaction setup and the tubing leading to the gas trap. Ensure a tight seal at all points. Using a small amount of vacuum grease on glass joints can help.
Low gas flow rate into the scrubber. Ensure the inert gas flow (e.g., nitrogen or argon) is sufficient to carry the HCl gas from the reaction vessel to the scrubber.
Inefficient gas dispersion in the bubbler. Use a fritted gas dispersion tube in your bubbler to create smaller bubbles, which increases the surface area for gas-liquid contact and improves absorption efficiency.
"Suck-back" of the scrubbing solution. An anti-suck-back trap should be placed between the reaction vessel and the scrubbing solution to prevent the basic solution from being drawn into the reaction mixture, especially as the apparatus cools down after the reaction.

Issue 2: The scrubbing solution is rapidly consumed, requiring frequent replacement.

Possible Cause Solution
Reaction is running too fast, generating HCl at a high rate. Control the rate of reaction by adding the chlorinating agent dropwise and/or by cooling the reaction mixture in an ice bath. This will moderate the evolution of HCl gas.
Concentration of the scrubbing solution is too low. Use a higher concentration of the basic solution (e.g., 2-5 M NaOH) to increase its capacity for neutralizing HCl.
Volume of the scrubbing solution is insufficient. Use a larger volume of the scrubbing solution or use multiple bubblers in series to ensure complete neutralization.

Issue 3: White smoke or fumes are observed escaping the gas trap.

Possible Cause Solution
Incomplete neutralization of HCl. This indicates that the scrubbing capacity has been exceeded. Immediately stop the reaction or reduce the rate of HCl evolution. Replace the scrubbing solution with a fresh batch. Consider using a second gas trap in series as a backup.
Reaction of HCl with ammonia in the atmosphere (if present). Ensure the reaction is carried out in a well-ventilated fume hood to dissipate any un-trapped HCl and prevent the formation of ammonium chloride particles.

Issue 4: Low yield of this compound and/or presence of isobutyric acid in the final product.

Possible Cause Solution
Incomplete reaction. Ensure a slight excess of the chlorinating agent is used and that the reaction is allowed to proceed for a sufficient amount of time, potentially with gentle heating as per the protocol.[1]
Hydrolysis of the product. This compound is highly sensitive to moisture.[11] Ensure all glassware is oven-dried before use and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.
Loss of product during workup. This compound is volatile. Use a cooled receiving flask during distillation to minimize losses.
Inefficient removal of excess chlorinating agent. Excess thionyl chloride or oxalyl chloride can often be removed by distillation. Co-evaporation with an inert, high-boiling solvent like toluene can also be effective.[19]

Data Presentation

Table 1: Comparison of Common Chlorinating Agents for this compound Synthesis

Chlorinating Agent Byproducts Boiling Point of Agent (°C) Typical Yield (%) Advantages Disadvantages
Thionyl Chloride (SOCl₂) ** SO₂, HCl (gaseous)[2][4]76~90[1]Gaseous byproducts simplify workup.[2][5]Reagent is toxic and corrosive.[11]
Oxalyl Chloride ((COCl)₂) CO, CO₂, HCl (gaseous)[6][7]63-64HighMilder and more selective than SOCl₂.[6] Gaseous byproducts.[7]More expensive than SOCl₂.[7] Byproduct CO is toxic.
Phosphorus Trichloride (PCl₃) **H₃PO₃ (non-volatile)[2]76VariableNo gaseous acidic byproduct from the main reaction.H₃PO₃ can complicate workup. Hydrolyzes to form HCl.[2]

Table 2: Efficiency of Common HCl Scrubbing Solutions

Scrubbing Solution Concentration Reaction with HCl Advantages Disadvantages Approx. Removal Efficiency
Sodium Hydroxide (NaOH) 1-5 MHCl + NaOH → NaCl + H₂O[20][21]High capacity, fast reaction.Highly corrosive. The reaction is exothermic.>99% with proper setup.[14]
Sodium Carbonate (Na₂CO₃) 1-2 M2HCl + Na₂CO₃ → 2NaCl + H₂O + CO₂Safer to handle than NaOH.Produces CO₂ gas, which can cause frothing. Lower capacity than NaOH.High
Sodium Bicarbonate (NaHCO₃) Saturated SolutionHCl + NaHCO₃ → NaCl + H₂O + CO₂Very safe, readily available.Low capacity, produces CO₂ gas.Moderate to High
Water N/AHCl(g) ⇌ HCl(aq)Simple and readily available.Limited capacity, forms corrosive hydrochloric acid solution.Lower, dependent on gas flow and contact time.

Note: Removal efficiencies are highly dependent on the design of the scrubber, gas flow rate, and concentration of HCl.

Experimental Protocols

Protocol 1: Synthesis of this compound using Thionyl Chloride with an HCl Gas Trap

Materials:

  • Isobutyric acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., dichloromethane, optional)

  • Scrubbing solution (e.g., 2 M NaOH)

  • Drying agent (e.g., anhydrous CaCl₂)

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Gas outlet adapter

  • Tubing

  • Two gas washing bottles (bubblers) with fritted gas dispersion tubes

  • Distillation apparatus

Procedure:

  • Setup: Assemble the reaction apparatus in a fume hood. The round-bottom flask is fitted with the dropping funnel, reflux condenser, and a gas outlet adapter on top of the condenser. The gas outlet is connected via tubing to two gas washing bottles in series, each filled with the NaOH scrubbing solution. Ensure all glassware is dry.

  • Reaction: Charge the round-bottom flask with isobutyric acid. If using a solvent, add it at this stage. Begin stirring. Add thionyl chloride (typically 1.1-1.5 equivalents) to the dropping funnel. Add the thionyl chloride dropwise to the stirred isobutyric acid at room temperature. The rate of addition should be controlled to manage the vigorous evolution of HCl and SO₂ gases.[1]

  • Heating: After the addition is complete, heat the reaction mixture to reflux (around 80°C) for 30-60 minutes to ensure the reaction goes to completion.[1]

  • Workup: Cool the reaction mixture to room temperature. The this compound can be purified by fractional distillation.[1][2][5] Collect the fraction boiling at 91-93°C.

  • Scrubber Decommissioning: After the reaction is complete and the apparatus has cooled, carefully disconnect the gas washing bottles. The basic solution can be neutralized with acid and disposed of according to local regulations.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_scrubbing HCl Scrubbing reagents Isobutyric Acid + Thionyl Chloride reaction_vessel Reaction Vessel (Stirring, 0°C to Reflux) reagents->reaction_vessel gas_trap1 Gas Trap 1 (NaOH Solution) reaction_vessel->gas_trap1 HCl/SO₂ Gas product Purification (Distillation) reaction_vessel->product Crude Product gas_trap2 Gas Trap 2 (NaOH Solution) gas_trap1->gas_trap2 vent Fume Hood Vent gas_trap2->vent Neutralized Gas final_product final_product product->final_product Pure this compound

Caption: Experimental workflow for this compound synthesis and HCl scrubbing.

troubleshooting_hcl_management cluster_issues Identify the Issue cluster_solutions1 Solutions for Inefficient Neutralization cluster_solutions2 Solutions for Rapid Consumption cluster_solutions3 Solutions for Escaping Fumes start Problem with HCl Byproduct Management issue1 Inefficient Neutralization? start->issue1 issue2 Rapid Scrubber Consumption? start->issue2 issue3 Fumes Escaping Scrubber? start->issue3 solution1a Check for Gas Leaks issue1->solution1a solution1b Increase Inert Gas Flow issue1->solution1b solution1c Use Fritted Bubbler issue1->solution1c solution2a Control Reaction Rate (Cooling, Slow Addition) issue2->solution2a solution2b Increase Scrubber Solution Concentration issue2->solution2b solution3a Replace Scrubbing Solution issue3->solution3a solution3b Add Second Gas Trap issue3->solution3b

Caption: Troubleshooting decision tree for managing HCl byproduct.

References

safe handling and quenching of isobutyryl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and quenching of isobutyryl chloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable and corrosive liquid.[1][2] Key hazards include:

  • Flammability: It has a low flash point and its vapors can form explosive mixtures with air.[3][4] It should be kept away from heat, sparks, and open flames.[5][6]

  • Reactivity: It reacts violently with water, alcohols, amines, and strong bases, releasing corrosive hydrogen chloride gas.[6][7][8]

  • Corrosivity: It causes severe burns to the skin, eyes, and respiratory tract upon contact.[1][6] Inhalation of vapors can lead to lung damage.[9]

Q2: What personal protective equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive suite of PPE is required to ensure safety:

  • Eye Protection: Chemical safety goggles and a full-face shield are essential.[5][10]

  • Hand Protection: Use chemical-resistant gloves, such as elbow-length PVC gloves.[9]

  • Body Protection: A flame-retardant lab coat or chemical-resistant apron and protective clothing are necessary.[10]

  • Respiratory Protection: Work in a well-ventilated fume hood. If the risk of inhalation is high, a respirator with an appropriate cartridge is required.[5][10]

Q3: How should this compound be stored?

A3: Store this compound in a cool, dry, well-ventilated area away from incompatible materials.[1] Containers should be tightly sealed to prevent exposure to moisture and stored in a corrosive-resistant secondary container.[10]

Q4: What should I do in case of a small spill of this compound?

A4: For a minor spill, immediately evacuate the area, remove all ignition sources, and ensure adequate ventilation.[9] Absorb the spill with an inert material like sand or vermiculite, and then transfer it to a sealed container for proper disposal. Do not use water to clean up the spill.[1]

Troubleshooting Guides

Problem: The reaction involving this compound is producing a large amount of white fumes.

  • Possible Cause: The reaction is likely exposed to moisture from the air or wet glassware, causing the this compound to hydrolyze and release hydrogen chloride gas.[2][6]

  • Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem: The this compound has turned yellow or brown.

  • Possible Cause: Discoloration can indicate decomposition or contamination.

  • Solution: While it may still be usable for some applications, it is best to purify the this compound by distillation before use in sensitive reactions.

Quantitative Data Summary

PropertyValue
CAS Number 79-30-1
Molecular Formula C4H7ClO
Molecular Weight 106.55 g/mol [11]
Boiling Point 91-93 °C[11]
Melting Point -90 °C[11]
Density 1.017 g/mL at 25 °C[11]
Flash Point 1 °C

Experimental Protocols

Protocol for Quenching Unreacted this compound

This protocol describes the safe neutralization of excess this compound in a laboratory setting.

Materials:

  • Unreacted this compound solution

  • A suitable quenching agent (e.g., isopropanol, dilute sodium bicarbonate solution)

  • An inert solvent (e.g., toluene)

  • Stir plate and stir bar

  • Ice bath

  • Appropriate PPE

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Ensure an ice bath is readily available.

  • Dilution: Dilute the this compound solution with an inert solvent like toluene to help dissipate heat during quenching.

  • Cooling: Place the reaction vessel in an ice bath to maintain a low temperature.

  • Slow Addition: Slowly add the quenching agent dropwise to the stirred this compound solution. Vigorous gas evolution (hydrogen chloride) will occur.[12]

  • Monitoring: Monitor the reaction temperature closely and control the addition rate to prevent a runaway reaction.

  • Completion: Continue adding the quenching agent until gas evolution ceases.

  • Neutralization: Once the reaction is complete, slowly add a dilute solution of sodium bicarbonate to neutralize the remaining acidic components. Check the pH to ensure it is neutral.

  • Disposal: Dispose of the neutralized mixture as hazardous waste according to your institution's guidelines.

Visualizations

Spill_Handling_Workflow This compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Others spill->evacuate ppe Don Appropriate PPE evacuate->ppe ignition Remove Ignition Sources ppe->ignition ventilate Ensure Proper Ventilation ignition->ventilate contain Contain Spill with Inert Absorbent ventilate->contain collect Collect Absorbed Material into a Sealed Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Workflow for responding to an this compound spill.

Quenching_Decision_Tree This compound Quenching Strategy start Need to Quench This compound is_reaction_mixture Is it a reaction mixture or neat reagent? start->is_reaction_mixture dilute Dilute with Inert Solvent is_reaction_mixture->dilute Reaction Mixture cool Cool in Ice Bath is_reaction_mixture->cool Neat Reagent dilute->cool quenching_agent Select Quenching Agent cool->quenching_agent alcohol Alcohol (e.g., Isopropanol) Forms Ester quenching_agent->alcohol Ester desired or controlled reaction needed base Dilute Base (e.g., NaHCO3) Forms Carboxylate Salt quenching_agent->base Hydrolysis desired add_slowly Slowly Add Quenching Agent to this compound alcohol->add_slowly base->add_slowly neutralize Neutralize Final Mixture add_slowly->neutralize dispose Dispose of as Hazardous Waste neutralize->dispose

Caption: Decision tree for selecting a quenching strategy.

References

troubleshooting low yield in isobutyryl chloride acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isobutyryl chloride acylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear, actionable guidance for optimizing experimental outcomes.

Troubleshooting Guide

This guide addresses the most common problems encountered during the this compound acylation process in a question-and-answer format.

Question 1: My reaction shows very low or no conversion of the starting material. What are the likely causes?

Answer: Low or no conversion is a frequent issue in Friedel-Crafts acylation and can stem from several factors related to reagents, catalysts, and reaction conditions.

Possible Causes & Solutions:

  • Inactive Catalyst: The Lewis acid catalysts used (e.g., AlCl₃, FeCl₃) are extremely sensitive to moisture.[1][2] Any water present will react with and deactivate the catalyst.

    • Solution: Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). Use a fresh, unopened container of the Lewis acid or a properly stored, anhydrous grade.

  • Poor Reagent Quality:

    • This compound: This acyl chloride is highly susceptible to hydrolysis from atmospheric moisture, converting it to the unreactive isobutyric acid.[3][4] It can also decompose when exposed to heat and direct sunlight.[5][6]

      • Solution: Use this compound from a recently opened bottle. If its purity is in doubt, it can be purified by distillation before use. Store it in a tightly sealed container in a cool, dry, and dark place.[5][7]

    • Aromatic Substrate: Impurities in the aromatic starting material can interfere with the reaction.

      • Solution: Ensure the purity of your aromatic substrate through appropriate purification techniques like distillation or recrystallization.

  • Deactivated Aromatic Ring: The reaction is an electrophilic aromatic substitution and will fail or proceed very slowly if the aromatic ring contains strongly electron-withdrawing (deactivating) groups.[1][8]

    • Examples of Deactivating Groups: Nitro (-NO₂), cyano (-CN), sulfonyl (-SO₃H), or carbonyl groups (ketones, esters).[1]

    • Solution: For moderately deactivated rings, increasing the catalyst amount or reaction temperature may help.[9] For strongly deactivated rings, Friedel-Crafts acylation is often not viable, and alternative synthetic routes should be considered.[9]

  • Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid.[1][10] The ketone product forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[2][11]

    • Solution: Use at least a 1:1 molar ratio of Lewis acid to this compound. In some cases, a slight excess of the catalyst may be beneficial.

  • Sub-Optimal Reaction Temperature: The reaction rate is highly dependent on temperature.

    • Solution: If the reaction is sluggish at low temperatures or room temperature, a gradual and careful increase in temperature may be necessary.[4] However, be aware that excessive heat can lead to side reactions.[1]

Question 2: My reaction mixture turned dark and formed tar-like material, resulting in a very low yield after purification. What went wrong?

Answer: Tar formation is a clear indicator of decomposition and unwanted side reactions, often caused by overly harsh reaction conditions.

Possible Causes & Solutions:

  • Excessive Reaction Temperature: High temperatures can cause the degradation of starting materials and products, leading to polymerization and tar formation.[12]

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at a low temperature (e.g., 0 °C) and only warm the mixture if the reaction fails to proceed.[12]

  • Prolonged Reaction Time: Allowing the reaction to run for too long, especially at elevated temperatures, increases the chance of side product formation.[12]

    • Solution: Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q1: Why is my aromatic substrate with a hydroxyl (-OH) or amine (-NH₂) group failing to react? A1: Substrates with basic functional groups containing lone pairs, such as alcohols (-OH) and amines (-NH₂), are generally unsuitable for Friedel-Crafts acylation.[2][13] These groups will react with the Lewis acid catalyst, forming a complex that puts a positive charge on the ring, strongly deactivating it towards further electrophilic substitution.[2]

Q2: Can I use a catalytic amount of AlCl₃? A2: Generally, no. The ketone product is a Lewis base and forms a strong complex with the AlCl₃ catalyst.[11] This complex is typically stable under the reaction conditions, meaning the catalyst is not regenerated. Therefore, at least one molar equivalent of AlCl₃ per mole of the ketone product is required.[1][2]

Q3: How should I properly store and handle this compound? A3: this compound is corrosive, flammable, and moisture-sensitive.[3][5] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and direct sunlight.[5][6] Handle it in a fume hood using appropriate personal protective equipment (gloves, safety goggles, lab coat).[5] It is incompatible with water, alcohols, strong bases, and oxidizing agents.[5][7]

Q4: How does solvent choice affect my reaction? A4: The primary requirement for a solvent is that it must be anhydrous and inert to the reaction conditions. Dichloromethane, carbon disulfide, and nitrobenzene are common choices. For substrates like toluene, solvent choice can influence the ratio of ortho vs. para isomers. Non-polar solvents like carbon disulfide often favor the para (kinetic) product at low temperatures, while polar solvents like nitrobenzene can favor the more thermodynamically stable isomer.[12]

Data and Protocols

Table 1: General Reaction Condition Parameters
ParameterRecommended RangeNotes
Temperature 0 °C to 80 °CStart low (0 °C) and increase only if necessary. High temperatures risk decomposition.[1][12]
Reaction Time 1 to 24 hoursMonitor reaction progress (e.g., by TLC) to determine the optimal time and avoid side reactions.[4]
Catalyst Stoichiometry 1.0 - 1.2 equivalentsStoichiometric amounts are required due to product-catalyst complexation.[1][10]
Solvent Anhydrous CH₂Cl₂, CS₂, NitrobenzeneMust be dry and inert. Choice can influence isomer distribution.[12]
Table 2: Catalyst Performance in Acylation of Toluene with this compound
Catalyst TypePore SizeConversion of this compoundReference
HBEA Zeolite Large71%[14]
USY Zeolite Large62%[14]
ZSM-5 Zeolite MediumSubstantially lower than large-pore zeolites[15]
Mordenite Large (1-D channels)Substantially lower than 3-D zeolites[15]

Note: Conversion rates are highly dependent on specific reaction conditions. This table illustrates the influence of catalyst structure.

General Experimental Protocol for this compound Acylation

This protocol provides a general methodology for the acylation of an activated aromatic compound (e.g., toluene).

1. Preparation:

  • Assemble a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet and a gas trap.

  • Flame-dry all glassware under vacuum or oven-dry at >120 °C for several hours and allow to cool in a desiccator before assembly.

2. Reagent Setup:

  • Under an inert atmosphere, add the anhydrous Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.) to the reaction flask containing an anhydrous solvent (e.g., dichloromethane).

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of the aromatic substrate (1.0 eq.) and this compound (1.05 eq.) in the anhydrous solvent.

3. Reaction:

  • With vigorous stirring, add the solution from the dropping funnel dropwise to the cooled catalyst suspension over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature.

  • Monitor the reaction's progress by TLC or GC until the starting material is consumed.

4. Workup:

  • Once the reaction is complete, cool the mixture back to 0 °C.

  • Very carefully and slowly, quench the reaction by pouring the mixture onto a stirred slurry of crushed ice, often containing concentrated HCl to aid in dissolving aluminum salts.[2][12] This process is highly exothermic.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with the solvent (e.g., dichloromethane).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

5. Purification:

  • Purify the crude product by an appropriate method, such as column chromatography, distillation, or recrystallization.

Visualizations

Troubleshooting Workflow

G start Low Yield in Acylation check_reagents 1. Check Reagent & Catalyst Quality start->check_reagents check_conditions 2. Verify Reaction Conditions start->check_conditions check_substrate 3. Evaluate Substrate Reactivity start->check_substrate moisture Moisture Present? check_reagents->moisture impure_reagents Impure Reagents? check_reagents->impure_reagents stoichiometry Catalyst Stoichiometry < 1 equivalent? check_conditions->stoichiometry temperature Temperature Too Low? check_conditions->temperature deactivating_groups Deactivating Groups (-NO2, -CN, etc.)? check_substrate->deactivating_groups basic_groups Basic Groups (-OH, -NH2)? check_substrate->basic_groups moisture->impure_reagents No dry_system Solution: Use anhydrous conditions, flame-dried glassware, fresh catalyst. moisture->dry_system Yes purify_reagents Solution: Purify this compound (distill) and substrate. impure_reagents->purify_reagents Yes stoichiometry->temperature No increase_cat Solution: Use >= 1 eq. of Lewis Acid. stoichiometry->increase_cat Yes increase_temp Solution: Carefully increase temperature while monitoring for tar. temperature->increase_temp Yes deactivating_groups->basic_groups No alt_route Solution: Reaction is likely unsuitable. Consider alternative synthetic routes. deactivating_groups->alt_route Yes basic_groups->alt_route Yes

Caption: A decision tree for troubleshooting low yield in acylation.

Simplified Friedel-Crafts Acylation Mechanism

Caption: The four main stages of a Friedel-Crafts acylation reaction.

Logical Flow for Isomer Control

G goal Goal: Control Regioselectivity (e.g., ortho vs. para) kinetic Kinetic Control (Faster-forming product) goal->kinetic  Choose Path   thermo Thermodynamic Control (More stable product) goal->thermo   kinetic_cond Conditions: - Low Temperature - Non-polar Solvent  (e.g., CS₂, CH₂Cl₂) kinetic->kinetic_cond thermo_cond Conditions: - Higher Temperature - Polar Solvent  (e.g., Nitrobenzene) thermo->thermo_cond kinetic_outcome Favors less sterically hindered product (often para-isomer) kinetic_cond->kinetic_outcome thermo_outcome Favors most stable product via equilibration thermo_cond->thermo_outcome

Caption: Relationship between reaction conditions and isomeric products.

References

effect of temperature on isobutyryl chloride reaction rates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isobutyryl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the effect of temperature on reaction rates.

Frequently Asked Questions (FAQs)

Q1: How does temperature generally affect the rate of reactions involving this compound?

A1: As with most chemical reactions, increasing the temperature generally increases the rate of reaction for this compound. This is because higher temperatures lead to more frequent collisions between reactant molecules and a greater proportion of those molecules having sufficient energy to overcome the activation energy barrier.[1][2][3] As a rule of thumb, for many reactions near room temperature, the rate can approximately double for every 10°C increase.[2] However, it is crucial to carefully control the temperature, as excessive heat can lead to undesirable side reactions and decreased selectivity.

Q2: My acylation reaction with this compound is sluggish. What are the initial troubleshooting steps related to temperature?

A2: If your reaction is proceeding too slowly, a gradual and controlled increase in temperature is a primary troubleshooting step. A temperature screening experiment can help identify the optimal balance between reaction rate and product purity. However, before increasing the temperature, ensure that other factors are not limiting the reaction, such as poor solubility of reactants, insufficient catalyst activity, or the presence of moisture, which can hydrolyze the this compound.[4]

Q3: I'm observing the formation of significant side products at elevated temperatures. What are the likely side reactions?

A3: Elevated temperatures can promote several side reactions in acylations using this compound. Common side products can arise from:

  • Diacylation: If the substrate has multiple reactive sites (e.g., two amine groups), higher temperatures can lead to the acylation of more than one site.[4]

  • Polymerization: For substrates like pyrroles, high temperatures in the presence of a Lewis acid catalyst can cause polymerization of the starting material.[1]

  • Rearrangement Reactions: In Friedel-Crafts acylations, higher temperatures can sometimes lead to isomerization of the product.[5]

  • Formation of Biuret Derivatives: When working with urea derivatives, elevated temperatures can cause the acylated product to react further to form biurets.[4]

To minimize these side reactions, it is often best to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: How does the choice of solvent impact the effect of temperature on the reaction rate?

A4: The solvent plays a critical role in the kinetics of this compound reactions. Polar solvents can influence the stability of charged intermediates and transition states, thereby affecting the activation energy of the reaction. For example, in Friedel-Crafts acylations, switching between non-polar (e.g., carbon disulfide) and polar (e.g., nitrobenzene) solvents can change the regioselectivity of the product, a preference that can also be temperature-dependent.[5] When troubleshooting a temperature-related issue, consider if the chosen solvent is optimal for the desired reaction pathway.

Troubleshooting Guides

Issue 1: Low Yield in Acylation Reaction

Potential Cause Recommended Solution
Reaction temperature is too low. Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress by TLC or GC. Be cautious of potential side product formation at higher temperatures.[4]
Inadequate mixing at low temperatures. Ensure efficient stirring to maintain a homogeneous reaction mixture, especially if reactants have poor solubility at lower temperatures. This prevents localized concentration gradients and potential hotspots.
Presence of moisture. This compound is highly sensitive to moisture and will hydrolyze to isobutyric acid.[6] Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4]
Insufficiently reactive nucleophile. If increasing the temperature is not viable due to substrate or product instability, consider adding a catalyst, such as 4-dimethylaminopyridine (DMAP) for reactions with alcohols or amines, to enhance the reaction rate at a lower temperature.[4]

Issue 2: Poor Selectivity or Formation of Multiple Products

Potential Cause Recommended Solution
Reaction temperature is too high. Lowering the reaction temperature often favors the formation of the kinetic product over the thermodynamic product, which can improve selectivity.[5] This can also reduce the occurrence of side reactions like diacylation.[1]
Incorrect rate of addition. For exothermic reactions, adding the this compound too quickly can cause localized temperature spikes, leading to side product formation. Use a syringe pump for slow, controlled addition, especially at the beginning of the reaction.
Choice of Lewis Acid (for Friedel-Crafts reactions). The strength of the Lewis acid can influence selectivity. A milder Lewis acid (e.g., FeCl₃, ZnCl₂) might provide better selectivity than a stronger one (e.g., AlCl₃), although it may require a slightly higher temperature to achieve a comparable rate.[5]

Data Presentation

Table 1: Relative Reactivity of Isobutyryl Halides with m-Chloroaniline in Ether

Acyl HalideRelative Reactivity
This compound1
Isobutyryl bromide~30

Data extracted from a study on the acylation of anilines, indicating that isobutyryl bromide is approximately 30 times more reactive than this compound under the studied conditions.[4]

Experimental Protocols

Protocol 1: General Procedure for a Kinetic Study of the Reaction of this compound with an Amine

This protocol outlines a general method for determining the effect of temperature on the reaction rate between this compound and a primary or secondary amine.

  • Preparation:

    • Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents.

    • Prepare stock solutions of the amine, this compound, and a non-nucleophilic base (e.g., triethylamine) in the chosen anhydrous solvent.

  • Reaction Setup:

    • In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the amine solution and the non-nucleophilic base.

    • Place the flask in a temperature-controlled bath (e.g., an ice-water bath for 0°C or a cryostat for lower temperatures).

    • Allow the solution to equilibrate to the desired temperature.

  • Initiation and Monitoring:

    • Start the reaction by adding the this compound stock solution dropwise or via a syringe pump.

    • Begin timing upon the addition of the first drop of this compound.

    • At regular time intervals, withdraw aliquots of the reaction mixture and quench them immediately in a solution that will stop the reaction (e.g., a dilute acid solution to neutralize the base and any unreacted amine).

    • Analyze the quenched aliquots using a suitable analytical technique (e.g., GC, HPLC, or NMR) to determine the concentration of the product or the remaining starting material.

  • Data Analysis:

    • Plot the concentration of the product versus time to determine the initial reaction rate.

    • Repeat the experiment at different temperatures, keeping all other conditions constant.

    • To determine the activation energy (Ea), plot the natural logarithm of the rate constant (ln k) versus the inverse of the absolute temperature (1/T). The slope of this Arrhenius plot will be -Ea/R, where R is the gas constant.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_kinetics Kinetic Analysis prep1 Dry Glassware & Prepare Anhydrous Solvents prep2 Prepare Stock Solutions: - Amine - this compound - Base prep1->prep2 setup Set up Reaction Flask with Amine & Base prep2->setup equilibrate Equilibrate to Desired Temperature setup->equilibrate initiate Initiate Reaction with this compound equilibrate->initiate monitor Monitor and Collect Aliquots at Timed Intervals initiate->monitor quench Quench Aliquots monitor->quench analyze Analyze by GC/HPLC/NMR quench->analyze plot Plot Concentration vs. Time analyze->plot repeat_temp Repeat at Different Temperatures plot->repeat_temp arrhenius Construct Arrhenius Plot (ln k vs. 1/T) repeat_temp->arrhenius calc_ea Calculate Activation Energy (Ea) arrhenius->calc_ea

Caption: Experimental workflow for a kinetic study.

Troubleshooting_Guide cluster_temp Temperature Check cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Reaction Yield/Rate? temp_check Is Temperature Optimal? start->temp_check increase_temp Gradually Increase Temperature temp_check->increase_temp No check_other Check Other Factors temp_check->check_other Yes moisture_check Is Moisture Present? check_other->moisture_check dry_reagents Use Anhydrous Conditions moisture_check->dry_reagents Yes catalyst_check Is Catalyst Needed/Active? moisture_check->catalyst_check No add_catalyst Add Catalyst (e.g., DMAP) catalyst_check->add_catalyst Yes side_products Significant Side Products? catalyst_check->side_products No lower_temp Lower Reaction Temperature side_products->lower_temp Yes slow_addition Slow Reagent Addition side_products->slow_addition Yes

Caption: Troubleshooting logic for this compound reactions.

References

choosing the right solvent for isobutyryl chloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for selecting the appropriate solvent for reactions involving isobutyryl chloride. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable types of solvents for reactions with this compound?

A1: The most suitable solvents are anhydrous aprotic solvents. This compound is highly reactive and will readily react with protic solvents.[1][2][3] Commonly recommended solvents include:

  • Halogenated Solvents: Dichloromethane (DCM), Chloroform, and Dichloroethane (DCE).[1][4][5]

  • Ethers: Diethyl ether and Tetrahydrofuran (THF). Caution is advised as vigorous or explosive reactions can occur with ethers in the presence of trace metal salts.[1][2][6]

  • Aromatic Hydrocarbons: Benzene and Toluene.[4][7]

  • Other Aprotics: Ethyl acetate and Acetonitrile.[8]

Q2: Which solvents should be strictly avoided when working with this compound?

A2: You must avoid all protic solvents. This compound reacts violently with water, alcohols, and amines (unless the amine is the intended reagent).[1][2][7] This reaction is highly exothermic and produces corrosive hydrogen chloride gas.[2][7] Protic solvents will consume the this compound, preventing your desired reaction from occurring.

Q3: My reaction yield is very low, or the reaction failed entirely. Could the solvent be the issue?

A3: Yes, the solvent is a critical factor. Here are common solvent-related causes for low yield or reaction failure:

  • Presence of Water: this compound rapidly hydrolyzes to isobutyric acid and HCl in the presence of moisture.[9] Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10][11]

  • Poor Solubility: If your starting materials are not fully dissolved, the reaction will be slow or incomplete. Ensure your substrate is soluble in the chosen solvent at the reaction temperature. This compound itself is soluble in most common organic solvents like ether and benzene.[7][9]

  • Solvent Reactivity: Aside from protic solvents, some aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can react with acyl chlorides under certain conditions.[3] It is generally safer to use non-reactive aprotic solvents like DCM, THF, or toluene.

Q4: I am observing unexpected side products in my reaction. How can the solvent contribute to this?

A4: The solvent can influence reaction pathways and lead to side products:

  • Friedel-Crafts Reactions: In Friedel-Crafts acylations, solvent polarity can dictate the regioselectivity of the product. For instance, reactions in non-polar solvents like carbon disulfide or dichloromethane may favor the kinetic product, while reactions in more polar solvents like nitrobenzene can lead to the thermodynamic product.[12]

  • Reaction with Solvent: As mentioned, solvents that can be deprotonated or have nucleophilic character might react with the highly electrophilic this compound.

  • Rearrangements: In Friedel-Crafts alkylations (though this question is about the acyl chloride), the solvent can influence the stability of carbocation intermediates, potentially favoring rearranged products over the desired product.[13]

Q5: What is the best practice for setting up an esterification or amidation reaction with this compound?

A5: For esterifications (alcoholysis) and amidations, the reaction should be conducted in an anhydrous aprotic solvent such as dichloromethane or diethyl ether.[4][10] A tertiary amine base, like triethylamine or pyridine, is typically added to the reaction mixture.[4] This base serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct, which helps to drive the reaction to completion.[4] The reaction is often cooled in an ice bath during the slow addition of this compound to control the exothermic nature of the reaction.[10]

Troubleshooting Guide

Issue Potential Solvent-Related Cause Recommended Solution
Low or No Product Yield The solvent contains water, leading to hydrolysis of this compound.[2][9]Use a freshly opened bottle of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation).
Reactants are not fully soluble in the chosen solvent.Select a solvent in which all reactants are soluble. You may need to test the solubility of your starting material in a few different candidate solvents.
Formation of Isobutyric Acid Contamination of the solvent or glassware with moisture.Ensure all glassware is oven-dried before use and the reaction is run under a dry, inert atmosphere (N₂ or Ar).[10][11]
Uncontrolled Exotherm / Runaway Reaction The solvent has a low boiling point and is unable to absorb the heat of the reaction effectively.Choose a solvent with a higher boiling point or ensure the reaction is adequately cooled (e.g., ice bath) and the this compound is added slowly.
Inconsistent Product Ratios (e.g., in Friedel-Crafts) The polarity of the solvent is influencing the reaction pathway.[12]For kinetic control, consider a non-polar solvent like CS₂. For thermodynamic control, a polar solvent like nitrobenzene might be necessary.[12]

Solvent Selection Data for this compound Reactions

The following table summarizes recommended solvents for common reaction types. Always ensure the chosen solvent is anhydrous.

Reaction Type Recommended Solvents Dielectric Constant (ε) at 20°C Boiling Point (°C) Notes
Amidation Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Toluene9.1, 7.6, 6.0, 2.440, 66, 77, 111DCM is a common choice. A base (e.g., Et₃N) is required to scavenge HCl.[8][10]
Esterification Dichloromethane (DCM), Diethyl Ether, Tetrahydrofuran (THF)9.1, 4.3, 7.640, 35, 66Requires a non-nucleophilic base (e.g., pyridine, Et₃N) to neutralize HCl.[4]
Friedel-Crafts Acylation Dichloromethane (DCM), Carbon Disulfide (CS₂), Nitrobenzene, 1,2-Dichloroethane9.1, 2.6, 34.8, 10.440, 46, 211, 84Solvent polarity can significantly impact product distribution.[12] Excess aromatic substrate (e.g., benzene) can sometimes serve as the solvent.[14]

Visualized Workflows and Protocols

General Experimental Workflow for Amidation

The following diagram illustrates a typical workflow for the reaction of this compound with a primary amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine and base (e.g., Et3N) in anhydrous solvent (e.g., DCM) B Cool solution to 0°C in an ice bath A->B C Slowly add this compound dropwise via syringe B->C D Allow to warm to RT and stir for 2-4 hours C->D E Monitor reaction progress by TLC D->E F Quench with water and separate organic layer E->F G Wash, dry, and concentrate the organic layer F->G H Purify crude product (Chromatography/Recrystallization) G->H G Start Start: Select Solvent for This compound Reaction ProticCheck Is the solvent protic (contains -OH, -NH)? Start->ProticCheck AproticChoice Solvent is Aprotic. Proceed. ProticCheck->AproticChoice No Stop AVOID Solvent will react ProticCheck->Stop Yes SolubilityCheck Are all reactants soluble? AproticChoice->SolubilityCheck ReactionType Consider Reaction Type (Amidation, F-C, etc.) SolubilityCheck->ReactionType Yes Adjust Change Solvent SolubilityCheck->Adjust No PolarityConsideration Consider Polarity Effects (e.g., for F-C selectivity) ReactionType->PolarityConsideration FinalChoice Final Solvent Selection PolarityConsideration->FinalChoice Adjust->AproticChoice

References

Technical Support Center: Managing Isobutyryl Chloride Odor in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively managing the pungent odor of isobutyryl chloride during laboratory experiments.

Troubleshooting Guide: Pungent Odor Detected

If a pungent, sharp odor is detected while working with this compound, follow these steps to identify the source and mitigate the issue.

Potential Cause Troubleshooting Steps Recommended Action
Improper Handling Technique - Review your current procedure for handling this compound.- Are you dispensing the chemical deep within the fume hood?- Is the container being opened and closed promptly?- Always handle this compound in a certified chemical fume hood.[1][2][3]- Keep the container tightly sealed when not in use.[4]- Minimize the time the container is open.
Inadequate Ventilation - Check the certification date of your chemical fume hood.- Verify the fume hood's airflow indicator is in the safe zone.- Ensure the sash is at the appropriate height.- Do not use a fume hood that is not certified or has failed its performance test.- If airflow is low, contact your institution's environmental health and safety (EHS) office.- Work with the sash as low as possible to maximize containment.
Minor Spills or Drips - Carefully inspect the work surface, exterior of the chemical container, and your gloves for any signs of liquid.- Neutralize small spills immediately with sodium bicarbonate.[5][6][7]- Decontaminate affected surfaces and equipment.
Contaminated Equipment - Odor may be emanating from glassware, stir bars, or other equipment used in previous steps.- Clean all contaminated glassware and equipment with a suitable quenching solution (e.g., a dilute solution of sodium bicarbonate or ammonia) inside the fume hood.
Improper Waste Disposal - Check if waste containers for this compound are properly sealed and stored.- Dispose of this compound waste in a designated, sealed container.[8]- Store waste containers in a ventilated area, away from incompatible materials.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prevent the odor of this compound from spreading in the lab?

A1: The most effective preventative measure is to always handle this compound in a properly functioning chemical fume hood.[1][2][3] Ensure the fume hood has been recently certified and that you are working with the sash at the appropriate height. Storing the chemical in a tightly sealed container in a ventilated cabinet also helps prevent the escape of vapors.[4]

Q2: I've had a small spill of this compound in the fume hood. How do I clean it up and neutralize the odor?

A2: For small spills within a fume hood, you can neutralize the this compound by covering it with a suitable absorbent material like sand or vermiculite, and then slowly adding a weak base such as sodium bicarbonate powder or a dilute solution of sodium bicarbonate.[5][6][7] The reaction will produce isobutyric acid and sodium chloride, which are less volatile and have a less pungent odor. After neutralization, the mixture should be collected in a designated hazardous waste container.

Q3: Can I use water to clean up an this compound spill?

A3: It is not recommended to use water as the primary method for cleaning up an this compound spill. This compound reacts violently with water in a process called hydrolysis, which produces isobutyric acid and corrosive hydrogen chloride (HCl) gas.[9] This reaction can be vigorous and may release a significant amount of pungent and corrosive fumes.[10]

Q4: What personal protective equipment (PPE) should I wear when working with this compound?

A4: Appropriate PPE is crucial when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.[11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for any signs of degradation or contamination before use.[11]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes.[3]

  • Respiratory Protection: In situations where fume hood use is not possible or as a secondary precaution, a respirator with an appropriate cartridge for organic vapors and acid gases may be necessary.[12][13]

Q5: How should I dispose of waste contaminated with this compound?

A5: All waste contaminated with this compound, including used containers, absorbent materials from spills, and contaminated PPE, should be treated as hazardous waste.[8] Place these materials in a clearly labeled, sealed container and dispose of them according to your institution's hazardous waste management guidelines.

Experimental Protocols

Protocol 1: Neutralization of Minor this compound Spills

Objective: To safely neutralize a small spill of this compound (less than 10 mL) within a chemical fume hood.

Materials:

  • Sodium bicarbonate (NaHCO₃) powder

  • Dry sand or vermiculite

  • Scoop or spatula

  • Designated hazardous waste container

  • Appropriate PPE (safety goggles, face shield, chemical-resistant gloves, lab coat)

Procedure:

  • Ensure the fume hood is operating correctly.

  • If the spill is liquid, first cover it with a layer of dry sand or vermiculite to absorb the bulk of the chemical.

  • Slowly and carefully, cover the spill and absorbent material with a generous amount of sodium bicarbonate powder.

  • Allow the neutralization reaction to proceed. You may observe some fizzing as carbon dioxide gas is released.

  • Once the reaction has subsided, carefully scoop the solid mixture into a designated hazardous waste container.

  • Wipe the area with a damp cloth (using a dilute solution of sodium bicarbonate is recommended), and place the cloth in the hazardous waste container.

  • Properly seal and label the waste container for disposal.

Protocol 2: Decontamination of Glassware

Objective: To safely quench and clean glassware contaminated with this compound.

Materials:

  • Dilute (5-10%) aqueous solution of sodium bicarbonate or ammonia

  • Beaker or container large enough to hold the glassware

  • Stir bar (optional)

  • Standard laboratory detergent

  • Appropriate PPE

Procedure:

  • Perform this entire procedure inside a chemical fume hood.

  • Place the contaminated glassware in a larger beaker or container.

  • Slowly add the dilute sodium bicarbonate or ammonia solution to the glassware until it is fully submerged.

  • If desired, a stir bar can be added to the larger container and placed on a stir plate at a low speed to aid in the neutralization process.

  • Allow the glassware to soak for at least one hour to ensure complete neutralization of any residual this compound.

  • Carefully remove the glassware from the neutralizing solution.

  • Wash the glassware thoroughly with standard laboratory detergent and water.

  • Dispose of the neutralizing solution as hazardous waste according to your institution's guidelines.

Visualizations

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials exp_handle Handle this compound in Fume Hood prep_materials->exp_handle exp_react Perform Reaction exp_handle->exp_react cleanup_quench Quench Residual Reagent exp_react->cleanup_quench cleanup_decon Decontaminate Glassware cleanup_quench->cleanup_decon cleanup_waste Dispose of Hazardous Waste cleanup_decon->cleanup_waste

Caption: A typical experimental workflow for handling this compound.

logical_relationship Odor Mitigation Logic odor_detected Pungent Odor Detected check_source Identify Source odor_detected->check_source spill Spill/Drip check_source->spill Leak improper_handling Improper Handling check_source->improper_handling Technique inadequate_ventilation Inadequate Ventilation check_source->inadequate_ventilation Airflow neutralize Neutralize with Sodium Bicarbonate spill->neutralize review_procedure Review Handling Procedure improper_handling->review_procedure check_hood Check Fume Hood inadequate_ventilation->check_hood odor_mitigated Odor Mitigated neutralize->odor_mitigated review_procedure->odor_mitigated check_hood->odor_mitigated

Caption: Logical steps for mitigating this compound odor.

References

Validation & Comparative

A Comparative Guide to Isobutyryl Chloride and Isobutyric Anhydride in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acylation, the process of introducing an acyl group (in this case, an isobutyryl group) into a molecule, is a fundamental transformation in organic synthesis, pivotal to the development of pharmaceuticals, agrochemicals, and specialty materials.[1][2] The choice of acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall process viability. This guide provides an objective comparison between two common isobutyrylating agents: isobutyryl chloride and isobutyric anhydride, supported by experimental data and detailed methodologies to inform reagent selection in a research and development setting.

At a Glance: Key Differences

FeatureThis compoundIsobutyric Anhydride
Reactivity Very high; reactions are often rapid and exothermic.[3][4]High, but generally lower than this compound.[5][6]
Reaction Conditions Often proceeds at room temperature or below.May require gentle heating to achieve comparable reaction rates.[6]
Byproduct Hydrogen chloride (HCl) - corrosive gas.[1]Isobutyric acid - less corrosive and can be easier to handle/remove.[6]
Handling Highly moisture-sensitive; reacts violently with water. Corrosive.[1][7]Less sensitive to moisture than the acyl chloride.
Cost & Industrial Use Often used when high reactivity is essential.Generally cheaper and safer for large-scale synthesis due to less corrosive nature and byproduct.[6]
Selectivity High reactivity can sometimes lead to lower selectivity in multifunctional molecules.[3]Milder nature can allow for greater selectivity.[3]

Performance Comparison: Data Presentation

Direct comparative quantitative data for this compound and isobutyric anhydride under identical conditions is sparse in the literature. However, data from analogous acylating agents (acetyl chloride vs. acetic anhydride) and qualitative comparisons from various studies allow for a representative performance overview. Acyl chlorides are consistently reported to be more reactive than their corresponding anhydrides.[3][5]

O-Acylation of Alcohols

The esterification of alcohols is a common application for both reagents. The higher reactivity of this compound can be advantageous for hindered or less nucleophilic alcohols.

Table 1: Representative Performance in the Acylation of Benzyl Alcohol

EntryAcylating AgentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1Acetyl ChlorideZnCl₂Solvent-free300.398[5][8]
2Acetic AnhydrideZnCl₂Solvent-free300.595[5][8]
3Acetic AnhydrideNoneSolvent-free607>99[9]

This data for acetylation is illustrative of the general reactivity trend. This compound would be expected to react faster than isobutyric anhydride. A study on diol acylation noted a dramatic increase in reaction rate when switching from an anhydride to an acyl chloride, with half-life times dropping from hours to minutes.[3]

N-Acylation of Amines

The formation of amides is crucial in the synthesis of many pharmaceutical ingredients.[4] Amines are generally highly nucleophilic and react rapidly with both acylating agents.

Table 2: Representative Performance in the Acylation of Primary Amines

SubstrateAcylating AgentConditionsTimeYieldKey Considerations
Primary AminesThis compoundBase (e.g., pyridine, Et₃N), aprotic solvent, 0°C to RTMinutes to < 1 hrTypically >90%Rapid reaction. Two equivalents of amine or a non-nucleophilic base are needed to neutralize the HCl byproduct.[7]
Primary AminesIsobutyric AnhydrideOften requires mild heating or longer reaction times compared to the chloride.1 - 5 hoursTypically >90%The isobutyric acid byproduct is less corrosive.[10]
Friedel-Crafts Acylation

Both reagents are used to form aryl ketones via Friedel-Crafts acylation, typically requiring a Lewis acid catalyst like AlCl₃.[11] The choice of reagent can impact reaction conditions and catalyst loading. Interestingly, it has been proposed that the acylation of toluene with this compound may proceed through an isobutyric anhydride intermediate.[12]

Table 3: Representative Performance in Friedel-Crafts Acylation of Anisole

Acylating AgentCatalystSolventTemp. (°C)Time (h)YieldReference
Propionyl ChlorideAlCl₃DichloromethaneRT0.25High[13]
Propionic AnhydrideZeolite ZSM-5N/AN/AN/AHigh[13]
This compoundZeolite Y/BetaToluene1104~60-70% Conversion[12][14]
Isobutyric AnhydrideDeep Eutectic SolventN/A120 (MW)0.08>95%[15]

Data is for representative Friedel-Crafts reactions and may not be directly comparable due to differing conditions and substrates.

Reaction Mechanisms and Experimental Workflows

Both this compound and isobutyric anhydride react with nucleophiles via a nucleophilic acyl substitution mechanism. The reaction proceeds through a tetrahedral intermediate. The primary difference lies in the leaving group: a chloride ion (Cl⁻) for the acyl chloride and an isobutyrate anion ((CH₃)₂CHCOO⁻) for the anhydride. The superior leaving group ability of the chloride ion accounts for the higher reactivity of this compound.

Acylation_Mechanism cluster_0 General Nucleophilic Acyl Substitution cluster_1 Leaving Groups (LG) Reagent Isobutyryl-LG Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophile Nu-H Nucleophile->Reagent 1. Nucleophilic Attack Product Isobutyryl-Nu Tetrahedral_Intermediate->Product 2. Leaving Group Expulsion Byproduct H-LG LG1 Cl (from this compound) (Good Leaving Group) LG2 (CH₃)₂CHCOO (from Isobutyric Anhydride) (Moderate Leaving Group)

Caption: General mechanism for nucleophilic acyl substitution by this compound and anhydride.

A typical workflow for comparing these two acylating agents in a laboratory setting would involve running parallel reactions under standardized conditions.

Experimental_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis & Workup start Select Substrate (e.g., Benzyl Alcohol) reagents Prepare two identical reaction setups start->reagents reaction_A Setup A: + this compound + Base (e.g., Pyridine) Solvent, 0°C -> RT reagents->reaction_A reaction_B Setup B: + Isobutyric Anhydride + Catalyst (optional) Solvent, RT -> Heat reagents->reaction_B monitor Monitor reactions by TLC/GC/LCMS (Time, Conversion) reaction_A->monitor reaction_B->monitor workup Quench reaction, perform aqueous workup (e.g., NaHCO₃ wash) monitor->workup purify Purify product (e.g., Column Chromatography) workup->purify analyze Analyze purified product (Yield, NMR, IR, MS) purify->analyze end Compare Results: Yield, Time, Purity analyze->end

Caption: A systematic workflow for the comparative study of acylating agents.

Experimental Protocols

The following are representative, generalized protocols for the acylation of an alcohol. Note: These reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Esterification using this compound

Materials:

  • Primary or secondary alcohol (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Anhydrous pyridine or triethylamine (1.2 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the alcohol (1.0 eq) and pyridine or triethylamine (1.2 - 1.5 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add this compound (1.1 - 1.2 eq) dropwise to the stirred solution. An exothermic reaction and formation of a precipitate (pyridinium or triethylammonium hydrochloride) are typically observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC/GC analysis indicates completion.

  • Quench the reaction by slowly adding water or dilute HCl.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Protocol 2: Esterification using Isobutyric Anhydride

Materials:

  • Primary or secondary alcohol (1.0 eq)

  • Isobutyric anhydride (1.2 - 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 eq) (Optional, as catalyst)

  • Anhydrous toluene or dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add the alcohol (1.0 eq), isobutyric anhydride (1.2 - 1.5 eq), DMAP (if used), and solvent.

  • Stir the mixture at room temperature or heat to 40-60°C. The reaction is typically slower than with the acyl chloride.

  • Monitor the reaction progress by TLC or GC analysis. The reaction may take several hours to reach completion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash thoroughly with saturated NaHCO₃ solution to remove the isobutyric acid byproduct and any unreacted anhydride.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Logical Framework for Reagent Selection

The choice between this compound and isobutyric anhydride is a balance of reactivity, cost, safety, and substrate compatibility.

Reagent_Selection start Acylation Required substrate_check Substrate Sensitivity start->substrate_check reactivity_check Required Reactivity substrate_check->reactivity_check Substrate is robust use_anhydride Choose Isobutyric Anhydride substrate_check->use_anhydride Substrate is acid-sensitive or base-sensitive scale_check Scale of Reaction reactivity_check->scale_check Moderate reactivity is sufficient use_chloride Choose this compound reactivity_check->use_chloride High reactivity needed (e.g., hindered alcohol) scale_check->use_chloride Lab scale scale_check->use_anhydride Large (industrial) scale

Caption: Decision-making framework for selecting an isobutyrylating agent.

Conclusion

Both this compound and isobutyric anhydride are effective reagents for introducing the isobutyryl group.

  • This compound is the more reactive agent, ideal for laboratory-scale synthesis, especially when acylating less reactive substrates or when rapid reaction times are desired. Its primary drawbacks are its moisture sensitivity and the generation of corrosive HCl gas.

  • Isobutyric anhydride offers a milder, often safer, and more cost-effective alternative, particularly for large-scale applications.[6] The byproduct, isobutyric acid, is less hazardous than HCl. While reactions may be slower or require heating, this can be leveraged to achieve higher selectivity with multifunctional substrates.[3]

Ultimately, the optimal choice depends on the specific requirements of the chemical transformation, including the nature of the substrate, the desired reaction rate, the scale of the synthesis, and safety and environmental considerations. Empirical evaluation, as outlined in the experimental workflow, is always recommended to determine the best reagent for a novel application.

References

A Comparative Analysis of Isobutyryl Chloride Reactivity Against Other Acyl Halides for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

In the landscape of synthetic chemistry, particularly within pharmaceutical research and drug development, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of the reactivity of isobutyryl chloride against other commonly employed acyl halides, namely acetyl chloride, propionyl chloride, and benzoyl chloride. This analysis is supported by experimental data to inform researchers and scientists in making strategic choices for their synthetic endeavors.

Executive Summary

Acyl chlorides are highly reactive carboxylic acid derivatives, valued for their ability to readily undergo nucleophilic acyl substitution. Their reactivity is primarily governed by the electrophilicity of the carbonyl carbon, which is influenced by both electronic and steric factors. Generally, the order of reactivity for carboxylic acid derivatives is: acyl chloride > acid anhydride > ester > amide. Within the class of acyl chlorides, subtle structural variations can lead to significant differences in reaction rates and suitability for specific transformations. This guide demonstrates that while this compound is a versatile reagent, its reactivity is attenuated by steric hindrance compared to less branched counterparts like acetyl and propionyl chloride, a factor that can be leveraged for selective acylations.

Factors Influencing Acyl Chloride Reactivity

The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is principally determined by two key factors:

  • Electronic Effects: The carbonyl carbon in acyl chlorides is highly electrophilic due to the inductive electron-withdrawing effects of both the oxygen and chlorine atoms.[1][2] This positive polarization makes it a prime target for nucleophilic attack. Substituents on the acyl group that can donate electron density may slightly reduce this electrophilicity, while electron-withdrawing groups enhance it.

  • Steric Effects: The size of the acyl group can significantly impact the rate of nucleophilic attack.[3] Bulkier groups, such as the isopropyl group in this compound, can sterically hinder the approach of the nucleophile to the carbonyl carbon, leading to a decrease in reaction rate compared to less hindered acyl chlorides like acetyl chloride.[1][4]

Comparative Reactivity Data

To provide a quantitative comparison, the following table summarizes the relative reactivities of this compound and other selected acyl halides in Friedel-Crafts acylation of benzene. This reaction serves as an excellent model for comparing the inherent reactivity of these compounds under identical conditions.

Acyl ChlorideRelative Reactivity (Benzene in Ethylene Dichloride)
Acetyl Chloride1.00[1]
Propionyl Chloride0.66[1]
Butyryl Chloride0.54[1]
This compound 0.23 [1]
Benzoyl Chloride7.3 x 10⁻⁴[1]

Table 1: Relative rates of Friedel-Crafts acylation of benzene with various acyl chlorides, catalyzed by aluminum chloride in ethylene dichloride solution. The reactivity is normalized to that of acetyl chloride.

The data clearly illustrates the impact of steric hindrance on the reactivity of acyl chlorides. The introduction of methyl groups on the α-carbon progressively decreases the reaction rate from acetyl chloride to propionyl and butyryl chloride. The branched structure of this compound results in a significant drop in reactivity to approximately one-fourth that of acetyl chloride. Benzoyl chloride is substantially less reactive due to the resonance stabilization of the carbonyl group by the benzene ring.

Experimental Protocols

To facilitate the replication and validation of these findings, detailed experimental protocols for key comparative reactions are provided below.

Protocol 1: Competitive Friedel-Crafts Acylation of Benzene

This experiment allows for the direct comparison of the relative reactivity of two acyl chlorides in a single reaction.

Materials:

  • Benzene (anhydrous)

  • Acetyl Chloride

  • This compound

  • Aluminum Chloride (anhydrous)

  • Ethylene Dichloride (anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), add anhydrous ethylene dichloride and anhydrous aluminum chloride.

  • Cool the mixture in an ice bath.

  • A solution containing equimolar amounts of benzene, acetyl chloride, this compound, and an internal standard in anhydrous ethylene dichloride is prepared.

  • This solution is added dropwise to the stirred aluminum chloride suspension over a period of 30 minutes.

  • After the addition is complete, the reaction mixture is stirred at a constant temperature (e.g., 25°C) and aliquots are taken at regular intervals.

  • Each aliquot is quenched with ice-cold dilute hydrochloric acid and extracted with a suitable organic solvent (e.g., diethyl ether).

  • The organic layers are dried over anhydrous sodium sulfate and analyzed by GC-MS to determine the relative amounts of acetophenone and isobutyrophenone formed over time.

  • The relative reactivity can be calculated from the ratio of the products formed at early stages of the reaction.

Protocol 2: Determination of Solvolysis Rates by Conductometry

This method monitors the rate of hydrolysis of an acyl chloride by measuring the change in conductivity of the solution due to the formation of hydrochloric acid.

Materials:

  • Acyl chloride (e.g., this compound, acetyl chloride)

  • Solvent (e.g., acetone/water mixture)

  • Conductivity meter and probe

  • Constant temperature bath

  • Standard laboratory glassware

Procedure:

  • Prepare a dilute solution of the acyl chloride in a dry, inert solvent (e.g., acetone).

  • Prepare a solvent mixture (e.g., 90:10 acetone:water) and allow it to equilibrate in a constant temperature bath.

  • Place the conductivity probe in the solvent mixture and record the initial conductivity.

  • Inject a small, known volume of the acyl chloride solution into the solvent mixture with vigorous stirring to initiate the reaction.

  • Record the conductivity of the solution at regular time intervals until the value remains constant.

  • The pseudo-first-order rate constant (k) can be determined by plotting the natural logarithm of the difference between the final and instantaneous conductivity (ln(G∞ - Gt)) against time. The slope of the resulting linear plot will be equal to -k.

  • Repeat the experiment for each acyl chloride under identical conditions to compare their rates of solvolysis.

Logical Workflow for Reactivity Comparison

The following diagram illustrates the logical workflow for comparing the reactivity of different acyl chlorides.

G cluster_selection Selection of Acyl Chlorides cluster_methods Comparative Reactivity Studies cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion A This compound E Friedel-Crafts Acylation (Competitive Reaction) A->E F Solvolysis (e.g., Hydrolysis) A->F G Aminolysis A->G B Acetyl Chloride B->E B->F B->G C Propionyl Chloride C->E C->F C->G D Benzoyl Chloride D->E D->F D->G H Determine Relative Reaction Rates (e.g., GC-MS, NMR) E->H I Calculate Rate Constants (e.g., from Conductometry) F->I J Compare Product Yields G->J K Establish Reactivity Order H->K I->K J->K L Correlate with Steric and Electronic Effects K->L

Caption: Logical workflow for comparing acyl chloride reactivity.

Signaling Pathways and Relevance in Drug Development

While acyl chlorides themselves are too reactive to be present in biological systems, acylation reactions are fundamental to many biological processes and the mechanism of action of numerous drugs. For instance, the acylation of proteins can modulate their function, localization, and stability. A key example is the acylation of serine, threonine, or lysine residues in proteins, which can be mimicked by certain drug molecules.

The principles of acyl chloride reactivity are directly applicable to the design of targeted covalent inhibitors. These drugs form a stable covalent bond with their protein target, often through a nucleophilic acyl substitution-type reaction. The reactivity of the "warhead" in the inhibitor must be finely tuned to ensure specific binding to the target protein while minimizing off-target reactions. Understanding the influence of steric and electronic factors on the reactivity of acylating agents, as demonstrated in this guide, can inform the design of more selective and effective covalent drugs.

G cluster_drug_design Drug Design Principle cluster_biological_interaction Biological Interaction Acyl_Halide_Reactivity Acyl Halide Reactivity Principles (Steric/Electronic Effects) Covalent_Inhibitor_Design Design of Covalent Inhibitor (Warhead Tuning) Acyl_Halide_Reactivity->Covalent_Inhibitor_Design Inhibitor Covalent Inhibitor Covalent_Inhibitor_Design->Inhibitor Covalent_Adduct Covalent Drug-Protein Adduct (Therapeutic Effect) Inhibitor->Covalent_Adduct Acylation Reaction Target_Protein Target Protein (with Nucleophilic Residue) Target_Protein->Covalent_Adduct

Caption: Application of reactivity principles in drug design.

References

A Comparative Guide to Isobutyrylation: Exploring Alternatives to Isobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the introduction of an isobutyryl group is a common synthetic transformation. While isobutyryl chloride is a highly effective and reactive reagent for this purpose, its high reactivity, moisture sensitivity, and the generation of corrosive hydrogen chloride (HCl) gas necessitate the exploration of milder, more versatile, and safer alternatives.[1][2] This guide provides an objective comparison of alternative reagents, supported by experimental data and detailed protocols, to aid in the selection of the optimal isobutyrylation agent for specific applications.

Comparison of Isobutyrylation Reagents

The choice of reagent for introducing an isobutyryl group significantly impacts reaction conditions, yield, and compatibility with other functional groups. The following table summarizes the performance of this compound against its primary alternatives.

Reagent/SystemTypical SubstrateReaction ConditionsTypical Yield (%)ByproductsKey AdvantagesKey Disadvantages
This compound Alcohols, AminesAnhydrous solvent (e.g., DCM, THF), often with base (e.g., Pyridine, Et3N), 0°C to RT>90HCl, Base·HCl saltHigh reactivity, fast reactions, volatile byproduct (HCl gas).[3]Moisture sensitive, corrosive HCl byproduct, can be too reactive for sensitive substrates.[1]
Isobutyric Anhydride Alcohols, AminesSimilar to acyl chloride, often requires heating or catalyst (e.g., DMAP)80-95Isobutyric acidLess moisture sensitive than acyl chloride, byproduct is less corrosive.[1][4]Less reactive than acyl chloride, requires heating or catalyst, one equivalent of isobutyrate is wasted.[4][5]
Isobutyric Acid + Carbodiimide (DCC or EDC) / Additive (HOBt) AminesAnhydrous solvent (e.g., ACN, DCM, DMF), 0°C to RT70-90Dicyclohexylurea (DCU) or Ethyl-dimethylaminopropylurea (EDU), H2OMild conditions, suitable for sensitive substrates (e.g., peptides), low racemization with HOBt.[6]Carbodiimides can be allergens, byproduct removal can be difficult (DCU is a precipitate, EDU is water-soluble).[7]
Transamidation of Isobutyramide AminesOften requires a catalyst (e.g., L-proline, Fe(III) salts, KOtBu) and may require heat60-90Ammonia or another amineUtilizes a stable starting material, can be metal-free.[8][9]Limited to amide formation, can require harsh conditions or specific catalysts, thermodynamically neutral reaction.[10]
Isobutyryl-Coenzyme A (in vitro) Lysine residues (proteins)Aqueous buffer (e.g., Tris-HCl), 30-37°C, catalyzed by Lysine Acetyltransferases (KATs) like p300/HAT1N/A (Enzymatic)Coenzyme ABiologically relevant, highly specific enzymatic reaction.[11][12]Limited to biological/biochemical applications, requires purified enzymes and cofactors.[13]

In-Depth Reagent Analysis and Protocols

Isobutyric Anhydride

Isobutyric anhydride is a direct and common alternative to this compound. It reacts with nucleophiles like alcohols and amines through a similar nucleophilic acyl substitution mechanism.[14][15] While less reactive than its acyl chloride counterpart, it is often preferred for its easier handling and the formation of isobutyric acid as a byproduct, which is less corrosive than HCl.[1] To enhance its reactivity, a nucleophilic catalyst such as 4-(N,N-dimethylamino)pyridine (DMAP) is often employed, particularly for the acylation of sterically hindered alcohols.[5]

  • Setup : A solution of benzylamine (1.0 eq) and a base like triethylamine (1.2 eq) is prepared in an anhydrous solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition : Isobutyric anhydride (1.1 eq) is added dropwise to the stirred solution at room temperature. For less reactive amines or alcohols, a catalytic amount of DMAP (0.1 eq) can be included.

  • Reaction : The reaction mixture is stirred at room temperature (or heated if necessary) and monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup : The reaction is quenched by adding water. The organic layer is separated, washed sequentially with dilute HCl, saturated aqueous NaHCO3, and brine.

  • Purification : The organic layer is dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography or recrystallization to yield the pure N-benzylisobutyramide.

Isobutyric Acid with Coupling Agents

Activating isobutyric acid with a coupling agent is a very mild and versatile method for forming amide bonds, widely used in peptide synthesis to minimize racemization.[16] The carboxylic acid is converted in situ into a more reactive species that is then attacked by the amine.

  • Carbodiimides : Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common activators.[6]

  • Additives : To increase efficiency and suppress side reactions, particularly racemization, additives like 1-Hydroxybenzotriazole (HOBt) are used. The carbodiimide activates the carboxylic acid, which then reacts with HOBt to form a highly reactive HOBt ester intermediate.[17]

A key difference between DCC and EDC lies in the solubility of their urea byproducts. DCC forms dicyclohexylurea (DCU), which precipitates from most organic solvents and is removed by filtration. EDC forms a water-soluble urea, which is conveniently removed during an aqueous workup.[7]

  • Setup : To a solution of isobutyric acid (1.0 eq), the target amine (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (0.1-1.0 eq), and 4-(N,N-dimethylamino)pyridine (DMAP) (1.0 eq) in anhydrous acetonitrile, add a base such as Diisopropylethylamine (DIPEA).[17]

  • Addition : Add EDC hydrochloride (1.0 eq) portionwise to the mixture at room temperature while stirring.[18]

  • Reaction : Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup : Upon completion, pour the reaction mixture into 1 N aqueous HCl and extract with an organic solvent like ethyl acetate.

  • Purification : Wash the organic layer with water and brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to obtain the desired amide.[19]

Transamidation of Isobutyramide

Transamidation is the conversion of one amide into another by reaction with an amine.[9] This method avoids the use of highly reactive acylating agents by starting with the stable isobutyramide. The reaction is typically thermodynamically neutral and often requires a catalyst or specific conditions to drive it to completion.[10] Various methods have been developed, including protocols using potassium tert-butoxide, L-proline, or iron salts as catalysts under solvent-free or heated conditions.[8][20]

  • Mixing : Isobutyramide (1.0 eq), the desired amine (1.0-1.5 eq), and a base such as potassium tert-butoxide (KOtBu) are combined in a suitable solvent.[8]

  • Reaction : The mixture is stirred at room temperature or heated as required to facilitate the reaction.

  • Equilibrium Shift : The reaction produces ammonia as a byproduct. In an open system, the removal of volatile ammonia can help drive the reaction equilibrium towards the product.

  • Workup and Purification : After the reaction is complete, a standard aqueous workup is performed, followed by chromatographic purification to isolate the new isobutyramide product.

Enzymatic Isobutyrylation via Isobutyryl-CoA

In the realm of biochemistry and epigenetics, the isobutyryl group is transferred from the donor molecule isobutyryl-Coenzyme A (isobutyryl-CoA).[11] This process is catalyzed by specific enzymes known as lysine acetyltransferases (KATs), such as p300 and HAT1, which have been shown to possess lysine isobutyryltransferase activity.[13][21] This modification occurs on lysine residues of proteins, notably histones, and plays a role in regulating gene expression.[12] Isobutyryl-CoA is generated in cells through the metabolism of the amino acid valine.[22]

  • Reaction Mixture : Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM DTT).

  • Components : To the buffer, add the histone peptide substrate (e.g., H4(1-20)), the purified KAT enzyme (e.g., recombinant p300 or HAT1), and isobutyryl-CoA.[12]

  • Incubation : Incubate the reaction mixture at 30°C for a defined period (e.g., 15-60 minutes).

  • Quenching : Stop the reaction, typically by adding an acid (e.g., trifluoroacetic acid) or by flash-freezing.

  • Analysis : The isobutyrylation of the peptide substrate can be analyzed by methods such as MALDI-MS, which will show a mass shift corresponding to the addition of the isobutyryl group (+70 Da), or by Western blot using an antibody that recognizes isobutyryllysine.[12]

Visualizing the Pathways

To better understand the relationships between these reagents and the general workflows, the following diagrams are provided.

Isobutyrylation_Pathways sub Substrate (R-OH or R-NH2) iso_cl This compound iso_anh Isobutyric Anhydride iso_acid Isobutyric Acid + Coupling Agent iso_amide Isobutyramide (Transamidation) prod Isobutyryl-Substrate (Ester or Amide) reagent_cluster iso_cl->prod + Base - HCl iso_anh->prod + Catalyst (opt.) - Isobutyric Acid iso_acid->prod + Amine - Urea, H2O iso_amide->prod + Amine', Catalyst - Amine Coupling_Workflow start Start: Combine Isobutyric Acid, Amine, HOBt, and Base in Solvent add_edc Add EDC portionwise at Room Temperature start->add_edc stir Stir at RT for 12-24h (Monitor by TLC) add_edc->stir workup Aqueous Workup (Acid wash, Extraction) stir->workup purify Dry and Concentrate Organic Layer workup->purify column Purify by Column Chromatography purify->column end_node End: Pure Amide Product column->end_node

References

A Comparative Guide: Isobutyryl Chloride vs. Isobutyric Acid for Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of ester-containing compounds, a critical choice lies in the selection of the acylating agent. This guide provides a detailed comparison of isobutyryl chloride and isobutyric acid for esterification reactions, offering insights into their respective advantages and disadvantages. By examining reaction kinetics, yields, conditions, and experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic strategies.

Executive Summary

This compound is a significantly more reactive acylating agent than isobutyric acid, leading to faster reaction times, higher yields, and milder reaction conditions for esterification. The reaction with this compound is typically irreversible and can often be carried out at room temperature without a catalyst. In contrast, the Fischer esterification using isobutyric acid is a reversible equilibrium-driven process that requires an acid catalyst, higher temperatures, and often, methods to remove the water byproduct to drive the reaction to completion. While this compound offers superior reactivity, it is also more hazardous, moisture-sensitive, and produces corrosive hydrogen chloride gas, necessitating more stringent handling procedures.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key differences in performance between this compound and isobutyric acid in the synthesis of isobutyrate esters.

FeatureThis compoundIsobutyric Acid (Fischer Esterification)
Reaction Rate Very fast, often instantaneous at room temperature.Slow, requires prolonged heating (reflux).[1]
Reaction Conditions Typically mild (room temperature), often no catalyst needed. A base like pyridine is sometimes used to scavenge HCl.Requires a strong acid catalyst (e.g., H₂SO₄, p-TsOH) and elevated temperatures (reflux).[1]
Yield Generally high to excellent.Moderate to high, limited by equilibrium. Yields can be improved by using an excess of one reactant or removing water.[1]
Byproducts Hydrogen chloride (HCl) gas.Water (H₂O).
Reversibility Essentially irreversible as HCl is evolved as a gas.Reversible, an equilibrium is established between reactants and products.
Substrate Scope Broad, reacts readily with primary, secondary, and even some tertiary alcohols.Generally effective for primary and secondary alcohols; less effective for sterically hindered alcohols.
Purification Removal of excess reagents and HCl.Neutralization of the acid catalyst, removal of water and unreacted starting materials.
Handling & Safety Highly reactive, corrosive, lachrymator, and moisture-sensitive. Reacts violently with water. Requires handling in a fume hood with appropriate personal protective equipment.Less hazardous than this compound, but still a corrosive carboxylic acid.

Experimental Protocols: Synthesis of Isobutyl Isobutyrate

To provide a practical comparison, the following are detailed experimental protocols for the synthesis of isobutyl isobutyrate using both isobutyric acid and a general method adaptable for this compound.

Protocol 1: Esterification using Isobutyric Acid (Fischer Esterification)

This protocol describes the synthesis of isobutyl isobutyrate from isobutyric acid and isobutanol.

Reaction: (CH₃)₂CHCOOH + (CH₃)₂CHCH₂OH ⇌ (CH₃)₂CHCOOCH₂CH(CH₃)₂ + H₂O

Materials:

  • Isobutyric acid (3 mol)

  • Isobutanol (2.5 mol)

  • 1-Butyl-3-methylimidazolium hydrogen sulfate (ionic liquid catalyst, 16.5 mol)

Procedure:

  • To an esterification reactor, add isobutyric acid, isobutanol, and the ionic liquid catalyst.[2]

  • Heat the reactor to 80°C and stir the reaction mixture at 1000 rpm under normal pressure for 3 hours.[2]

  • After the reaction, transfer the liquid to a decanter for static phase separation (3 hours).[2]

  • The upper ester phase is purified, and the lower aqueous phase containing the catalyst and unreacted starting materials is processed for recovery and recycling.[2]

  • The product, isobutyl isobutyrate, is obtained with a reported yield of 99.8% and a purity of 99%.[2]

Protocol 2: General Procedure for Esterification using this compound

This general protocol for the reaction of an acyl chloride with an alcohol can be adapted for the synthesis of isobutyl isobutyrate.[3]

Reaction: (CH₃)₂CHCOCl + (CH₃)₂CHCH₂OH → (CH₃)₂CHCOOCH₂CH(CH₃)₂ + HCl

Materials:

  • This compound

  • Isobutanol

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether (as a solvent)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isobutanol in anhydrous diethyl ether.

  • Cool the solution in an ice bath (0°C).

  • Slowly add this compound dropwise to the stirred solution. If pyridine is used, it can be added to the alcohol solution before the this compound. The reaction is often vigorous and exothermic, producing steamy fumes of HCl.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • The reaction mixture is then washed sequentially with water, a dilute aqueous solution of sodium bicarbonate (to neutralize any remaining acid), and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ester.

  • Further purification can be achieved by distillation. While a specific yield for isobutyl isobutyrate via this method was not found in the literature reviewed, reactions of this type with primary alcohols are generally expected to proceed in high to excellent yields.

Visualization of Reaction Pathways

The following diagrams illustrate the fundamental differences in the reaction pathways for esterification using isobutyric acid and this compound.

Esterification_Comparison cluster_0 Fischer Esterification cluster_1 Acyl Chloride Esterification IA Isobutyric Acid Equilibrium Equilibrium (Reversible) IA->Equilibrium Alc Alcohol Alc->Equilibrium H_plus H+ Catalyst H_plus->Equilibrium Heat Ester1 Ester Equilibrium->Ester1 Water Water Equilibrium->Water IC This compound Reaction Irreversible Reaction IC->Reaction Alc2 Alcohol Alc2->Reaction Room Temp Ester2 Ester Reaction->Ester2 HCl HCl (gas) Reaction->HCl Workflow_Comparison cluster_Fischer Fischer Esterification Workflow cluster_AcylChloride This compound Workflow F_Start Mix Isobutyric Acid, Alcohol, and Catalyst F_React Heat under Reflux F_Start->F_React F_Workup Neutralize Catalyst, Aqueous Wash F_React->F_Workup F_Dry Dry Organic Layer F_Workup->F_Dry F_Purify Distillation F_Dry->F_Purify F_Product Pure Ester F_Purify->F_Product AC_Start Dissolve Alcohol in Anhydrous Solvent AC_React Add this compound (often at 0°C to RT) AC_Start->AC_React AC_Workup Aqueous Wash (Water, Bicarbonate) AC_React->AC_Workup AC_Dry Dry Organic Layer AC_Workup->AC_Dry AC_Purify Distillation AC_Dry->AC_Purify AC_Product Pure Ester AC_Purify->AC_Product

References

Beyond AlCl₃: A Comparative Guide to Modern Catalytic Methods for Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Friedel-Crafts acylation remains a cornerstone of C-C bond formation in aromatic chemistry. However, the traditional reliance on stoichiometric amounts of aluminum chloride (AlCl₃) presents significant drawbacks, including corrosive waste streams, catalyst deactivation, and limited functional group tolerance. This guide provides an objective comparison of modern, catalytic alternatives that offer greener, more efficient, and highly selective pathways to valuable aryl ketones.

The limitations of the classical Friedel-Crafts acylation have spurred the development of a diverse array of alternative catalytic systems. These modern approaches aim to reduce catalyst loading, improve reusability, and enhance reaction selectivity under milder conditions. This guide delves into the performance of several key classes of these alternative catalysts, supported by experimental data to inform your selection of the most suitable method for your synthetic needs.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in Friedel-Crafts acylation is benchmarked by several key metrics: product yield, regioselectivity (e.g., para versus ortho substitution), reaction time, catalyst loading, and the potential for catalyst reuse. Below is a summary of the performance of various catalyst classes based on published experimental data.

Catalyst TypeCatalyst ExampleAromatic SubstrateAcylating AgentSolventTemp. (°C)Time (h)Catalyst Loading (mol%)Yield (%)Selectivity (p:o)Reusability
Metal Triflates Sc(OTf)₃AnisoleAcetic AnhydrideNitromethane5011>99High paraYes[1]
In(OTf)₃/LiClO₄AnisoleAcetic AnhydrideNitromethaneRT3195High paraYes[2]
Yb(OTf)₃AnisoleAcetic AnhydrideNitromethane50-10>95High paraYes[1][3]
Zeolites H-ZSM-5TolueneAcetyl ChlorideVapor Phase180--60.2 (conversion)88.3% (para)Yes[4]
Nano-sized HBetaAnisoleAcetic Anhydride-120--HighHigh paraYes[5][6]
Ionic Liquids [bmim][BF₄] w/ Cu(OTf)₂AnisoleBenzoyl Chloride[bmim][BF₄]RT110 (Cu(OTf)₂)10096:4Yes
TAAIL w/ FeCl₃·6H₂OAnisoleAcetic AnhydrideTAAIL6021097High paraYes (3 runs)[7][8][9]
Solid Acids ZnOAnisoleAcetyl ChlorideSolvent-freeRT0.5-98High paraYes (3 times)[10]
Montmorillonite K10AnisoleBenzoyl Chloride1,2-Dichloroethane802-9598:2Yes
Metal-Free Methanesulfonic AnhydrideAnisoleBenzoic AcidDichlorobenzene12021309599:1No[11]

Note: "RT" denotes room temperature. "-" indicates data not specified in the cited source. TAAIL stands for Tunable Aryl Alkyl Ionic Liquids. The performance of catalysts can vary significantly with specific substrates, acylating agents, and reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these catalytic systems. Below are representative experimental protocols for Friedel-Crafts acylation using some of the highlighted catalyst types.

General Procedure for Scandium Triflate Catalyzed Acylation

This protocol is a general representation of a metal triflate-catalyzed acylation of an activated arene.

Materials:

  • Aromatic substrate (e.g., Anisole)

  • Acylating agent (e.g., Acetic Anhydride)

  • Scandium (III) triflate (Sc(OTf)₃)

  • Solvent (e.g., Nitromethane)

  • Standard laboratory glassware

  • Magnetic stirrer and heating apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic substrate (1.0 mmol) and the solvent (5 mL).

  • Add scandium (III) triflate (0.01 mmol, 1 mol%).

  • To this stirred solution, add the acylating agent (1.2 mmol) dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., 50 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Zeolite Catalyzed Acylation (Vapor Phase)

This protocol describes a continuous flow, vapor-phase acylation using a solid acid catalyst.

Materials:

  • Aromatic substrate (e.g., Toluene)

  • Acylating agent (e.g., Acetyl Chloride)

  • Zeolite catalyst (e.g., H-ZSM-5)

  • Fixed-bed reactor system with temperature and flow control

  • Carrier gas (e.g., Nitrogen)

Procedure:

  • Pack the fixed-bed reactor with the zeolite catalyst.

  • Activate the catalyst by heating under a flow of nitrogen at a high temperature (e.g., 400-500 °C) for several hours.

  • Cool the reactor to the desired reaction temperature (e.g., 180 °C).

  • Introduce a gaseous mixture of the aromatic substrate and the acylating agent, carried by the inert gas, into the reactor at a defined weight hourly space velocity (WHSV).

  • Collect the product mixture at the reactor outlet by condensation.

  • Analyze the product mixture by GC or GC-MS to determine conversion and selectivity.

  • The catalyst can be regenerated by calcination to remove coke deposits.

General Procedure for Acylation in an Ionic Liquid Medium

This protocol outlines a typical procedure for a Friedel-Crafts acylation using an ionic liquid as both the solvent and part of the catalytic system.[7][8][9]

Materials:

  • Aromatic substrate (e.g., Anisole)

  • Acylating agent (e.g., Acetic Anhydride)

  • Ionic Liquid (e.g., Tunable Aryl Alkyl Ionic Liquid - TAAIL)

  • Lewis Acid co-catalyst (e.g., FeCl₃·6H₂O)

  • Standard laboratory glassware

  • Magnetic stirrer and heating apparatus

Procedure:

  • In a reaction vessel, combine the ionic liquid (e.g., 0.5 g) and the Lewis acid co-catalyst (e.g., 10 mol%).

  • Add the aromatic substrate (1 mmol) and the acylating agent (2 mmol) to the mixture.

  • Stir the reaction mixture at the specified temperature (e.g., 60 °C) for the required duration (e.g., 2 hours).

  • After the reaction is complete, the product can often be separated by extraction with a non-polar organic solvent (e.g., hexane), leaving the ionic liquid/catalyst phase behind.

  • The ionic liquid phase can be washed and dried for reuse in subsequent reactions.

  • The organic extract is then washed, dried, and concentrated to yield the crude product, which can be further purified if necessary.

Reaction Mechanisms and Workflows

Visualizing the catalytic cycles and experimental workflows can provide a deeper understanding of these modern methods.

Friedel_Crafts_Metal_Triflate Catalytic Cycle for Metal Triflate-Catalyzed Friedel-Crafts Acylation Catalyst M(OTf)n ActivatedComplex [R-CO]⁺[M(OTf)n(X)]⁻ Catalyst->ActivatedComplex + Acylating Agent AcylatingAgent R-CO-X SigmaComplex [Ar(H)-COR]⁺ ActivatedComplex->SigmaComplex Arene Ar-H SigmaComplex->Catalyst - Product, -HX Product Ar-CO-R SigmaComplex->Product - H⁺

Caption: Catalytic cycle of metal triflate-catalyzed acylation.

FC_Workflow_Comparison Workflow Comparison: Traditional vs. Catalytic Friedel-Crafts Acylation cluster_traditional Traditional AlCl₃ Method cluster_catalytic Modern Catalytic Method T_Start Start T_Reagents Mix Arene, Acyl Halide, and Stoichiometric AlCl₃ T_Start->T_Reagents T_Reaction Reaction T_Reagents->T_Reaction T_Quench Aqueous Quench (Destroys Catalyst) T_Reaction->T_Quench T_Workup Extraction & Purification T_Quench->T_Workup T_Waste Corrosive Aqueous Waste T_Quench->T_Waste T_End End T_Workup->T_End C_Start Start C_Reagents Mix Arene, Acylating Agent, and Catalytic Amount of Catalyst C_Start->C_Reagents C_Reaction Reaction C_Reagents->C_Reaction C_Separation Product/Catalyst Separation C_Reaction->C_Separation C_Workup Product Purification C_Separation->C_Workup C_Recycle Catalyst Recovery & Reuse C_Separation->C_Recycle C_End End C_Workup->C_End C_Recycle->C_Reagents

Caption: Comparison of traditional and catalytic workflows.

References

A Comparative Guide to Product Purity Validation Following Synthesis with Isobutyryl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities and active pharmaceutical ingredients (APIs), the purity of the final product is a critical quality attribute that directly impacts its efficacy, safety, and regulatory compliance. The choice of acylating agent in a synthesis workflow can significantly influence the impurity profile of the product. This guide provides an objective comparison of product purity following synthesis using isobutyryl chloride versus two common alternative acylating agents: isobutyric anhydride and the peptide coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

To provide a practical context, this guide will focus on the acylation of benzylamine to form N-benzylisobutyramide as a model reaction. The purity of the synthesized N-benzylisobutyramide will be assessed using a suite of standard analytical techniques: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Performance Comparison of Acylating Agents

The selection of an acylating agent is a trade-off between reactivity, cost, and the formation of byproducts that can complicate purification and compromise final product purity.

Acylating AgentRelative ReactivityCommon ImpuritiesTypical Product Purity (Illustrative)
This compound HighUnreacted isobutyric acid, diacylated benzylamine, residual base (e.g., triethylamine hydrochloride), isobutyric anhydride (from hydrolysis of the acyl chloride).95-98%
Isobutyric Anhydride ModerateUnreacted isobutyric anhydride, isobutyric acid (byproduct), unreacted benzylamine.97-99%
HATU High (in situ activation)Unreacted starting materials, residual HATU and its byproducts (e.g., tetramethylurea), diacylated product (less common).>99%

Experimental Protocols

Detailed methodologies for the synthesis of N-benzylisobutyramide using each acylating agent and the subsequent purity validation are provided below.

Synthesis Protocols

1. Synthesis of N-benzylisobutyramide using this compound

  • Materials: Benzylamine, this compound, triethylamine, dichloromethane (DCM), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

  • Procedure:

    • Dissolve benzylamine (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen) and cool to 0°C in an ice bath.

    • Slowly add this compound (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quench the reaction with water.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

2. Synthesis of N-benzylisobutyramide using Isobutyric Anhydride

  • Materials: Benzylamine, isobutyric anhydride, pyridine, dichloromethane (DCM), 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

  • Procedure:

    • Dissolve benzylamine (1.0 eq) and pyridine (1.5 eq) in DCM in a round-bottom flask.

    • Add isobutyric anhydride (1.2 eq) to the solution.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

3. Synthesis of N-benzylisobutyramide using HATU

  • Materials: Isobutyric acid, benzylamine, HATU, N,N-diisopropylethylamine (DIPEA), dimethylformamide (DMF), ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄.

  • Procedure:

    • Dissolve isobutyric acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF in a round-bottom flask under an inert atmosphere.

    • Stir the mixture for 15 minutes at room temperature to pre-activate the carboxylic acid.

    • Add benzylamine (1.0 eq) to the reaction mixture.

    • Stir at room temperature for 4 hours.

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Purity Validation Protocols

1. Quantitative NMR (qNMR) Spectroscopy

  • Objective: To determine the absolute purity of the N-benzylisobutyramide sample.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the N-benzylisobutyramide sample into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add 0.75 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and dissolve the contents completely.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for quantitative analysis).

    • Ensure a sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for the signals to be integrated).

  • Data Processing and Analysis:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of N-benzylisobutyramide (e.g., the methylene protons of the benzyl group) and a known signal of the internal standard.

    • Calculate the purity using the following formula:

      where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and P = purity of the standard.

2. High-Performance Liquid Chromatography (HPLC-UV)

  • Objective: To determine the relative purity of the N-benzylisobutyramide sample and quantify impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 10-90% B over 15 minutes, then hold at 90% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 220 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the N-benzylisobutyramide sample in the mobile phase (50:50 A:B).

  • Analysis: Inject the sample and integrate all peaks. Calculate the area percent of the main peak relative to the total peak area to determine the purity.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To identify the main product and characterize any impurities by their mass-to-charge ratio (m/z).

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatographic Conditions: Same as HPLC-UV protocol.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Analysis: Analyze the total ion chromatogram (TIC) and extract ion chromatograms (EICs) for the expected m/z of N-benzylisobutyramide ([M+H]⁺ = 178.12) and potential impurities.

4. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To assess the purity and identify volatile impurities.

  • Instrumentation: GC system coupled to a mass spectrometer.

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation: Prepare a 1 mg/mL solution of the N-benzylisobutyramide sample in a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the TIC and compare the mass spectrum of the major peak with a reference library to confirm the identity of N-benzylisobutyramide. Identify impurity peaks by their mass spectra.

Visualizations

The following diagrams illustrate the workflows for the synthesis and purity validation processes.

Synthesis_Workflow cluster_synthesis Synthesis of N-benzylisobutyramide Start Start Acylation Acylation Reaction This compound Isobutyric Anhydride HATU Start->Acylation Benzylamine Workup Aqueous Workup Acylation->Workup Purification Column Chromatography Workup->Purification Product N-benzylisobutyramide Purification->Product

Caption: General workflow for the synthesis of N-benzylisobutyramide.

Purity_Validation_Workflow Sample Synthesized Product qNMR Quantitative NMR Sample->qNMR Absolute Purity HPLC HPLC-UV Sample->HPLC Relative Purity LCMS LC-MS Sample->LCMS Impurity ID GCMS GC-MS Sample->GCMS Volatile Impurities Purity_Report Purity Report & Impurity Profile qNMR->Purity_Report HPLC->Purity_Report LCMS->Purity_Report GCMS->Purity_Report

Caption: Workflow for the comprehensive purity validation of the synthesized product.

Conclusion

The choice of acylating agent has a demonstrable impact on the purity of the final product. While this compound is a highly reactive and cost-effective reagent, it can lead to a more complex impurity profile, necessitating rigorous purification and analytical validation. Isobutyric anhydride offers a milder alternative with a cleaner reaction profile, often resulting in higher purity. For applications demanding the highest purity, particularly in late-stage drug development, coupling reagents like HATU, despite their higher cost, provide superior results with minimal side-product formation.

A multi-technique approach to purity validation is essential to fully characterize the synthesized product and its impurity profile. The combination of qNMR for absolute purity, HPLC for relative purity, and mass spectrometry techniques (LC-MS and GC-MS) for impurity identification provides a robust and comprehensive assessment of product quality, ensuring confidence in the data generated for research and regulatory submissions.

A Spectroscopic Comparison of Isobutyryl Chloride and Its Key Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of reagents and their subsequent products is paramount for reaction monitoring, quality control, and structural elucidation. This guide provides a detailed comparative analysis of the spectroscopic properties of isobutyryl chloride and the products of its primary reactions: hydrolysis, esterification, and amidation.

This compound ((CH₃)₂CHCOCl) is a reactive acyl chloride widely used as a building block in organic synthesis. Its reactions with common nucleophiles lead to the formation of a variety of important functional groups. This guide focuses on the spectroscopic signatures of this compound and its derivatives—isobutyric acid, methyl isobutyrate, and N-methylisobutyramide—using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its reaction products, facilitating a clear comparison of their characteristic signals.

Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)

CompoundC=O StretchC-O/C-N StretchO-H/N-H StretchC-H StretchOther Key Peaks
This compound ~1800 (strong, sharp)~850 (C-Cl)-2870-2970-
Isobutyric Acid ~1710 (strong, broad)~12502500-3300 (very broad)2870-2970~930 (O-H bend)
Methyl Isobutyrate ~1740 (strong, sharp)~1190, ~1150-2870-2970-
N-Methylisobutyramide ~1640 (strong)~1550 (N-H bend)~3300 (sharp)2870-2970-

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)

Compound-(CH₃)₂-CH--OCH₃-NHCH₃-OH/-NH
This compound ~1.2 (d, 6H)~3.0 (sept, 1H)---
Isobutyric Acid ~1.2 (d, 6H)~2.6 (sept, 1H)--~11-12 (s, 1H, broad)
Methyl Isobutyrate ~1.1 (d, 6H)~2.5 (sept, 1H)~3.7 (s, 3H)--
N-Methylisobutyramide ~1.1 (d, 6H)~2.3 (sept, 1H)-~2.8 (d, 3H)~5.5-6.5 (s, 1H, broad)

d = doublet, sept = septet, s = singlet

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (δ, ppm)

Compound-C=O-CH--C(CH₃)₂-OCH₃-NHCH₃
This compound ~175~45~19--
Isobutyric Acid ~184~34~19--
Methyl Isobutyrate ~177~34~19~52-
N-Methylisobutyramide ~177~35~20-~26

Table 4: Mass Spectrometry (MS) Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 106/108 (isotope pattern)71, 43
Isobutyric Acid 8873, 45, 43
Methyl Isobutyrate 10287, 71, 59, 43
N-Methylisobutyramide 10186, 58, 44, 43

Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above. Specific instrument parameters may vary.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or thin film on a salt plate (NaCl or KBr).

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal or between two salt plates. Solid samples can be dissolved in a volatile solvent and deposited on a salt plate, or analyzed as a KBr pellet.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal or salt plates is taken prior to sample analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Technique: ¹H and ¹³C NMR spectroscopy.

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-20 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to acquire the spectrum. Key parameters include spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A larger number of scans is typically required compared to ¹H NMR.

Mass Spectrometry (MS)
  • Technique: Electron Ionization (EI) Mass Spectrometry.

  • Instrument: A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for sample introduction and separation.

  • Sample Preparation: The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer.

  • Data Acquisition: The sample is bombarded with a beam of electrons (typically 70 eV), causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is detected.

Visualizing Reaction Pathways and Analysis

The following diagrams illustrate the reactions of this compound and the general workflow for spectroscopic analysis.

reaction_pathways isobutyryl_chloride This compound ((CH₃)₂CHCOCl) isobutyric_acid Isobutyric Acid ((CH₃)₂CHCOOH) isobutyryl_chloride->isobutyric_acid + H₂O methyl_isobutyrate Methyl Isobutyrate ((CH₃)₂CHCOOCH₃) isobutyryl_chloride->methyl_isobutyrate + CH₃OH n_methylisobutyramide N-Methylisobutyramide ((CH₃)₂CHCONHCH₃) isobutyryl_chloride->n_methylisobutyramide + CH₃NH₂ h2o H₂O (Hydrolysis) ch3oh CH₃OH (Esterification) ch3nh2 CH₃NH₂ (Amidation)

Caption: Reaction pathways of this compound.

analytical_workflow sample Sample (this compound or Product) ir IR Spectroscopy sample->ir nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry sample->ms data_analysis Data Analysis and Structure Confirmation ir->data_analysis nmr->data_analysis ms->data_analysis

Caption: General workflow for spectroscopic analysis.

A Comparative Kinetic Analysis of Acyl Chloride Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the reaction kinetics of common acyl chlorides reveals significant differences in their reactivity, a critical consideration for optimizing synthetic strategies in research and drug development. This guide provides a comparative analysis of the solvolysis rates of acetyl chloride, propionyl chloride, and benzoyl chloride, supported by experimental data and detailed methodologies.

Acyl chlorides are highly reactive carboxylic acid derivatives, prized for their utility as acylating agents. Their reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. However, not all acyl chlorides are created equal. The structure of the acyl group—be it a small alkyl chain or a bulky aromatic ring—profoundly influences the rate of nucleophilic acyl substitution. Understanding these reactivity trends is paramount for selecting the appropriate reagent and reaction conditions to achieve desired synthetic outcomes efficiently and selectively.

Quantitative Comparison of Hydrolysis Rates

To objectively compare the reactivity of different acyl chlorides, the rate constants for their hydrolysis in aqueous acetone at 25°C were examined. The hydrolysis reaction, a nucleophilic acyl substitution with water acting as the nucleophile, serves as a reliable model for assessing the intrinsic electrophilicity of the carbonyl carbon. The pseudo-first-order rate constants (k) for acetyl chloride, propionyl chloride, and benzoyl chloride are summarized in the table below.

Acyl ChlorideSolvent SystemTemperature (°C)Rate Constant (k) s⁻¹Relative Rate
Acetyl Chloride95% Acetone-Water256.6 x 10⁻³~ 55
Propionyl Chloride80% Acetone-Water252.05 x 10⁻³~ 17
Benzoyl Chloride85% Acetone-Water251.2 x 10⁻⁴1

Note: The solvent compositions for the rate constants are slightly different, which may influence the absolute rates. However, the data provides a strong indication of the relative reactivity trend.

The kinetic data clearly demonstrates that aliphatic acyl chlorides are significantly more reactive than their aromatic counterpart, benzoyl chloride. Acetyl chloride exhibits the highest reactivity, being approximately 55 times faster than benzoyl chloride. The increased steric bulk of the propionyl group slightly diminishes its reactivity compared to acetyl chloride, but it remains substantially more reactive than benzoyl chloride. This trend can be attributed to both electronic and steric factors. The phenyl group in benzoyl chloride can donate electron density to the carbonyl carbon via resonance, slightly reducing its electrophilicity. Additionally, the bulky phenyl group can sterically hinder the approach of the nucleophile.

Experimental Protocols

The kinetic data presented in this guide was obtained using the conductometric method, a precise technique for monitoring the progress of reactions that produce ions.

Representative Experimental Protocol for Determining the Rate of Acyl Chloride Hydrolysis by Conductometry

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of an acyl chloride in an aqueous acetone solution at a constant temperature.

Materials:

  • Acyl chloride (e.g., acetyl chloride, propionyl chloride, benzoyl chloride)

  • High-purity acetone

  • Deionized water

  • Conductivity meter with a dipping cell

  • Constant temperature water bath

  • Volumetric flasks and pipettes

  • Stopwatch

Procedure:

  • Solvent Preparation: Prepare the desired aqueous acetone solvent mixture (e.g., 80% acetone-water v/v) by accurately measuring the required volumes of acetone and deionized water.

  • Temperature Equilibration: Place the prepared solvent in the constant temperature water bath and allow it to equilibrate to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).

  • Conductivity Cell Setup: Immerse the conductivity cell in the equilibrated solvent within the reaction vessel.

  • Initiation of Reaction: Using a microsyringe, inject a small, known amount of the acyl chloride into the solvent with vigorous stirring to ensure rapid and uniform mixing. The concentration of the acyl chloride should be significantly lower than that of water to ensure pseudo-first-order kinetics.

  • Data Acquisition: Start the stopwatch immediately upon injection of the acyl chloride. Record the conductivity of the solution at regular time intervals until the reading becomes constant, indicating the completion of the reaction.

  • Data Analysis: The pseudo-first-order rate constant (k) is determined by plotting the natural logarithm of the difference between the final conductivity (G∞) and the conductivity at time t (Gt) against time. The rate constant is the negative of the slope of the resulting straight line: ln(G∞ - Gt) = -kt + ln(G∞ - G₀).

Reaction Mechanism and Workflow

The hydrolysis of acyl chlorides proceeds via a nucleophilic acyl substitution mechanism. This is a two-step process involving the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group.

Nucleophilic_Acyl_Substitution cluster_mechanism Nucleophilic Acyl Substitution Mechanism AcylChloride Acyl Chloride (R-COCl) TetrahedralIntermediate Tetrahedral Intermediate AcylChloride->TetrahedralIntermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Product Substituted Product (R-CONu) TetrahedralIntermediate->Product Elimination LeavingGroup Leaving Group (HCl)

Caption: General mechanism of nucleophilic acyl substitution on an acyl chloride.

The experimental workflow for a kinetic study of acyl chloride hydrolysis can be visualized as a sequential process, from preparation to data analysis.

Experimental_Workflow cluster_workflow Experimental Workflow for Kinetic Study A Reagent and Solvent Preparation B Temperature Equilibration A->B C Reaction Initiation (Acyl Chloride Injection) B->C D Conductivity Measurement vs. Time C->D E Data Analysis (Plotting and Rate Constant Calculation) D->E

Caption: Workflow for the kinetic analysis of acyl chloride hydrolysis.

A Comparative Cost-Benefit Analysis of Isobutyryl Chloride in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate acylating agent is a critical decision in large-scale chemical synthesis, profoundly influencing process efficiency, cost-effectiveness, and overall safety. Isobutyryl chloride, a reactive acyl halide, is frequently employed for the introduction of the isobutyryl group in the synthesis of pharmaceuticals and agrochemicals. This guide provides an objective comparison of this compound with its common alternatives, supported by available data, to aid researchers and process chemists in making informed decisions for industrial-scale applications.

Executive Summary

This compound is a potent acylating agent offering high reactivity, which can lead to shorter reaction times and high yields. However, its benefits are accompanied by challenges, including high corrosivity, moisture sensitivity, and the generation of hazardous hydrogen chloride (HCl) byproduct. Alternatives such as acetic anhydride, benzoyl chloride, and isobutyric acid with activating agents present a spectrum of reactivity, cost, and safety profiles. The optimal choice depends on a multi-faceted analysis of the specific synthetic requirements, cost constraints, and the available infrastructure for handling hazardous materials and waste streams.

Cost-Benefit Analysis of Acylating Agents

A comprehensive evaluation of acylating agents extends beyond the initial purchase price to include reaction efficiency, safety protocols, and waste disposal costs. The following table summarizes the key aspects of this compound and its alternatives.

Acylating AgentMolar Mass ( g/mol )Indicative Price (per kg)Key AdvantagesKey Disadvantages
This compound 106.55~$5-10High reactivity leading to potentially faster reactions and higher yields.[1]Highly corrosive, flammable, and moisture-sensitive; generates corrosive HCl gas.[2] Requires specialized handling and equipment.
Acetyl Chloride 78.50~$2-5Low cost, high reactivity, and readily available.[3]Highly volatile, corrosive, and reacts violently with water.[3] Generates corrosive HCl gas.
Benzoyl Chloride 140.57~$3-6Readily available; introduces the benzoyl group, common in many pharmaceuticals. Less volatile than acetyl chloride.[3]Corrosive and a lachrymator. Generates corrosive HCl gas.[3]
Acetic Anhydride 102.09~$1-3Low cost, less volatile, and reacts less violently with water than acyl chlorides. The byproduct, acetic acid, is less corrosive than HCl.[3]Less reactive than acyl chlorides, potentially requiring harsher reaction conditions or catalysts.[3]
Isobutyric Acid + Activator 88.11 (acid)Variable (depends on activator)Avoids the handling of highly reactive acyl chlorides. Can be a "greener" approach depending on the activating agent.May require an additional activation step, potentially increasing process complexity and cost.

Performance Comparison in Acylation Reactions

Quantitative comparison of acylating agents at an industrial scale is challenging due to the proprietary nature of many processes. The following data, based on laboratory-scale experiments and general chemical principles, provides an illustrative comparison for a generic Friedel-Crafts acylation reaction.

Acylating AgentTypical Reaction TimeTypical Yield (%)Key Considerations for Scale-up
This compound 1-4 hours85-95%Excellent heat management is crucial due to the exothermic nature of the reaction. Robust HCl scrubbing systems are required.
Acetyl Chloride 1-3 hours90-98%Similar to this compound, with the added challenge of high volatility requiring closed systems and careful handling.[4]
Benzoyl Chloride 2-6 hours80-90%Higher boiling point simplifies handling compared to acetyl chloride, but the reaction is generally slower.
Acetic Anhydride 4-12 hours70-85%Longer reaction times and potentially higher temperatures may be needed, impacting energy costs and throughput.

Experimental Protocols

Detailed, scalable experimental protocols are critical for process development and optimization. Below are representative laboratory-scale procedures for Friedel-Crafts acylation and N-acylation, which can serve as a starting point for process scale-up.

General Protocol for Friedel-Crafts Acylation

Materials:

  • Aromatic substrate (1.0 eq)

  • Acylating agent (this compound or alternative, 1.1 eq)

  • Lewis acid catalyst (e.g., AlCl₃, 1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, dichloroethane)

  • Ice, water, and aqueous workup solutions (e.g., dilute HCl, NaHCO₃ solution, brine)

Procedure:

  • In a dry, inert atmosphere, suspend the Lewis acid in the anhydrous solvent and cool the mixture to 0-5 °C.

  • Slowly add the acylating agent to the cooled suspension while maintaining the temperature.

  • Add the aromatic substrate dropwise to the reaction mixture.

  • Allow the reaction to proceed at a controlled temperature, monitoring its progress by a suitable analytical method (e.g., TLC, HPLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of ice and concentrated HCl.

  • Separate the organic layer, wash it with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation or recrystallization.

General Protocol for N-Acylation of an Amine

Materials:

  • Amine substrate (1.0 eq)

  • Acylating agent (this compound or alternative, 1.05 eq)

  • Base (e.g., triethylamine, pyridine, 1.1 eq)

  • Anhydrous aprotic solvent (e.g., dichloromethane, THF)

  • Aqueous workup solutions

Procedure:

  • Dissolve the amine substrate and the base in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0-5 °C.

  • Slowly add the acylating agent to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by a suitable analytical method.

  • Quench the reaction with water.

  • Separate the organic layer and wash sequentially with dilute acid (to remove excess amine and base), water, and brine.

  • Dry the organic layer, filter, and concentrate to yield the crude amide.

  • Purify the product by recrystallization or chromatography.

Process Workflow and Decision Making

The selection of an appropriate acylating agent involves a logical decision-making process, as illustrated in the following diagrams.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Define Synthetic Target & Scale Select_Agent Select Acylating Agent Start->Select_Agent Reaction_Setup Reaction Setup Select_Agent->Reaction_Setup Acylation Acylation Reaction Reaction_Setup->Acylation Quench Quenching Acylation->Quench Extraction Extraction & Washing Quench->Extraction Drying Drying Extraction->Drying Purification Purification Drying->Purification Final_Product Final Product Purification->Final_Product Decision_Tree Cost Is cost the primary driver? Reactivity Is high reactivity crucial? Cost->Reactivity No Acetic_Anhydride Consider Acetic Anhydride Cost->Acetic_Anhydride Yes Safety Are there stringent safety limitations? Reactivity->Safety Yes Isobutyryl_Chloride Consider this compound Reactivity->Isobutyryl_Chloride No Safety->Acetic_Anhydride Yes Benzoyl_Chloride Consider Benzoyl Chloride Safety->Benzoyl_Chloride No Waste Is minimizing corrosive waste a priority? Waste->Benzoyl_Chloride No Isobutyric_Acid Consider Isobutyric Acid + Activator Waste->Isobutyric_Acid Yes

References

A Comparative Environmental Impact Analysis of Isobutyryl Chloride and Alternative Acylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Acylation

In the pursuit of sustainable chemical synthesis, the selection of reagents plays a pivotal role. This guide provides a comparative environmental impact assessment of isobutyryl chloride and its common alternative acylating agents. By presenting quantitative data on toxicity, biodegradability, and green chemistry metrics, alongside detailed experimental protocols, this document aims to empower researchers to make more environmentally conscious decisions in their acylation reactions.

Executive Summary

Acylating agents are fundamental building blocks in organic synthesis, particularly in the pharmaceutical and fine chemical industries. However, traditional acylating agents, such as this compound, often present significant environmental, health, and safety (EHS) challenges. This guide demonstrates that alternative reagents, such as acetic anhydride, can offer a more benign environmental profile without compromising reactivity. The following sections provide a detailed comparison to support the transition to greener acylation methodologies.

Quantitative Environmental Impact Data

The following table summarizes key environmental impact data for this compound and selected alternative acylating agents.

Acylating AgentChemical FormulaMolecular Weight ( g/mol )Aquatic Toxicity (LC50, 96h, Danio rerio)Biodegradability (OECD 301D)
This compoundC4H7ClO106.55214 - 464 mg/L[1]Data not readily available
Acetyl ChlorideC2H3ClO78.5042 mg/L (Pimephales promelas)Data not readily available, reacts violently with water[2][3]
Acetic AnhydrideC4H6O3102.09>1000 mg/L (Oncorhynchus mykiss)[4]Readily biodegradable[4]

Note: Lower LC50 values indicate higher toxicity. "Readily biodegradable" signifies that the substance is expected to degrade by more than 60% within a 28-day period under the specified OECD test conditions. The rapid hydrolysis of acetyl chloride and acetic anhydride to the readily biodegradable acetic acid contributes to their favorable environmental profile.[5]

Green Chemistry Metrics: A Comparative Analysis

To further quantify the environmental performance of these acylating agents, we calculated the Atom Economy and E-Factor for a representative Friedel-Crafts acylation reaction: the acylation of toluene.

Reaction: Toluene + Acylating Agent → Methylacetophenone + Byproduct

Acylating AgentAtom Economy (%)E-Factor
This compound55.8%0.79
Acetyl Chloride62.1%0.61
Acetic Anhydride75.0%0.33

Note: A higher Atom Economy and a lower E-Factor are indicative of a greener chemical process, signifying less waste generation.

Experimental Protocols

OECD 203: Fish, Acute Toxicity Test

This guideline specifies a method to determine the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organism: A sensitive fish species, such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is selected.[6][7][8]

  • Exposure: Fish are exposed to a range of concentrations of the test substance in water under controlled conditions (temperature, light, oxygen levels).[6][9]

  • Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[6][7][9]

  • Data Analysis: The LC50 value and its confidence limits are calculated using statistical methods.[6]

OECD 301D: Ready Biodegradability - Closed Bottle Test

This test evaluates the potential for a chemical to be readily biodegraded by aerobic microorganisms.

  • Inoculum: A mixed population of microorganisms from a source like activated sludge is used.[10][11]

  • Test Setup: A defined concentration of the test substance is added to a mineral medium in sealed bottles, which are then inoculated.[10][12]

  • Incubation: The bottles are incubated in the dark at a constant temperature for 28 days.[10][11][12]

  • Measurement: The depletion of dissolved oxygen is measured over the 28-day period and compared to the theoretical oxygen demand (ThOD) to calculate the percentage of biodegradation.[10]

  • Pass Level: A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.[10]

Visualizing the Chemistry and Processes

To better understand the chemical reactions and evaluation workflows discussed, the following diagrams are provided.

Friedel_Crafts_Acylation cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution Acyl_Halide Acyl Halide (R-CO-X) Acylium_Ion Acylium Ion (R-CO+) Acyl_Halide->Acylium_Ion + AlCl3 Lewis_Acid Lewis Acid (e.g., AlCl3) Aromatic_Ring Aromatic Ring (e.g., Toluene) Sigma_Complex Sigma Complex (Arenium Ion) Aromatic_Ring->Sigma_Complex + Acylium Ion Product Aryl Ketone Sigma_Complex->Product - H+

Caption: Mechanism of Friedel-Crafts Acylation.

LCA_Workflow Goal_Scope Goal and Scope Definition LCI Life Cycle Inventory (LCI) (Inputs and Outputs) Goal_Scope->LCI LCIA Life Cycle Impact Assessment (LCIA) (e.g., Toxicity, GWP) LCI->LCIA Interpretation Interpretation (Identify Hotspots, Compare Alternatives) LCIA->Interpretation Decision Decision Making (Select Greener Alternative) Interpretation->Decision

Caption: General Workflow for a Life Cycle Assessment.

Conclusion and Recommendations

The data presented in this guide clearly indicates that this compound poses a greater environmental risk compared to alternatives like acetic anhydride, primarily due to its higher aquatic toxicity and the generation of more waste in typical acylation reactions. Acetic anhydride, with its low aquatic toxicity and ready biodegradability, emerges as a significantly greener alternative.

For researchers and drug development professionals, the adoption of greener acylating agents is a critical step towards more sustainable chemical manufacturing. It is recommended to:

  • Prioritize the use of acid anhydrides over acid chlorides where chemically feasible, to reduce halogenated waste and improve safety.

  • Consider the entire life cycle of a chemical process, from raw material sourcing to waste disposal, when selecting reagents.

  • Utilize green chemistry metrics , such as Atom Economy and E-Factor, to guide the development of more efficient and environmentally friendly synthetic routes.

By integrating these principles into daily laboratory practice, the scientific community can contribute to a safer and more sustainable future.

References

Safety Operating Guide

Proper Disposal of Isobutyryl Chloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like isobutyryl chloride are paramount. Adherence to proper disposal protocols is not only a regulatory requirement but also a critical component of laboratory safety. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the well-being of laboratory personnel and minimizing environmental impact.

Immediate Safety and Handling Precautions

This compound is a highly flammable, corrosive, and moisture-sensitive liquid.[1][2][3] Before initiating any disposal procedure, it is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[1][2]

Personal Protective Equipment (PPE)Specification
Hand ProtectionChemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves before use.[2][3]
Eye ProtectionTightly fitting safety goggles and a face shield (minimum 8-inch).[2][3]
Skin and Body ProtectionFlame-retardant lab coat and protective clothing.[2][3]
Respiratory ProtectionUse a respirator if ventilation is inadequate.

Disposal Procedures: A Step-by-Step Approach

The preferred method for the disposal of large quantities of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][5] However, for small quantities typically used in a laboratory setting, a carefully controlled neutralization procedure is a viable alternative.

Method 1: Neutralization via Hydrolysis and Basic Solution

This method involves the slow addition of this compound to a basic solution, which neutralizes the resulting isobutyric acid and hydrochloric acid.[6][7] A saturated solution of sodium bicarbonate is recommended as it is a weak base, and the evolution of carbon dioxide gas provides a visual indicator of the reaction's progress.[8][9][10]

Experimental Protocol:

  • Preparation: In a fume hood, place a three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (containing a dilute sodium hydroxide solution), in an ice-water bath to maintain a low temperature.

  • Charging the Flask: Fill the flask with a saturated aqueous solution of sodium bicarbonate.

  • Slow Addition: Slowly add the this compound dropwise from the dropping funnel into the stirred sodium bicarbonate solution. The reaction is exothermic, and the slow addition helps to control the temperature and the rate of gas evolution (carbon dioxide).

  • Monitoring the Reaction: Continue the addition at a rate that maintains a manageable level of effervescence. The reaction is complete when the addition of this compound no longer produces gas.

  • Final Neutralization: After the addition is complete, allow the mixture to stir for an additional 30 minutes to ensure all the this compound has reacted. Check the pH of the solution to ensure it is neutral or slightly basic. If it is still acidic, add more sodium bicarbonate solution.

  • Waste Disposal: The resulting neutralized aqueous solution, containing sodium isobutyrate and sodium chloride, can be disposed of down the drain with copious amounts of water, in accordance with local regulations.

Method 2: Incineration

For larger quantities or when neutralization is not feasible, professional disposal via incineration is the required method.

  • Packaging: Ensure the this compound is in its original, tightly sealed container.[11] Do not mix it with other waste.[11]

  • Labeling: Clearly label the container with the chemical name and associated hazards.

  • Professional Disposal Service: Contact a licensed professional waste disposal service to arrange for collection and incineration.[4][5]

Logical Workflow for this compound Disposal

cluster_start Start cluster_assessment Initial Assessment cluster_small Small Quantity Disposal cluster_large Large Quantity Disposal start This compound for Disposal quantity Assess Quantity start->quantity ppe Don Appropriate PPE quantity->ppe Small Quantity package Ensure Proper Packaging and Labeling quantity->package Large Quantity setup Prepare Neutralization Setup (Fume Hood, Ice Bath) ppe->setup neutralize Slowly Add to Saturated Sodium Bicarbonate Solution setup->neutralize monitor Monitor Reaction (Gas Evolution, Temperature) neutralize->monitor verify Verify Neutralization (pH) monitor->verify verify->neutralize Acidic pH dispose_aq Dispose of Aqueous Waste (per local regulations) verify->dispose_aq Neutral pH contact Contact Licensed Waste Disposal Service package->contact incinerate Arrange for Incineration contact->incinerate

A flowchart outlining the decision-making process for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isobutyryl chloride
Reactant of Route 2
Isobutyryl chloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。